molecular formula C8H7NO4 B051838 3-Methyl-4-nitrobenzoic acid CAS No. 3113-71-1

3-Methyl-4-nitrobenzoic acid

Cat. No.: B051838
CAS No.: 3113-71-1
M. Wt: 181.15 g/mol
InChI Key: XDTTUTIFWDAMIX-UHFFFAOYSA-N
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Description

3-Methyl-4-nitrobenzoic acid is a versatile aromatic carboxylic acid derivative of significant interest in synthetic organic chemistry and materials science. Its structure incorporates two key functional groups—a carboxylic acid and a nitro group—adjacent to a methyl substituent on the benzene ring, making it a valuable multifunctional synthetic intermediate. The electron-withdrawing nitro group meta to the acid profoundly influences the compound's acidity and reactivity, while the methyl group offers a site for further functionalization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-4-nitrobenzoic acid
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InChI

InChI=1S/C8H7NO4/c1-5-4-6(8(10)11)2-3-7(5)9(12)13/h2-4H,1H3,(H,10,11)
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InChI Key

XDTTUTIFWDAMIX-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-]
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Molecular Formula

C8H7NO4
Record name 3-METHYL-4-NITROBENZOIC ACID
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DSSTOX Substance ID

DTXSID1025641
Record name 3-Methyl-4-nitrobenzoic acid
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Molecular Weight

181.15 g/mol
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Physical Description

3-methyl-4-nitrobenzoic acid appears as needles or off white powder. (NTP, 1992)
Record name 3-METHYL-4-NITROBENZOIC ACID
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
Record name 3-METHYL-4-NITROBENZOIC ACID
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CAS No.

3113-71-1
Record name 3-METHYL-4-NITROBENZOIC ACID
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Record name Benzoic acid, 3-methyl-4-nitro-
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Record name 4-nitro-m-toluic acid
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Record name 3-METHYL-4-NITROBENZOIC ACID
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Melting Point

421 to 424 °F (NTP, 1992)
Record name 3-METHYL-4-NITROBENZOIC ACID
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Foundational & Exploratory

A Technical Guide to the Chemical Properties of 3-Methyl-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methyl-4-nitrobenzoic acid (MNBA) is an aromatic carboxylic acid of significant interest in various fields of chemical research and industrial synthesis.[1][2] Characterized by a benzoic acid backbone substituted with both a methyl and a nitro group, its unique molecular architecture imparts a reactivity that makes it a valuable intermediate.[1][2] It is a crucial building block in the production of pharmaceuticals, most notably the antihypertensive drug Telmisartan, as well as in the synthesis of dyes, agrochemicals, and specialized polymers.[3][4][5] This document provides an in-depth overview of the chemical and physical properties of this compound, its synthesis, reactivity, and safety considerations, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound typically appears as a crystalline solid, ranging in color from off-white or pale yellow to light brown.[1][2][6][7] It is classified as a nitrated carboxylic acid, a structural feature that governs much of its chemical behavior.[6]

Table 1: Chemical Identifiers and General Data

Property Value Citations
IUPAC Name This compound [6]
Synonyms 4-Nitro-m-toluic acid, Benzoic acid, 3-methyl-4-nitro-
CAS Number 3113-71-1 [1][3][6]
Molecular Formula C₈H₇NO₄ [1][3][6]

| Molecular Weight | 181.15 g/mol |[1][3][6] |

Table 2: Physicochemical Properties | Property | Value | Citations | | :--- | :--- | :--- | | Appearance | Needles or off-white/yellowish powder |[1][3] | | Melting Point | 214 - 221 °C |[1][3][8] | | Boiling Point | ~314 - 356 °C (estimates vary) |[3][9][10] | | Solubility | Insoluble to sparingly soluble in water (<1 mg/mL).[2][3] Soluble in alkaline aqueous solutions and polar organic solvents like ethanol (B145695) and methanol.[2][7] | | pKa | 3.49 (Predicted) |[11] | | Density | ~1.38 - 1.43 g/cm³ (estimate) |[2] | | Flash Point | ~161 °C |[10] |

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of this compound. Data from various techniques are available through chemical databases.

Table 3: Summary of Spectroscopic Data

Technique Description Citations
¹H NMR Spectra available for structural elucidation. [6]
¹³C NMR Spectra available for confirming the carbon skeleton. [12]
Mass Spectrometry GC-MS data confirms the molecular weight and fragmentation pattern. [6]
Infrared (IR) FTIR spectra (KBr wafer, ATR) show characteristic peaks for the carboxylic acid (O-H, C=O) and nitro (N-O) functional groups. [13]
UV-Vis Spectra are available for analysis. [6]

| Raman | FT-Raman spectra have been recorded. |[6] |

Reactivity and Stability

The reactivity of this compound is dominated by its two primary functional groups: the carboxylic acid and the nitro group.

  • Acidity : As a carboxylic acid, it readily donates a proton in the presence of a base.[3][6] This neutralization reaction with both organic and inorganic bases is exothermic and results in the formation of a salt and water.[3][6][11] While the acid itself has low solubility in water, it can be dissolved in aqueous base solutions due to the formation of its more soluble salt.[3][7]

  • Reactions with Metals : In aqueous solution or when molten, it can react with active metals to produce hydrogen gas and a metal salt.[3][6]

  • Stability : The compound is stable under standard storage conditions.[9] It should be stored in a dry, well-ventilated place with the container tightly sealed.[9][11] It is considered probably combustible.[3][6]

Experimental Protocols: Synthesis

Several methods for the synthesis of this compound have been reported, with yields ranging from 30% to 86%.[4][14] A prevalent industrial method involves the selective oxidation of a methyl group on a substituted toluene (B28343) precursor.

A. Synthesis via Oxidation of 2,4-Dimethylnitrobenzene

This method involves the selective oxidation of the methyl group at the 4-position of 2,4-dimethylnitrobenzene.

  • Protocol :

    • Reaction Setup : In a suitable reactor, 2,4-dimethylnitrobenzene is dissolved in acetic acid.[15]

    • Catalyst Addition : Cobalt acetate (B1210297) is added as the primary catalyst, and sodium bromide may be added as a co-catalyst to improve the yield.[3][15]

    • Oxidation : The reaction mixture is heated (e.g., to 100-135°C) and pressurized (e.g., 0.8-1.2 MPa) while molecular oxygen (or air) is bubbled through it.[4][16] The reaction is typically stirred for several hours.[4]

    • Work-up : After the reaction is complete, the mixture is cooled to room temperature.[4][15]

    • Isolation : The crude product is isolated by filtration.[4]

    • Purification : The crude solid can be purified by first neutralizing it with a sodium carbonate or sodium bicarbonate solution to form the sodium salt, which is more soluble in water.[4][15] The aqueous solution is then extracted with an organic solvent (e.g., xylene) to remove unreacted starting material.[4] Finally, the aqueous solution is acidified to precipitate the purified this compound, which is then filtered, washed with water, and dried.[4]

G Workflow: Oxidation of 2,4-Dimethylnitrobenzene cluster_reactants Reactants & Catalysts cluster_process Process cluster_purification Purification A 2,4-Dimethylnitrobenzene E Oxidation Reaction (Heat & Pressure) A->E B Acetic Acid (Solvent) B->E C Cobalt Acetate (Catalyst) + NaBr (Co-catalyst) C->E D Molecular Oxygen (Oxidant) D->E F Cooling & Filtration (Isolate Crude Product) E->F G Base Neutralization (Form Soluble Salt) F->G H Organic Extraction (Remove Impurities) G->H I Acidification & Precipitation H->I J Final Product: This compound I->J

Caption: Synthesis workflow for this compound.

B. Synthesis via Nitration of 3-Methylbenzoic Acid

This classic electrophilic aromatic substitution involves the nitration of m-toluic acid.

  • Protocol :

    • Reaction Setup : 3-Methylbenzoic acid (m-toluic acid) is added to a flask.

    • Nitrating Agent : A nitrating mixture, typically composed of concentrated nitric acid and concentrated sulfuric acid, is prepared and cooled.

    • Reaction : The nitrating mixture is added slowly to the 3-methylbenzoic acid while maintaining a low temperature to control the reaction and favor the desired regioselectivity.[7] The methyl group is ortho-, para-directing, and the carboxylic acid is meta-directing, leading to nitration at the position para to the methyl group and meta to the carboxyl group.[7]

    • Work-up and Isolation : After the reaction is complete, the mixture is poured over ice water to precipitate the crude product. The solid is then collected by filtration, washed thoroughly with cold water to remove residual acids, and dried.

    • Purification : Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be used to purify the final product.

Applications in Research and Development

This compound is a versatile intermediate primarily used as a precursor for more complex molecules.[1] Its functional groups allow for diverse chemical modifications, making it a valuable starting material.[5]

  • Pharmaceutical Synthesis : It is a key intermediate in the synthesis of the angiotensin II receptor antagonist Telmisartan.[3][4] It is also used in the creation of AIDS medications and influenza neuraminidase inhibitors.[3][4][11]

  • Dyes and Pigments : The compound serves as a building block in the manufacturing of various dyes.[1]

  • Emerging Research : Researchers are exploring its use in developing novel organic electronic materials and specialized catalysts.[5] Its structure is also being investigated for creating complex heterocyclic compounds that form the core of new therapeutic agents.[5]

G Role as a Chemical Intermediate cluster_pharma Pharmaceuticals cluster_other Other Applications A 3-Methyl-4-nitrobenzoic Acid (MNBA) B Telmisartan (Antihypertensive) A->B Key Precursor C AIDS Drug Intermediates A->C D Influenza Neuraminidase Inhibitors A->D E Dyes & Pigments A->E F Agrochemicals A->F G Novel Materials (Organic Electronics) A->G

Caption: Applications of this compound.

Safety and Handling

This compound is considered a hazardous chemical and requires careful handling.[8] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, should be used.[8][17]

Table 4: GHS Hazard Information

Hazard Code Statement Citations
H302 Harmful if swallowed [8]
H312 Harmful in contact with skin [8]
H315 Causes skin irritation [6][8]
H319 Causes serious eye irritation [6][8]
H332 Harmful if inhaled [8]

| H335 | May cause respiratory irritation |[6][8] |

First Aid Measures:

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.[8][18]

  • Skin Contact : Immediately wash off with plenty of soap and water. Remove contaminated clothing.[8][18]

  • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[8][18]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8][18]

In case of accidental release, avoid dust formation and ensure adequate ventilation. Spilled material should be collected and placed in a suitable container for disposal in accordance with local regulations.[17][18]

References

3-Methyl-4-nitrobenzoic acid (CAS 3113-71-1): An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Methyl-4-nitrobenzoic acid, identified by the CAS number 3113-71-1, is an important organic compound characterized by a benzoic acid core substituted with a methyl and a nitro group.[1] This arrangement of functional groups makes it a valuable intermediate in the synthesis of a variety of fine chemicals and active pharmaceutical ingredients.[2] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, with a focus on its role in research and drug development.

Physicochemical Properties

The fundamental physicochemical data for this compound are summarized in the table below. These properties are crucial for its handling, application in synthesis, and for analytical purposes.

PropertyValue
Molecular Formula C₈H₇NO₄
Molecular Weight 181.15 g/mol [3][4][5][6][7]
Appearance Needles or off-white to yellowish powder[3][4]
Melting Point 216-218 °C[2][6][7][8][9]
Boiling Point 356.0 ± 30.0 °C at 760 mmHg[8]
Density ~1.4 g/cm³
pKa 3.49 ± 0.10 (Predicted)[7]
Solubility Insoluble in water[3][9]; slightly soluble in alcohol[7]. Soluble in polar organic solvents.

Spectroscopic Data

While specific spectra require experimental acquisition, the expected spectroscopic characteristics are as follows:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the acidic proton of the carboxylic acid group. The integration and splitting patterns of the aromatic signals would confirm the substitution pattern of the benzene (B151609) ring.

  • ¹³C NMR: The carbon NMR spectrum will display eight unique signals corresponding to each carbon atom in the molecule. The chemical shifts of the carboxyl carbon, the carbon atoms attached to the nitro and methyl groups, and the remaining aromatic carbons provide key structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the asymmetric and symmetric stretches of the N-O bonds in the nitro group.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 181.15). Fragmentation patterns can provide further structural elucidation.

Synthesis and Reactivity

Synthesis

A primary method for the synthesis of this compound is the nitration of 3-methylbenzoic acid.

Experimental Protocol: Nitration of 3-Methylbenzoic Acid

Objective: To synthesize this compound via electrophilic aromatic substitution.

Materials:

  • 3-Methylbenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Distilled water

  • Ethanol (for recrystallization)

Procedure:

  • In a flask, dissolve 3-methylbenzoic acid in concentrated sulfuric acid.

  • Cool the mixture in an ice bath to maintain a low temperature.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction flask while stirring. The temperature should be carefully controlled to prevent over-nitration and side reactions.

  • After the addition is complete, allow the reaction to stir for a specified time to ensure completion.

  • Pour the reaction mixture over crushed ice to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water to remove residual acids.

  • Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol.

G 3-Methylbenzoic Acid 3-Methylbenzoic Acid Nitrating Mixture (HNO₃/H₂SO₄) Nitrating Mixture (HNO₃/H₂SO₄) 3-Methylbenzoic Acid->Nitrating Mixture (HNO₃/H₂SO₄) Electrophilic Aromatic Substitution This compound This compound Nitrating Mixture (HNO₃/H₂SO₄)->this compound Nitration

Caption: Synthesis of this compound.

Reactivity

The reactivity of this compound is governed by its three functional groups: the carboxylic acid, the nitro group, and the substituted aromatic ring. The nitro and carboxylic acid groups are electron-withdrawing, which deactivates the aromatic ring towards further electrophilic substitution. Key reactions include:

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (4-amino-3-methylbenzoic acid), which is a crucial precursor for the synthesis of many pharmaceutical compounds.[8]

  • Reactions of the Carboxylic Acid: The carboxylic acid group can undergo esterification, conversion to an acid chloride, or formation of amides, allowing for a wide range of derivatives.

  • Nucleophilic Aromatic Substitution: The presence of the strong electron-withdrawing nitro group can facilitate nucleophilic aromatic substitution reactions under certain conditions.

Applications in Drug Development

This compound is a key starting material and intermediate in the pharmaceutical industry.[2][4] Its most notable application is in the synthesis of the antihypertensive drug Telmisartan.[2]

G A This compound B Reduction of Nitro Group A->B C 4-Amino-3-methylbenzoic acid B->C D Further Synthetic Steps C->D E Telmisartan D->E

Caption: Role as an intermediate in Telmisartan synthesis.

The transformation of this compound to 4-amino-3-methylbenzoic acid is a critical step, which then undergoes several subsequent reactions to build the complex structure of Telmisartan.[2] This highlights the importance of this compound as a building block in medicinal chemistry.

Safety and Handling

This compound is irritating to the eyes, respiratory system, and skin.[10] It is also harmful if swallowed, in contact with skin, or if inhaled.[11] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

3-Methyl-4-nitrobenzoic acid structure and synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Methyl-4-nitrobenzoic Acid: Structure and Synthesis

Introduction

This compound is a high-value fine chemical intermediate crucial in the synthesis of numerous important organic compounds.[1][2] Its applications are prominent in the pharmaceutical industry, where it serves as a key building block for antihypertensive drugs like telmisartan (B1682998) and certain medications for treating AIDS.[1][2][3] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed synthesis methodologies, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is an aromatic carboxylic acid characterized by a benzene (B151609) ring substituted with a methyl group, a nitro group, and a carboxylic acid group.[4][5] The methyl and carboxyl groups are in a meta position relative to each other, while the nitro group is in the para position with respect to the methyl group.

Chemical Structure:

  • IUPAC Name: this compound[5]

  • Synonyms: 4-Nitro-m-toluic acid[6][7]

  • Molecular Formula: C₈H₇NO₄[6][7][8]

  • Molecular Weight: 181.15 g/mol [5][6][7][8]

  • CAS Number: 3113-71-1[6][7][8]

Physicochemical Properties:

PropertyValueReference
Appearance Needles or off-white powder--INVALID-LINK--[5]
Molecular Weight 181.15 g/mol --INVALID-LINK--[6][7]
Melting Point 221-223 °C--INVALID-LINK--[5]
SMILES CC1=C(C=CC(=C1)C(=O)O)--INVALID-LINK--[O-]--INVALID-LINK--[5]
InChI Key XDTTUTIFWDAMIX-UHFFFAOYSA-N--INVALID-LINK--[6][7]

Synthesis Methodologies

The synthesis of this compound is primarily achieved through two main routes: the oxidation of 2,4-dimethylnitrobenzene and the nitration of m-toluic acid. Various reagents and catalytic systems have been developed to optimize yield and selectivity.

The primary methods for its synthesis include:

  • Oxidation of 2,4-dimethylnitrobenzene: This involves the selective oxidation of the methyl group at the 4-position. Common oxidizing agents include potassium permanganate, potassium dichromate, and nitric acid.[1][2] Catalytic air oxidation using systems like cobalt acetate (B1210297) is also employed.[2][8]

  • Nitration of m-toluic acid: This electrophilic aromatic substitution reaction introduces a nitro group onto the m-toluic acid ring.[3][9]

  • Indirect Electrosynthesis: This method uses electrochemically generated chromium trioxide to oxidize 2,4-dimethylnitrobenzene, offering a greener alternative with recyclable reagents.[10]

Data Presentation: Comparison of Synthesis Methods

The following table summarizes quantitative data from various reported synthesis methods.

Starting MaterialMethod/ReagentsKey ConditionsYield (%)Purity (%)Reference
2,4-DimethylnitrobenzeneDilute Nitric Acid (30-65%)100-135°C, 0.8-1.2 MPa, 4-10h----INVALID-LINK--[2], [Vertex AI Search][1]
2,4-DimethylnitrobenzeneAir, Cobalt Acetate/Butanone85°C, 0.5 MPa58% (Conversion)---INVALID-LINK--[3]
2,4-DimethylnitrobenzenePotassium Permanganate, TBAB95°C, 1h41%---INVALID-LINK--[11]
2,4-DimethylnitrobenzeneChromium Trioxide (Indirect Electrosynthesis)Staged Heating65-86% (Conversion)---INVALID-LINK--[10]
2,4-DimethylnitrobenzenePhotochemical Oxidation (O₂, Hematoporphyrin)30°C, 5h79% (Calculated from mass)96.7%--INVALID-LINK--[3]
m-Toluic AcidNitration (HNO₃)-----INVALID-LINK--[9]

Note: Yields and conversion rates can vary significantly based on the specific reaction scale and purification methods used.

Detailed Experimental Protocols

Protocol 1: Synthesis via Nitric Acid Oxidation of 2,4-Dimethylnitrobenzene

This protocol is based on a common industrial method involving direct oxidation with dilute nitric acid.[1][2]

Materials:

  • 2,4-Dimethylnitrobenzene

  • Dilute Nitric Acid (30-65%)

  • 10% Sodium Carbonate Solution

  • Xylene

  • Activated Carbon

  • 40% Dilute Nitric Acid

Procedure:

  • Reaction Setup: Charge a high-pressure reaction kettle with 2,4-dimethylnitrobenzene and 30-65% dilute nitric acid. The typical molar ratio of 2,4-dimethylnitrobenzene to nitric acid is between 1:5.5 and 1:8.0.[1]

  • Oxidation: Seal the reactor and heat the mixture to a temperature of 100-135°C under stirring (e.g., 300 rpm). Maintain the internal pressure at 0.8-1.2 MPa for 4 to 10 hours to complete the oxidation.[1]

  • Neutralization and Filtration: Cool the reactor to room temperature. Filter the resulting mixture to separate the crude solid this compound from the liquid phase.[1]

  • Salt Formation: Prepare a 10% sodium carbonate solution and heat it to 40°C. Add the crude product to this solution to form the sodium salt of this compound, which dissolves.[1]

  • Extraction: Heat the sodium salt solution to 70°C. Add xylene and stir for 30 minutes to extract unreacted 2,4-dimethylnitrobenzene and other non-polar impurities. Allow the layers to separate and collect the aqueous layer.[1]

  • Decolorization: Add activated carbon (120-200 mesh) to the aqueous solution and stir at 70°C to decolorize it. Filter to remove the activated carbon.[1]

  • Acid Precipitation: Heat the decolorized solution to 65°C. Slowly add 40% dilute nitric acid until the pH of the solution reaches 2.0 ± 0.1. This will precipitate the purified this compound as a white or light-yellow solid.[1]

  • Isolation and Drying: Filter the mixture to collect the product. Wash the solid with water to remove any remaining acid and salts, then dry to a constant weight.[1]

Protocol 2: Synthesis via Nitration of m-Toluic Acid

This protocol describes the electrophilic nitration of m-toluic acid. While multiple isomers can be formed, reaction conditions can be optimized to favor the desired product.[9]

Materials:

  • m-Toluic Acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

Procedure:

  • Preparation of Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a 1:1.5 to 1:3 v/v ratio. This process is highly exothermic and must be performed in an ice bath to maintain a low temperature.

  • Dissolution of Starting Material: In a main reaction flask, dissolve m-toluic acid in concentrated sulfuric acid. Stir the mixture in an ice bath until the temperature is stable between 0 and 5°C.

  • Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred solution of m-toluic acid. The rate of addition should be carefully controlled to keep the reaction temperature below 10°C to prevent over-nitration and the formation of unwanted byproducts.

  • Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30-60 minutes.

  • Quenching: Pour the reaction mixture slowly over a large volume of crushed ice with constant stirring. This will cause the nitrated product to precipitate out of the solution.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper. The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.

Process Diagrams and Workflows

Synthesis Pathway: Oxidation of 2,4-Dimethylnitrobenzene

The following diagram illustrates the chemical transformation from the starting material to the final product via the nitric acid oxidation route.

G Start 2,4-Dimethylnitrobenzene Product This compound Start->Product Oxidation Reagent Dilute HNO₃ Reagent->Start Conditions 100-135°C 0.8-1.2 MPa Conditions->Start

Caption: Oxidation pathway of 2,4-Dimethylnitrobenzene.

General Experimental Workflow for Synthesis and Purification

This workflow provides a logical overview of the steps involved from reaction setup to final product characterization.

G cluster_synthesis Synthesis Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Reaction Setup (Reagents & Solvents) B 2. Controlled Reaction (Temp & Time Monitoring) A->B C 3. Quenching / Neutralization B->C D 4. Extraction / Filtration C->D E 5. Recrystallization / Chromatography D->E F 6. Drying E->F G 7. Characterization (NMR, IR, MS, Purity) F->G

Caption: General laboratory workflow for synthesis.

References

physical properties of 3-Methyl-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 3-Methyl-4-nitrobenzoic Acid

Introduction

This compound, with the CAS number 3113-71-1, is an aromatic carboxylic acid that serves as a crucial intermediate in the synthesis of various pharmaceuticals and dyes.[1][2] Its molecular structure, featuring a benzoic acid backbone substituted with both a methyl and a nitro group, imparts unique physical and chemical properties that are critical for its application in research and development.[3] This technical guide provides a comprehensive overview of the core , complete with experimental protocols for their determination and logical diagrams to illustrate key concepts and workflows.

Molecular and Chemical Identity

  • IUPAC Name: this compound

  • Synonyms: 4-Nitro-m-toluic acid, Benzoic acid, 3-methyl-4-nitro-[4]

  • Molecular Formula: C₈H₇NO₄[4][5]

  • Molecular Weight: 181.15 g/mol [4][5]

  • Appearance: Appears as needles or an off-white to yellowish or light brown powder or crystalline solid.[3][4][5][6]

Quantitative Physical Properties

The key are summarized in the table below for easy reference and comparison.

PropertyValueSource
Melting Point 214-221 °C[4]
216-218 °C[6][7][8]
421 to 424 °F (216 to 218 °C)[5]
Boiling Point 314.24°C (rough estimate)[6][7]
356.0±30.0 °C at 760 mmHg[8]
Density 1.3790 g/cm³[3]
1.4283 (rough estimate)[7]
pKa 3.49±0.10 (Predicted)[9]
Water Solubility < 1 mg/mL at 72 °F (22 °C)[5]
<0.1 g/100 mL at 22 ºC[1][10]

Solubility Profile

This compound is a compound with limited solubility in water but shows improved solubility in polar organic solvents.[3][10] The presence of the polar carboxylic acid group allows for hydrogen bonding, contributing to its solubility in solvents like ethanol (B145695) and methanol.[3] Conversely, its aromatic ring structure leads to some non-polar character. As is common with many organic acids, its solubility is expected to increase with a rise in temperature.[3] The compound is generally insoluble in cold water but will dissolve in alkaline aqueous solutions due to the formation of a salt.[6][10]

Experimental Protocols

Detailed methodologies for determining the key are provided below.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[11] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.[11]

Protocol: Capillary Method [12][13][14]

  • Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form.[14]

  • Capillary Tube Loading: Introduce a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 1-2 mm.[12] Pack the sample tightly by tapping the tube or dropping it through a longer glass tube.[12][13]

  • Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.[13]

  • Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point (around 216°C).

  • Determination: Decrease the heating rate to 1-2°C per minute.[11]

  • Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes liquid (the end of the melting range).[11]

Solubility Determination

Determining the solubility provides insight into the compound's behavior in various solvent systems, which is crucial for applications in drug formulation and reaction chemistry.

Protocol: Shake-Flask Method [15]

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, ethanol) in a flask.

  • Equilibration: Seal the flask and agitate it at a constant, controlled temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Cease agitation and allow any undissolved solid to settle. If necessary, centrifuge or filter the solution to separate the saturated liquid phase from the solid.

  • Analysis: Carefully withdraw a known volume of the clear, saturated solution.

  • Quantification: Determine the concentration of the dissolved this compound in the aliquot using a suitable analytical method, such as UV-Vis spectroscopy or HPLC. The solubility is then expressed as mass per unit volume (e.g., mg/mL).

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, this value is critical for understanding its behavior in physiological and chemical systems.

Protocol: Potentiometric Titration [16][17]

  • Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., a water-cosolvent mixture if solubility is low) to create a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: Calibrate a pH meter using standard buffers. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments from a burette.

  • Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the titration curve (the inflection point).[17][18]

Visualizations

The following diagrams, created using the DOT language, illustrate the relationships between the and the workflows for their experimental determination.

physical_properties_relationship Compound This compound C₈H₇NO₄ Structure Molecular Structure (Aromatic Ring, -COOH, -NO₂, -CH₃) Compound->Structure is defined by MW Molecular Weight (181.15 g/mol) Structure->MW determines Appearance Physical State (Crystalline Solid) Structure->Appearance influences MeltingPoint Melting Point (216-218 °C) Structure->MeltingPoint influences BoilingPoint Boiling Point (~314-356 °C) Structure->BoilingPoint influences Solubility Solubility (Low in H₂O, higher in polar organics) Structure->Solubility governs pKa pKa (~3.49) Structure->pKa determines MeltingPoint->Appearance related to purity

Logical relationship of this compound's properties.

melting_point_workflow start Start prep Prepare Dry, Powdered Sample start->prep load Load Sample into Capillary Tube (1-2mm) prep->load setup Place Tube in Melting Point Apparatus load->setup heat_fast Heat Rapidly to ~20°C Below MP setup->heat_fast heat_slow Reduce Heating Rate to 1-2°C / min heat_fast->heat_slow observe Observe Sample heat_slow->observe record Record Start and End Temperatures of Melting observe->record end End record->end

Experimental workflow for melting point determination.

solubility_workflow start Start add_excess Add Excess Solid to Known Volume of Solvent start->add_excess equilibrate Seal & Agitate at Constant Temperature add_excess->equilibrate separate Separate Saturated Solution from Undissolved Solid equilibrate->separate aliquot Withdraw a Known Volume of Solution separate->aliquot quantify Quantify Concentration (e.g., HPLC, UV-Vis) aliquot->quantify calculate Calculate Solubility (e.g., mg/mL) quantify->calculate end End calculate->end

Experimental workflow for solubility determination.

pka_workflow start Start prepare_solution Prepare an Aqueous Solution of Known Concentration start->prepare_solution calibrate_ph Calibrate pH Meter prepare_solution->calibrate_ph titrate Titrate with Standardized Strong Base (e.g., NaOH) calibrate_ph->titrate record_ph Record pH vs. Volume of Titrant Added titrate->record_ph plot_data Plot Titration Curve (pH vs. Volume) record_ph->plot_data determine_pka Identify Inflection Point; pKa = pH at Half-Equivalence plot_data->determine_pka end End determine_pka->end

Workflow for pKa determination via potentiometric titration.

References

An In-depth Technical Guide to the Solubility of 3-Methyl-4-nitrobenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-methyl-4-nitrobenzoic acid in a variety of organic solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, purification, and the development of pharmaceutical formulations. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of key experimental workflows and chemical principles.

Core Topic: this compound

This compound (C₈H₇NO₄, CAS No: 3113-71-1) is a substituted aromatic carboxylic acid. Its molecular structure, featuring both a carboxylic acid group and a nitro group, imparts a polar character to the molecule, influencing its solubility in different media. Generally, it exhibits limited solubility in water but shows enhanced solubility in polar organic solvents, a characteristic that is temperature-dependent.[1]

Data Presentation: Quantitative Solubility of this compound

The following tables summarize the mole fraction solubility (x) of this compound in twelve different organic solvents at various temperatures, ranging from 283.15 K to 318.15 K. The data is sourced from a comprehensive study by Yufang Wu, et al., published in the Journal of Chemical & Thermodynamics.

Alcohols
Temperature (K)Methanol (x)Ethanol (x)n-Propanol (x)Isopropanol (x)n-Butanol (x)
283.150.01530.01750.01830.01950.0188
288.150.01840.02080.02190.02350.0226
293.150.02210.02490.02620.02820.0271
298.150.02650.02980.03140.03380.0325
303.150.03180.03570.03760.04050.0389
308.150.03810.04280.04510.04850.0466
313.150.04570.05130.05400.05810.0558
318.150.05480.06150.06470.06960.0669
Other Organic Solvents
Temperature (K)Ethyl Acetate (x)Toluene (x)Acetone (x)Acetonitrile (x)1,4-Dioxane (x)N-Methyl-2-pyrrolidone (x)N,N-Dimethylformamide (x)
283.150.02320.02870.05430.01210.06890.15830.1865
288.150.02780.03440.06510.01450.08260.18980.2236
293.150.03330.04120.07800.01740.09900.22760.2681
298.150.03990.04940.09350.02080.11870.27290.3214
303.150.04780.05920.11210.02490.14230.32720.3853
308.150.05730.07090.13440.02980.17060.39230.4620
313.150.06870.08500.16110.03570.20450.47030.5539
318.150.08230.10190.19310.04280.24520.56380.6641

Experimental Protocols

The determination of the solubility of this compound is typically performed using an isothermal saturation method, often referred to as the shake-flask method, followed by gravimetric analysis of the saturated solution.

Isothermal Saturation Method
  • Preparation of the Solid-Liquid System: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed container, such as a jacketed glass vessel. The presence of excess solid ensures that equilibrium between the dissolved and undissolved solute is achieved.

  • Equilibration: The sealed container is placed in a thermostatically controlled water bath to maintain a constant temperature. The mixture is continuously agitated using a magnetic stirrer for a predetermined period to allow the system to reach solid-liquid equilibrium. The time required to reach equilibrium can vary depending on the solvent and temperature and is typically determined experimentally by taking measurements at different time intervals until a constant concentration is observed.

  • Phase Separation: Once equilibrium is reached, the agitation is stopped, and the solution is allowed to stand undisturbed for a period to allow the undissolved solid to sediment. A sample of the supernatant (the clear, saturated solution) is then carefully withdrawn using a pre-heated or pre-cooled syringe to match the equilibrium temperature. The syringe is fitted with a filter (e.g., a 0.45 µm pore size) to remove any remaining solid particles.

Gravimetric Analysis
  • Sample Weighing: A known mass of the clear, filtered saturated solution is transferred to a pre-weighed container (e.g., a glass beaker).

  • Solvent Evaporation: The solvent is removed from the sample by evaporation. This can be achieved by placing the container in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute.

  • Drying and Final Weighing: The container with the solid residue is dried to a constant weight in the vacuum oven.

  • Calculation of Solubility: The mass of the dissolved this compound and the mass of the solvent in the original sample are determined by subtraction. The mole fraction solubility (x) is then calculated using the following equation:

    x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

    where:

    • m₁ is the mass of the solute (this compound)

    • M₁ is the molar mass of the solute

    • m₂ is the mass of the solvent

    • M₂ is the molar mass of the solvent

Mandatory Visualizations

Experimental Workflow for Solubility Determination

G A Preparation of Solid-Liquid System (Excess Solute in Solvent) B Equilibration (Constant Temperature & Agitation) A->B Establish Equilibrium C Phase Separation (Sedimentation & Filtration) B->C Isolate Saturated Solution D Gravimetric Analysis (Weighing, Evaporation, Drying) C->D Quantify Solute E Calculation of Solubility (Mole Fraction) D->E Data Processing

Caption: Workflow for Isothermal Saturation Solubility Measurement.

Relationship Between Solvent Polarity and Solubility

Caption: Factors Influencing the Solubility of this compound.

References

Spectroscopic Profile of 3-Methyl-4-nitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methyl-4-nitrobenzoic acid, a key intermediate in the synthesis of various pharmaceuticals. The information presented herein includes detailed spectroscopic data, experimental protocols for obtaining such data, and a logical workflow for its synthesis and characterization.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.

¹H NMR Spectroscopic Data

Solvent: DMSO-d₆ Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.24d1HAr-H
8.15dd1HAr-H
7.85d1HAr-H
2.61s3H-CH₃
¹³C NMR Spectroscopic Data

Solvent: Polysol Reference: TMS

Chemical Shift (δ) ppmAssignment
165.7C=O
154.0Ar-C
136.1Ar-C
131.8Ar-C
128.5Ar-C
125.1Ar-C
124.9Ar-C
19.9-CH₃
Infrared (IR) Spectroscopic Data

Technique: KBr Disc

Wavenumber (cm⁻¹)Assignment
3100-2500O-H stretch (Carboxylic Acid)
1705C=O stretch (Carboxylic Acid)
1530N-O asymmetric stretch (Nitro group)
1350N-O symmetric stretch (Nitro group)
1300C-O stretch
830C-H out-of-plane bend
Mass Spectrometry Data

Technique: Electron Ionization (EI)

m/zInterpretation
181[M]⁺ (Molecular ion)
164[M-OH]⁺
135[M-NO₂]⁺
119[M-COOH-OH]⁺
91[C₇H₇]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Instrument Setup: The NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using standard acquisition parameters. Typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans is typically required for ¹³C NMR to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the empty spectrometer should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe.

  • Ionization: Utilize Electron Ionization (EI) as the method of ionization. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of this compound.

Synthesis_and_Characterization_Workflow Start Starting Material: 2,4-Dimethylnitrobenzene Reaction Oxidation (e.g., KMnO₄ or HNO₃) Start->Reaction Product Crude Product: This compound Reaction->Product Purification Purification (Recrystallization) Product->Purification PureProduct Pure Product Purification->PureProduct Analysis Spectroscopic Analysis PureProduct->Analysis NMR NMR Spectroscopy (¹H and ¹³C) Analysis->NMR IR IR Spectroscopy Analysis->IR MS Mass Spectrometry Analysis->MS Final Structural Confirmation NMR->Final IR->Final MS->Final

Caption: Synthesis and Spectroscopic Characterization Workflow.

An In-depth Technical Guide to the Molecular Weight of 3-Methyl-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular weight of 3-Methyl-4-nitrobenzoic acid, a crucial parameter for professionals in research and development. Accurate molecular weight is fundamental for stoichiometric calculations, preparation of solutions, and pharmacokinetic modeling.

Overview of this compound

This compound is an organic compound that serves as a versatile intermediate in the synthesis of pharmaceuticals and dyes.[1] Its chemical structure, incorporating a carboxylic acid, a methyl group, and a nitro group on a benzene (B151609) ring, dictates its reactivity and physical properties.

Molecular Weight Determination

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. For this compound, this is determined from its chemical formula and the atomic weights of carbon, hydrogen, nitrogen, and oxygen.

Chemical Formula: C₈H₇NO₄[2][3][4]

The molecular weight is consistently reported as approximately 181.15 g/mol .[1][5][6]

Calculation of Molecular Weight

The molecular weight is calculated by multiplying the number of atoms of each element in the molecule by its atomic weight and summing the results.

The standard atomic weights for the constituent elements are:

  • Carbon (C): ~12.011 u

  • Hydrogen (H): ~1.008 u[7]

  • Nitrogen (N): ~14.007 u[8][9]

  • Oxygen (O): ~15.999 u[10][11]

The following table summarizes the contribution of each element to the total molecular weight of this compound.

ElementSymbolNumber of AtomsStandard Atomic Weight (u)Total Contribution (u)
CarbonC812.01196.088
HydrogenH71.0087.056
NitrogenN114.00714.007
OxygenO415.99963.996
Total 181.147

Note: The slight variation from the commonly cited value of 181.15 is due to rounding of standard atomic weights.

Experimental Protocol for Molecular Weight Verification

While the molecular weight is a calculated value, it can be experimentally confirmed using techniques such as mass spectrometry.

Methodology: Mass Spectrometry

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

  • Ionization: The sample is introduced into the mass spectrometer and ionized, typically using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Detection: The detector records the abundance of ions at each m/z value.

  • Data Interpretation: The resulting mass spectrum will show a peak corresponding to the molecular ion, confirming the calculated molecular weight. For this compound, a peak at an m/z value of approximately 181.15 would be expected.

Logical Relationship Diagram

The following diagram illustrates the hierarchical contribution of each element to the final molecular weight of the compound.

MolecularWeight_Calculation cluster_elements Constituent Elements Compound This compound (C₈H₇NO₄) Molecular Weight: 181.15 g/mol C Carbon (C) 8 atoms × 12.011 u C->Compound H Hydrogen (H) 7 atoms × 1.008 u H->Compound N Nitrogen (N) 1 atom × 14.007 u N->Compound O Oxygen (O) 4 atoms × 15.999 u O->Compound

Calculation of Molecular Weight from Constituent Elements.

References

The Discovery and Enduring Importance of 3-Methyl-4-nitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the synthesis, properties, and applications of a pivotal chemical intermediate.

Introduction

3-Methyl-4-nitrobenzoic acid, a seemingly unassuming aromatic compound, holds a significant position in the landscape of organic chemistry and pharmaceutical development. While no single scientist is credited with its discovery, its preparation was first documented in the early 20th century, emerging from foundational studies into the nitration of substituted benzoic acids.[1] This technical guide provides a comprehensive overview of the history, synthesis, chemical properties, and key applications of this compound, with a particular focus on its crucial role as a building block in the synthesis of high-value compounds.

Physicochemical Properties

This compound is a pale yellow to off-white crystalline solid at room temperature.[1] Its molecular structure, featuring a carboxylic acid group, a methyl group, and a nitro group on a benzene (B151609) ring, imparts a unique combination of reactivity and physical characteristics. A summary of its key quantitative data is presented below.

PropertyValueReference
Molecular Formula C₈H₇NO₄[1][2]
Molecular Weight 181.15 g/mol [1][3]
CAS Number 3113-71-1[1]
Melting Point 214-221 °C[2]
Boiling Point 295 °C[3]
Density 1.379 g/cm³[3]
Appearance Needles or off-white powder[1]
Solubility Moderately soluble in water; soluble in polar organic solvents like ethanol (B145695) and methanol.[3]

Spectroscopic Data

The structural features of this compound have been extensively characterized using various spectroscopic techniques.

TechniqueKey DataReference
¹H NMR Spectra available from suppliers like Sigma-Aldrich.[1]
IR Spectroscopy Data available in the NIST Chemistry WebBook.[4]
Mass Spectrometry Electron ionization mass spectrum available in the NIST Chemistry WebBook.[5]

Historical Synthesis: Nitration of m-Toluic Acid

The earliest preparations of this compound involved the direct nitration of 3-methylbenzoic acid (m-toluic acid). This electrophilic aromatic substitution reaction leverages the directing effects of the substituents on the benzene ring. The carboxylic acid group is a meta-director, while the methyl group is an ortho-, para-director. The nitration occurs at the position para to the methyl group and meta to the carboxyl group.[1]

Experimental Protocol: Nitration of 3-Methylbenzoic Acid

The following is a representative, generalized protocol for the nitration of m-toluic acid. Caution: This reaction involves the use of strong acids and should be performed with appropriate safety precautions in a well-ventilated fume hood.

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add a desired volume of concentrated nitric acid to a calculated volume of concentrated sulfuric acid with constant stirring. Maintain the temperature below 10 °C.

  • Dissolution of Starting Material: In a separate flask, dissolve 3-methylbenzoic acid in a minimal amount of concentrated sulfuric acid, keeping the mixture cool.

  • Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the solution of 3-methylbenzoic acid, ensuring the reaction temperature is maintained between 0 and 10 °C.

  • Reaction Monitoring and Quenching: After the addition is complete, allow the reaction to stir at a controlled temperature for a specific duration. The reaction progress can be monitored by thin-layer chromatography. Once complete, the reaction mixture is carefully poured over crushed ice with vigorous stirring.

  • Isolation and Purification: The precipitated solid, crude this compound, is collected by vacuum filtration and washed with cold water to remove residual acids. The crude product can be further purified by recrystallization from a suitable solvent such as an ethanol-water mixture.

G Workflow for the Nitration of m-Toluic Acid cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start nitrating_mixture Prepare Nitrating Mixture (Conc. HNO3 + Conc. H2SO4) start->nitrating_mixture dissolve_sm Dissolve m-Toluic Acid (in Conc. H2SO4) start->dissolve_sm reaction Nitration Reaction (Add Nitrating Mixture Dropwise) nitrating_mixture->reaction dissolve_sm->reaction stir Stir at Controlled Temperature reaction->stir quench Quench on Crushed Ice stir->quench filter Vacuum Filtration quench->filter wash Wash with Cold Water filter->wash recrystallize Recrystallization wash->recrystallize end Pure this compound recrystallize->end

A generalized workflow for the synthesis of this compound via nitration.

Modern Synthetic Approaches: Oxidation of 2,4-Dimethylnitrobenzene

While the nitration of m-toluic acid is of historical importance, modern industrial synthesis predominantly relies on the oxidation of 2,4-dimethylnitrobenzene. This approach offers advantages in terms of regioselectivity and starting material availability. Various oxidizing agents and catalytic systems have been developed to improve yield and process safety. These methods include oxidation with potassium permanganate, potassium dichromate, nitric acid, and catalytic air oxidation.[2][6]

Experimental Protocol: Nitric Acid Oxidation of 2,4-Dimethylnitrobenzene

The following protocol is based on a patented method for the oxidation of 2,4-dimethylnitrobenzene using nitric acid.[7]

  • Reaction Setup: In a suitable reactor, charge 2,4-dimethylnitrobenzene and dilute nitric acid (30-65% concentration). The molar ratio of 2,4-dimethylnitrobenzene to nitric acid is typically in the range of 1:5.5 to 1:8.0.

  • Oxidation: Heat the reaction mixture to a temperature between 100-135 °C under a pressure of 0.8-1.2 MPa. The mixture is stirred continuously for 4 to 10 hours.

  • Neutralization and Isolation: After the reaction, cool the mixture to room temperature. The crude this compound precipitates and is filtered. The crude solid is then dissolved in a 10% sodium carbonate solution at 40 °C to form the sodium salt.

  • Purification: The aqueous solution of the sodium salt is extracted with a non-polar solvent like xylene to remove any unreacted 2,4-dimethylnitrobenzene. The aqueous layer is then treated with a decolorizing agent.

  • Acidification: The purified sodium salt solution is heated to approximately 65 °C and acidified with dilute nitric acid to a pH of about 2.0, causing the precipitation of pure this compound.

  • Final Steps: The precipitated product is collected by filtration, washed with water, and dried.

G Workflow for the Oxidation of 2,4-Dimethylnitrobenzene cluster_reaction Oxidation cluster_workup Work-up and Purification start Start charge_reactor Charge Reactor (2,4-Dimethylnitrobenzene + Dilute HNO3) start->charge_reactor oxidation Oxidation Reaction (100-135 °C, 0.8-1.2 MPa) charge_reactor->oxidation cool_filter Cool and Filter Crude Product oxidation->cool_filter neutralize Neutralization (Dissolve in Na2CO3 solution) cool_filter->neutralize extract Extraction with Xylene neutralize->extract decolorize Decolorization extract->decolorize acidify Acidification with HNO3 decolorize->acidify final_steps Filter, Wash, and Dry acidify->final_steps end Pure this compound final_steps->end

A generalized workflow for the synthesis of this compound via oxidation.

Applications in Drug Development and Industry

The primary significance of this compound lies in its role as a key intermediate in the synthesis of various high-value organic compounds.

  • Pharmaceuticals: It is an essential precursor in the industrial synthesis of Telmisartan (B1682998), a widely used antihypertensive drug.[8][9] The synthesis of Telmisartan from this compound involves a multi-step process including esterification, reduction of the nitro group, and subsequent cyclization and condensation reactions.[10][11] It is also utilized in the development of anti-inflammatory and antimicrobial agents.[9]

  • Dye Industry: The compound serves as a building block in the manufacturing of certain dyes and pigments.[12]

  • Research Chemical: Due to its versatile reactivity, it is used in the synthesis of novel heterocyclic structures and other complex organic molecules for various research applications.[8]

Conclusion

From its origins in early 20th-century nitration studies to its current status as a critical industrial intermediate, this compound has a rich history intertwined with the advancement of organic synthesis. Its journey from laboratory curiosity to a key component in the production of life-saving medications like Telmisartan underscores the enduring importance of fundamental chemical research. The continued development of more efficient and sustainable synthetic routes for this compound will remain a focus for the chemical and pharmaceutical industries.

References

3-Methyl-4-nitrobenzoic Acid: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 3-Methyl-4-nitrobenzoic acid (CAS No: 3113-71-1). The information herein is compiled from safety data sheets (SDS), regulatory guidelines, and scientific literature to ensure its proper use in research and development settings. This document outlines the compound's hazards, recommended handling procedures, personal protective equipment, first-aid measures, and disposal considerations.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications.[1][2]

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation[1][2]
Eye Irritation2H319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation[1][2]
Acute Toxicity, Oral4Harmful if swallowed[3]
Acute Toxicity, Dermal4Harmful in contact with skin[3]
Acute Toxicity, Inhalation4Harmful if inhaled[3]

Signal Word: Warning[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

Table 2: Physical and Chemical Properties

PropertyValue
Appearance Light yellow crystalline powder or needles[4][5]
Molecular Formula C₈H₇NO₄
Molecular Weight 181.15 g/mol [4]
Melting Point 216 - 218 °C[4]
Boiling Point 314.24 °C (estimate)[4]
Solubility Insoluble in water[5]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure a safe working environment.

Handling
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[1] Ensure that eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[1]

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat or other protective clothing.[1]

    • Respiratory Protection: If dust is generated or exposure limits are exceeded, use a NIOSH-approved respirator with a particulate filter.[1]

  • General Hygiene: Avoid contact with skin, eyes, and clothing.[6] Do not breathe dust.[6] Wash hands thoroughly after handling and before eating, drinking, or smoking.[1] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1][7]

Storage
  • Store in a cool, dry, and well-ventilated place.[1]

  • Keep containers tightly closed when not in use.[1]

  • Store locked up.[1]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[6]

Experimental Protocols for Hazard Assessment

The hazard classifications for this compound are determined through standardized experimental protocols. While specific study reports for this compound are not publicly available, the methodologies follow internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Skin Irritation Testing (Based on OECD Guideline 439)

This in vitro test method uses reconstructed human epidermis (RhE) to assess skin irritation potential.[7][8]

  • Tissue Preparation: Commercially available RhE models are equilibrated in culture medium.[7]

  • Application of Test Substance: A precise amount of this compound (as a solid or in a suitable solvent) is applied topically to the tissue surface.[7]

  • Exposure and Incubation: The tissues are exposed to the test substance for a defined period (e.g., 60 minutes), after which it is removed by rinsing.[8] The tissues are then incubated for a further recovery period (e.g., 42 hours).[8]

  • Viability Assessment: Tissue viability is measured using a cell viability assay, such as the MTT assay.[7] A reduction in cell viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is an irritant.[8]

Eye Irritation Testing (Based on OECD Guideline 405)

Historically, eye irritation testing was conducted in vivo using animals.[2] However, a weight-of-the-evidence approach is now emphasized, prioritizing in vitro and ex vivo methods.[1][9]

  • Initial Assessment: A thorough review of existing data on the substance and structurally related compounds is performed.[1]

  • In Vitro Testing: Validated in vitro or ex vivo tests, such as the Bovine Corneal Opacity and Permeability (BCOP) test (OECD TG 437) or tests using reconstructed human cornea-like epithelium (RhCE) models (OECD TG 492), are conducted to predict eye irritation potential.[6]

  • In Vivo Confirmation (if necessary): If in vitro results are inconclusive, a limited in vivo test using a single animal (typically a rabbit) may be considered. A small amount of the substance is instilled into one eye, and the reactions (redness, swelling, opacity) are observed and scored over a period of time.[2]

First-Aid Measures

In the event of exposure, immediate action is crucial.

Table 3: First-Aid Measures

Exposure RouteFirst-Aid Instructions
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6]
Skin Contact Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing. Seek medical attention if irritation persists.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Accidental Release and Disposal

Accidental Release Measures
  • Evacuate personnel from the area.

  • Wear appropriate personal protective equipment.

  • Avoid dust formation.

  • Sweep up the spilled solid material, taking care not to generate dust, and place it in a suitable, closed container for disposal.[4]

  • Ventilate the area and wash the spill site after material pickup is complete.

Disposal Considerations
  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

  • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[3]

Toxicological Information and Potential Signaling Pathways

While specific toxicological studies on this compound are not widely published, its GHS classification indicates potential for acute toxicity and irritation. The nitroaromatic structure is common in compounds with various biological activities.

For a related isomer, 4-Methyl-3-nitrobenzoic acid, there is evidence of biological activity. It has been shown to inhibit the migration of non-small cell lung cancer cells by disrupting the Epidermal Growth Factor (EGF) signaling pathway, which is crucial for cell motility.[10] Although this finding pertains to a different isomer, it suggests a potential area of investigation for the biological effects of this compound. Further research is needed to determine if it interacts with similar or different cellular signaling pathways.

Visual Guides

The following diagrams illustrate a general workflow for the safe handling of chemical substances and a logical approach to hazard identification and risk assessment.

G Safe Chemical Handling Workflow cluster_0 Pre-Handling cluster_1 Handling cluster_2 Post-Handling a Review SDS and Conduct Risk Assessment b Prepare Engineering Controls (Fume Hood) a->b c Select and Inspect PPE b->c d Weighing and Transfer of Chemical c->d e Perform Experiment d->e f Decontaminate Work Area and Equipment e->f g Properly Store or Dispose of Chemical f->g h Remove and Dispose of/Clean PPE g->h i Wash Hands Thoroughly h->i

A generalized workflow for the safe handling of chemicals.

G Hazard Identification and Risk Assessment Logic cluster_0 Hazard Identification cluster_1 Risk Assessment cluster_2 Risk Control cluster_3 Review and Monitor a Identify Chemical (this compound) b Gather Information (SDS, Literature) a->b c Identify Hazards (Irritant, Acutely Toxic) b->c d Evaluate Exposure Potential (Inhalation, Dermal) c->d e Characterize Risk d->e f Implement Control Measures (Fume Hood, PPE) e->f g Develop Safe Work Procedures f->g h Monitor Effectiveness of Controls g->h i Review and Update Assessment Periodically h->i

Logical flow for hazard identification and risk assessment.

References

Commercial Suppliers and Synthetic Applications of 3-Methyl-4-nitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and synthetic applications of 3-Methyl-4-nitrobenzoic acid (CAS No. 3113-71-1), a key intermediate in pharmaceutical synthesis. The information is tailored for researchers, scientists, and professionals involved in drug development, offering a centralized resource for procurement and application of this compound.

Commercial Availability

This compound is readily available from a variety of commercial suppliers, catering to both research and industrial-scale needs. Purity levels are typically high, with most suppliers offering grades of 98% or 99% and above. Below is a comparative summary of key suppliers and their product specifications.

Table 1: Commercial Suppliers of this compound
SupplierPurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )Additional Notes
Sigma-Aldrich99%[1]3113-71-1[1]C₈H₇NO₄[1]181.15[1]Also known as 4-Nitro-m-toluic acid.
Thermo Scientific Chemicals99%[2]3113-71-1[2]C₈H₇NO₄[2]-Available under the Acros Organics brand.[2]
Chem-Impex≥ 99% (HPLC)[3]3113-71-1[3]C₈H₇NO₄[3]181.15[3]Provides pricing for various quantities.[3]
Tokyo Chemical Industry (TCI)>98.0% (HPLC)[4]3113-71-1[4]--Available in various quantities.[5]
Ningbo Inno PharmachemHigh-grade3113-71-1[6]--Emphasizes role in Telmisartan (B1682998) synthesis.[6]
TNJ Chemical99%[7]3113-71-1[7]C₈H₇NO₄[7]-Available in 25kg/drum packing.[7]
Jigs Chemical-3113-71-1[8]--Supplier from India.[8]
Apex Pharma (via IndiaMART)99%[9]3113-71-1[9]-181.15[9]Indian supplier with pricing information.[9]
Table 2: Physical and Chemical Properties
PropertyValueSource
CAS Number 3113-71-1[1][2][3][4][5][7][9]
Molecular Formula C₈H₇NO₄[1][2][3][7][10]
Molecular Weight 181.15 g/mol [1][3][9]
Appearance White to yellowish powder[3]
Melting Point 214-221 °C[3]
Purity ≥98% or 99% (typically by HPLC)[1][2][3][4][7][9]
Synonyms 4-Nitro-m-toluic acid, 2-Nitrotoluene-5-carboxylic acid[1][3]

Role in Pharmaceutical Synthesis: The Gateway to Telmisartan

This compound is a critical starting material in the synthesis of various active pharmaceutical ingredients (APIs).[6] Its most prominent application is as a key intermediate in the production of Telmisartan, a widely prescribed angiotensin II receptor antagonist used for the treatment of hypertension.[6] The structural features of this compound, including the carboxylic acid, methyl, and nitro groups, provide the necessary functionalities for the multi-step synthesis of the complex Telmisartan molecule.

The general synthetic route from this compound to Telmisartan involves a series of chemical transformations, including esterification, reduction of the nitro group, and subsequent cyclization reactions to form the benzimidazole (B57391) core of the final drug substance.[6]

Experimental Protocols: Synthesis of Telmisartan Intermediate

The following is a representative, multi-step experimental protocol for the synthesis of a key benzimidazole intermediate from this compound, based on established synthetic routes.

Step 1: Esterification of this compound

Objective: To convert the carboxylic acid group to a methyl ester, which is a more suitable substrate for subsequent reactions.

Procedure:

  • Suspend this compound in methanol (B129727).

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux the mixture until the reaction is complete (monitored by TLC or HPLC).

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-methyl-4-nitrobenzoate.

Step 2: Reduction of the Nitro Group

Objective: To reduce the nitro group to an amino group, which is essential for the subsequent cyclization step.

Procedure:

  • Dissolve the methyl 3-methyl-4-nitrobenzoate in a suitable solvent such as methanol or ethanol.

  • Add a catalyst, typically palladium on carbon (Pd/C).

  • Subject the mixture to hydrogenation (H₂) in a pressure reactor until the reduction is complete.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate to obtain methyl 4-amino-3-methylbenzoate.

Step 3: Acylation of the Amino Group

Objective: To introduce a butyryl group to the newly formed amino group.

Procedure:

  • Dissolve the methyl 4-amino-3-methylbenzoate in a suitable solvent (e.g., chlorobenzene).

  • Add butyryl chloride and heat the mixture.

  • After the reaction is complete, cool the mixture and isolate the product, methyl 4-(butyrylamino)-3-methylbenzoate, by filtration or extraction.

Step 4: Nitration

Objective: To introduce a nitro group at the 5-position of the benzene (B151609) ring.

Procedure:

  • Dissolve the methyl 4-(butyrylamino)-3-methylbenzoate in concentrated sulfuric acid at a low temperature (e.g., 0°C).

  • Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) while maintaining the low temperature.

  • After the addition is complete, stir the reaction mixture until the nitration is complete.

  • Pour the reaction mixture onto ice to precipitate the product.

  • Filter, wash with water, and dry to obtain methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate.

Step 5: Reductive Cyclization to form the Benzimidazole Core

Objective: To simultaneously reduce the newly introduced nitro group and cyclize the intermediate to form the benzimidazole ring.

Procedure:

  • Suspend the methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate in a suitable solvent (e.g., 10% aqueous acetic acid).

  • Heat the suspension and add a reducing agent such as sodium dithionite (B78146) in portions.

  • Maintain the temperature until the reaction is complete.

  • Adjust the pH of the reaction mixture to basic (pH 9-10) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Concentrate the organic layer to yield methyl 4-methyl-2-propyl-1H-benzimidazole-6-carboxylate, a key intermediate for Telmisartan.

Visualizations

Synthesis Workflow of a Key Telmisartan Intermediate

The following diagram illustrates the synthetic pathway from this compound to the key benzimidazole intermediate.

Telmisartan_Synthesis_Workflow cluster_start Starting Material cluster_steps Synthetic Steps cluster_intermediates Intermediates cluster_product Key Intermediate 3-Methyl-4-nitrobenzoic_acid This compound Esterification Step 1: Esterification (Methanol, H₂SO₄) 3-Methyl-4-nitrobenzoic_acid->Esterification Methyl_ester Methyl 3-methyl-4-nitrobenzoate Esterification->Methyl_ester Reduction1 Step 2: Nitro Reduction (H₂, Pd/C) Amino_ester Methyl 4-amino-3-methylbenzoate Reduction1->Amino_ester Acylation Step 3: Acylation (Butyryl chloride) Acylated_ester Methyl 4-(butyrylamino)-3-methylbenzoate Acylation->Acylated_ester Nitration Step 4: Nitration (HNO₃, H₂SO₄) Nitrated_intermediate Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate Nitration->Nitrated_intermediate Reductive_Cyclization Step 5: Reductive Cyclization (Sodium dithionite) Benzimidazole_intermediate Methyl 4-methyl-2-propyl-1H- benzimidazole-6-carboxylate Reductive_Cyclization->Benzimidazole_intermediate Methyl_ester->Reduction1 Amino_ester->Acylation Acylated_ester->Nitration Nitrated_intermediate->Reductive_Cyclization

Caption: Synthetic pathway from this compound to a key Telmisartan intermediate.

Logical Relationship: Role as a Precursor

This diagram illustrates the hierarchical relationship of this compound as a precursor in the synthesis of an active pharmaceutical ingredient.

Precursor_Relationship Starting_Material This compound (Chemical Intermediate) Multi_Step_Synthesis Multi-Step Organic Synthesis Starting_Material->Multi_Step_Synthesis API Telmisartan (Active Pharmaceutical Ingredient) Multi_Step_Synthesis->API Therapeutic_Application Antihypertensive Drug (Therapeutic Application) API->Therapeutic_Application

Caption: Role of this compound as a key building block for the API Telmisartan.

References

Methodological & Application

Synthesis of 3-Methyl-4-nitrobenzoic Acid from 2,4-dimethylnitrobenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-4-nitrobenzoic acid is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its structure, featuring a carboxylic acid, a methyl group, and a nitro group, offers multiple reactive sites for further molecular elaboration. This document provides detailed application notes and protocols for the synthesis of this compound from the readily available starting material, 2,4-dimethylnitrobenzene. The primary transformation involves the selective oxidation of one of the methyl groups on the aromatic ring. Several effective methods for this oxidation are presented, including the use of strong oxidizing agents like potassium permanganate (B83412) and nitric acid, as well as catalytic approaches.

Physicochemical Data

A summary of the key physical and chemical properties of the starting material and the final product is presented in Table 1.

Table 1: Physicochemical Data of 2,4-dimethylnitrobenzene and this compound

Property2,4-dimethylnitrobenzeneThis compound
Molecular Formula C₈H₉NO₂C₈H₇NO₄
Molecular Weight 151.16 g/mol 181.15 g/mol [1]
Appearance Yellowish liquid or solidNeedles or off-white powder[1]
Melting Point 29-32 °C216-218 °C[2]
Boiling Point 244 °CNot available
CAS Number 89-87-23113-71-1[1]

Synthesis Methods Overview

The selective oxidation of the methyl group at the 4-position of 2,4-dimethylnitrobenzene is the key step in this synthesis. The presence of the nitro group deactivates the aromatic ring, making the methyl groups susceptible to oxidation. Several methods have been established for this transformation, with varying yields and reaction conditions. The choice of method may depend on factors such as available equipment, safety considerations, and desired scale.

A logical workflow for a typical synthesis is depicted below.

Synthesis_Workflow Start 2,4-dimethylnitrobenzene Oxidation Oxidation Reaction (e.g., KMnO4, HNO3, CrO3, or Catalytic) Start->Oxidation Oxidizing Agent Workup Reaction Work-up (Quenching, Extraction) Oxidation->Workup Crude Product Purification Purification (Recrystallization) Workup->Purification Impure Solid Product This compound Purification->Product Pure Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

This section provides detailed step-by-step protocols for four different methods of synthesizing this compound.

Method 1: Oxidation with Potassium Permanganate and a Phase Transfer Catalyst

This method utilizes the strong oxidizing power of potassium permanganate, with the aid of a phase transfer catalyst to facilitate the reaction between the aqueous permanganate and the organic substrate.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,4-dimethylnitrobenzene, water, and tetrabutylammonium (B224687) bromide (TBAB) as the phase transfer catalyst. The molar ratio of 2,4-dimethylnitrobenzene to KMnO₄ to TBAB should be approximately 1:2.16:0.07.[3]

  • Addition of Oxidant: While stirring vigorously, heat the mixture to 95 °C.[3] Slowly add solid potassium permanganate in portions to control the exothermic reaction.

  • Reaction Monitoring: Continue heating and stirring at 95 °C for 1 hour.[3] The disappearance of the purple color of the permanganate and the formation of a brown manganese dioxide precipitate indicate the progress of the reaction.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the manganese dioxide. Wash the filter cake with a small amount of hot water.

    • Combine the filtrate and washings.

    • Acidify the filtrate with concentrated hydrochloric acid until the pH is acidic, which will precipitate the crude this compound.

  • Purification: Collect the crude product by vacuum filtration, wash with cold water, and dry. Recrystallize the crude solid from a suitable solvent such as ethanol (B145695) or a mixture of ethanol and water to obtain the pure product.

Method 2: Oxidation with Nitric Acid

This protocol employs dilute nitric acid as the oxidizing agent under elevated temperature and pressure.

Experimental Protocol:

  • Reaction Setup: In a high-pressure reactor equipped with a stirrer, charge 2,4-dimethylnitrobenzene and dilute nitric acid (30-65% concentration). The molar ratio of 2,4-dimethylnitrobenzene to nitric acid should be in the range of 1:5.5 to 1:8.0.[4]

  • Reaction Conditions: Seal the reactor and heat the mixture to a temperature between 100-135 °C with stirring (e.g., 300 rpm).[4] The pressure in the reactor will be maintained between 0.8 and 1.2 MPa.[4]

  • Reaction Time: Maintain these conditions for 4 to 10 hours.[4]

  • Work-up:

    • After the reaction is complete, cool the reactor to room temperature.

    • Filter the resulting mixture to isolate the crude solid product.[4]

    • The crude product is then neutralized. For example, it can be dissolved in a 10% sodium carbonate solution at 40 °C.[4]

    • The resulting sodium salt solution can be extracted with a non-polar solvent like xylene to remove any unreacted starting material.[4]

    • The aqueous solution is then acidified with an acid (e.g., 40% nitric acid) to a pH of about 2.0 to precipitate the this compound.[4]

  • Purification: The precipitated solid is collected by filtration, washed with water, and dried.[4] Further purification can be achieved by recrystallization.

Method 3: Oxidation with Chromium Trioxide

This method involves the use of chromium trioxide as the oxidant. Chromium trioxide can be generated in situ from chromium sulfate (B86663) through electrolysis.

Experimental Protocol:

  • Preparation of Oxidant (Optional, if starting from Cr₂(SO₄)₃): An aqueous solution of chromium sulfate in sulfuric acid is electrolyzed to produce chromium trioxide.[5]

  • Reaction Setup: In a round-bottom flask, dissolve the chromium trioxide in a suitable solvent such as a mixture of acetic acid and acetic anhydride.

  • Reaction Conditions: Add 2,4-dimethylnitrobenzene to the oxidant solution. The reaction is often carried out with stepwise heating to control the reaction rate. For instance, the reaction can be stirred for several hours at a lower temperature (e.g., room temperature), followed by heating at elevated temperatures (e.g., 70 °C and then 90 °C) for several hours at each stage.

  • Work-up:

    • After the reaction is complete, the mixture is filtered.

    • The solid product is washed with water.

    • The solid is then dissolved in an aqueous base solution (e.g., 0.5M NaOH) and filtered again to remove insoluble chromium salts.

    • The filtrate is then acidified with a mineral acid (e.g., 1M H₂SO₄) to a pH of 3 to precipitate the product.

  • Purification: The precipitated this compound is collected by filtration, washed with water, and dried. Recrystallization can be performed for further purification.

Method 4: Catalytic Oxidation with Cobalt Acetate and Oxygen/Air

This method offers a greener approach by using oxygen or air as the terminal oxidant in the presence of a cobalt catalyst.

Experimental Protocol:

  • Reaction Setup: In a high-pressure reactor, charge 2,4-dimethylnitrobenzene, a solvent such as acetic acid, a cobalt catalyst (e.g., cobalt acetate), and an initiator (e.g., 2-butanone).[6][7]

  • Reaction Conditions: Pressurize the reactor with oxygen or air (e.g., 0.5 MPa).[6] Heat the reaction mixture to a temperature of around 85 °C with vigorous stirring.[6]

  • Reaction Monitoring: The reaction progress can be monitored by the uptake of oxygen.

  • Work-up:

    • After the reaction, cool the reactor and release the pressure.

    • The reaction mixture is typically concentrated to remove the solvent.[7]

    • Water is then added to precipitate the crude product.[7]

    • The crude product is collected by filtration.

  • Purification: The crude solid is washed with a small amount of acetic acid followed by water and then dried.[7] Recrystallization from a suitable solvent can be performed to obtain the pure product.

Data Presentation

A summary of the reaction conditions and reported yields for the different synthesis methods is provided in Table 2.

Table 2: Comparison of Synthesis Methods for this compound

MethodOxidizing AgentCatalyst/AdditiveSolventTemperature (°C)Time (h)Yield (%)
1Potassium PermanganateTetrabutylammonium BromideWater95141[3]
2Nitric Acid (30-65%)--100-1354-10>50
3Chromium Trioxide-Acetic Acid/Acetic AnhydrideStepwise heating~1665-86[5]
4Oxygen/AirCobalt Acetate / 2-ButanoneAcetic Acid85-~58 (conversion)[6]

Characterization of this compound

The synthesized product should be characterized to confirm its identity and purity.

  • Melting Point: The melting point of pure this compound is reported to be in the range of 216-218 °C.[2]

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorptions for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and the N-O stretching of the nitro group (~1530 and 1350 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons, and signals in the aromatic region corresponding to the three protons on the benzene (B151609) ring, as well as a broad singlet for the carboxylic acid proton.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon, the carboxylic acid carbon, and the six aromatic carbons.

The relationship between the starting material, the intermediate radical species in some oxidation mechanisms, and the final product is illustrated in the following diagram.

Reaction_Mechanism_Concept cluster_start Starting Material cluster_intermediate Intermediate (Conceptual) cluster_product Final Product 2_4_dimethylnitrobenzene 2,4-dimethylnitrobenzene CH₃ CH₃ NO₂ benzylic_radical Benzylic Radical CH₂• CH₃ NO₂ 2_4_dimethylnitrobenzene:f0->benzylic_radical:f0 H-abstraction 3_methyl_4_nitrobenzoic_acid This compound COOH CH₃ NO₂ benzylic_radical:f0->3_methyl_4_nitrobenzoic_acid:f0 Further Oxidation

Caption: Conceptual pathway of selective methyl group oxidation.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Strong oxidizing agents such as potassium permanganate, nitric acid, and chromium trioxide are corrosive and can cause severe burns. Handle with extreme care.

  • Chromium(VI) compounds are known carcinogens and require special handling and disposal procedures.

  • Reactions under pressure should only be performed by trained personnel using appropriate equipment.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthesis of this compound from 2,4-dimethylnitrobenzene can be achieved through several oxidative methods. The choice of the most suitable protocol will depend on the specific requirements of the researcher, including scale, available equipment, and safety considerations. The protocols provided herein offer a range of options, from classical strong oxidant methods to more modern catalytic approaches. Proper characterization of the final product is crucial to ensure its purity and suitability for subsequent applications in research and development.

References

oxidation methods for 3-Methyl-4-nitrobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative guide to the prevalent oxidation methodologies for synthesizing 3-Methyl-4-nitrobenzoic acid, an essential intermediate in pharmaceutical manufacturing, particularly for the antihypertensive drug telmisartan.[1][2][3] This document provides researchers, scientists, and drug development professionals with a comparative analysis of various synthetic routes, detailed experimental protocols, and a standardized workflow visualization. The primary synthetic route involves the selective oxidation of the 4-methyl group of 2,4-dimethylnitrobenzene.[4][5]

Comparative Analysis of Oxidation Methods

The synthesis of this compound can be achieved through several oxidative pathways, each presenting distinct advantages and disadvantages in terms of yield, reaction conditions, cost, and environmental impact. The most common methods include oxidation with nitric acid, chromium-based reagents (like chromium trioxide or dichromate), potassium permanganate, and catalytic air/oxygen oxidation.[1][6] The yields for these processes generally range from 30% to 86%.[1]

Table 1: Comparison of Key Oxidation Methods for this compound Synthesis

Oxidation Method Starting Material Key Reagents & Conditions Reaction Time Conversion Rate (%) Yield (%) Key Advantages & Disadvantages
Nitric Acid Oxidation 2,4-dimethylnitrobenzene Dilute HNO₃ (30-65%); 100–135°C; 0.8–1.2 MPa pressure.[1] 4–10 hours[1] ≥ 98%[4] 50–65%[4][6] Advantages: Low-cost reagents, recyclable waste acid.[6] Disadvantages: Requires high pressure and temperature equipment.
Chromium (VI) Oxidation 2,4-dimethylnitrobenzene CrO₃ (generated from Cr₂(SO₄)₃ via electrolysis); Staged heating.[5] Not Specified Not Specified 65–86%[5][6] Advantages: High yield, reagent can be regenerated and recycled.[5] Disadvantages: High toxicity of chromium reagents.
Catalytic Air/O₂ Oxidation 2,4-dimethylnitrobenzene Cobalt acetate (B1210297), NaBr (co-catalyst), 2-butanone (B6335102) (initiator), O₂ or Air; 130°C; 0.8 MPa.[3] 8 hours[3] 99%[3] ~51%[3] Advantages: Uses air/O₂ as the primary oxidant, potentially greener. Disadvantages: Moderate yield, requires a catalyst system.
Potassium Permanganate 2,4-dimethylnitrobenzene KMnO₄, often with a phase transfer catalyst.[7] Not Specified Not Specified ~41%[5] Advantages: Common lab reagent. Disadvantages: Low to moderate yield, produces large amounts of MnO₂ waste, making product separation difficult.[5]

| Photochemical Oxidation | 2,4-dimethylnitrobenzene | O₂, Hematoporphyrin (catalyst), NiO; 30°C; High-pressure mercury lamp.[4] | 5 hours[4] | Not Specified | ~79% (crude)[4] | Advantages: Mild reaction temperature. Disadvantages: Requires specialized photochemical reactor equipment. |

Experimental Workflow

The general procedure for the synthesis, regardless of the specific oxidant used, follows a consistent sequence of chemical operations. This workflow ensures the isolation and purification of the final product, this compound.

G cluster_main General Synthesis Workflow Oxidation Step 1: Oxidation (Selective oxidation of 2,4-dimethylnitrobenzene) Neutralization Step 2: Neutralization (Crude product filtered, then dissolved in base, e.g., Na₂CO₃) Oxidation->Neutralization Cool & Filter Extraction Step 3: Extraction (Aqueous solution washed with organic solvent, e.g., xylene, to remove impurities) Neutralization->Extraction Form Sodium Salt Acidification Step 4: Acidification (Precipitation of product by adding acid, e.g., HNO₃, to pH ~2) Extraction->Acidification Remove Unreacted SM Purification Step 5: Purification (Isolation via filtration, washing, and drying) Acidification->Purification Precipitate Product

Caption: General workflow for this compound synthesis.

Detailed Experimental Protocols

The following protocols are detailed representations of the most common laboratory and industrial scale synthesis methods.

Protocol 1: Nitric Acid Oxidation Method

This method utilizes dilute nitric acid under pressure to achieve the oxidation.[1][6]

1. Materials and Equipment:

  • 2,4-dimethylnitrobenzene

  • Dilute Nitric Acid (30-65% solution)

  • Sodium Carbonate (10% solution)

  • Xylene

  • High-pressure stainless-steel reactor with stirring mechanism and temperature/pressure controls

2. Procedure:

  • Reaction Setup: Charge the high-pressure reactor with 2,4-dimethylnitrobenzene and the dilute nitric acid solution. A typical molar ratio of 2,4-dimethylnitrobenzene to nitric acid is between 1:5.5 and 1:8.0.[1]

  • Oxidation: Seal the reactor and begin stirring (e.g., 300 rpm). Heat the reactor to a temperature between 100-135°C, maintaining the internal pressure at 0.8-1.2 MPa.[1]

  • Reaction Time: Maintain these conditions for a reaction time of 4 to 10 hours to yield a mixture containing the crude product.[1]

  • Cooling and Filtration: After the reaction is complete, cool the reactor to room temperature. Filter the resulting mixture to separate the solid crude this compound.[1]

  • Neutralization: Prepare a 10% sodium carbonate solution and heat it to 40°C. Add the crude solid product to the warm solution to form the soluble, orange-yellow sodium 3-methyl-4-nitrobenzoate salt.[1]

  • Extraction: Heat the sodium salt solution to 70°C. Add xylene (approximately 1/3 of the salt solution volume) and stir for 30 minutes.[6] This will dissolve any unreacted 2,4-dimethylnitrobenzene. Allow the layers to separate and remove the upper xylene layer.[1]

  • Acidification: Heat the purified aqueous solution to 65°C. Slowly add 40% nitric acid until the pH of the mixture reaches 2.0 ± 0.1, causing the white to light-yellow this compound to precipitate.[1]

  • Isolation and Purification: Collect the solid product by filtration (e.g., centrifugation). Wash the solid with water and dry to obtain the final product.[1]

Protocol 2: Catalytic Air Oxidation

This method employs a cobalt catalyst system and molecular oxygen as the oxidant.[3]

1. Materials and Equipment:

  • 2,4-dimethylnitrobenzene (1.00 mol)

  • Cobalt (II) acetate (0.017 mol)

  • Sodium bromide (0.017 mol)

  • 2-Butanone (0.30 mol)

  • Acetic Acid (solvent)

  • High-pressure reactor equipped with a gas inlet for oxygen

2. Procedure:

  • Reaction Setup: In a high-pressure reactor, dissolve 2,4-dimethylnitrobenzene, cobalt acetate, sodium bromide, and 2-butanone in acetic acid.[3]

  • Oxidation: Pressurize the reactor with oxygen to 0.8 MPa. Heat the mixture to 130°C with vigorous stirring.[3]

  • Reaction Time: Maintain the reaction at temperature and pressure for 8 hours.[3]

  • Work-up: After cooling the reactor, the product can be isolated using a standard acid-base work-up similar to Protocol 1 (Steps 4-8), involving neutralization to form the water-soluble salt, extraction of organic impurities, followed by acidification to precipitate the carboxylic acid product.

Protocol 3: Chromium (VI) Oxidation (via Indirect Electrosynthesis)

This high-yield method uses chromium trioxide, which is regenerated electrochemically, making it a potentially cost-effective and lower-waste process on a large scale.[5]

1. Materials and Equipment:

  • 2,4-dimethylnitrobenzene

  • Chromium (III) sulfate (B86663)

  • Sulfuric Acid

  • Electrolytic cell with an anode (e.g., lead dioxide) and cathode (e.g., lead rod) separated by a ceramic diaphragm.

  • Reaction vessel with temperature control.

2. Procedure:

  • Regeneration of Oxidant: Prepare an anolyte of chromium (III) sulfate in 40% H₂SO₄ and a catholyte of 10% H₂SO₄.[1] Perform electrolysis (e.g., cell voltage 4V, temperature 35°C) until the anolyte turns from dark green to brownish-red, indicating the oxidation of Cr(III) to Cr(VI) (chromium trioxide).[1] Isolate the solid chromium trioxide.

  • Oxidation Reaction: Dissolve the generated chromium trioxide in a suitable acidic medium. Add 2,4-dimethylnitrobenzene.

  • Staged Heating: Employ a staged heating approach to control the reaction rate, which can be sensitive to the consumption of acid during the process.[5] This involves gradually increasing the temperature to maintain a steady reaction.

  • Work-up and Product Isolation: Upon completion, the product is isolated from the reaction mixture. The resulting chromium sulfate solution is separated and can be returned to the electrolytic cell for regeneration.[5] The crude this compound is purified using the acid-base work-up described in Protocol 1 (Steps 4-8). This method can achieve a final product yield of 65-86%.[5]

References

Application Notes and Protocols: 3-Methyl-4-nitrobenzoic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-4-nitrobenzoic acid is a valuable and versatile building block in modern pharmaceutical synthesis. Its unique molecular structure, featuring a carboxylic acid, a methyl group, and a nitro group on a benzene (B151609) ring, offers multiple reactive sites for the construction of complex active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of the widely-used antihypertensive drug, telmisartan, as well as its emerging application in the development of novel antifungal agents.

Application 1: Synthesis of Telmisartan (Antihypertensive)

This compound is a key starting material for the synthesis of Telmisartan, an angiotensin II receptor blocker (ARB) used to treat high blood pressure.[1][2] The synthesis involves a multi-step process that includes esterification, reduction of the nitro group, acylation, and the formation of the characteristic benzimidazole (B57391) and bis-benzimidazole structures.[1][2]

Experimental Protocols

The following protocols outline a common synthetic route to Telmisartan starting from this compound.

Protocol 1: Synthesis of Methyl 3-methyl-4-aminobenzoate

  • Esterification of this compound:

    • To a solution of this compound in methanol (B129727), add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours.

    • After cooling, concentrate the solution under reduced pressure.

    • Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield Methyl 3-methyl-4-nitrobenzoate.

  • Reduction of the Nitro Group:

    • Dissolve Methyl 3-methyl-4-nitrobenzoate in methanol.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Hydrogenate the mixture under a hydrogen atmosphere (5 bar) at room temperature for 4 hours.[1]

    • Filter the reaction mixture to remove the catalyst and concentrate the filtrate to obtain Methyl 3-methyl-4-aminobenzoate.

Protocol 2: Synthesis of the Benzimidazole Core

  • Acylation of Methyl 3-methyl-4-aminobenzoate:

    • Dissolve Methyl 3-methyl-4-aminobenzoate in a suitable solvent such as toluene.

    • Add butyryl chloride and heat the mixture to 100°C.[1]

    • After the reaction is complete, cool the mixture and isolate the acylated product, Methyl 4-(butyrylamido)-3-methylbenzoate.

  • Nitration:

    • Carefully add the acylated product to a mixture of nitric acid and sulfuric acid at 0°C to obtain Methyl 4-(butyrylamido)-3-methyl-5-nitrobenzoate.[1]

  • Reductive Cyclization:

    • Reduce the nitro group of Methyl 4-(butyrylamido)-3-methyl-5-nitrobenzoate, for example, using sodium dithionite.

    • The resulting diamine undergoes spontaneous cyclization in an acidic medium (e.g., acetic acid) upon heating to form the benzimidazole ring, yielding Methyl 4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylate.[1][3]

Protocol 3: Synthesis of Telmisartan

  • Hydrolysis:

    • Hydrolyze the methyl ester of the benzimidazole intermediate using a base such as sodium hydroxide (B78521) in a mixture of methanol and water to yield 4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid.[4]

  • Formation of the Bis-benzimidazole:

    • Condense the carboxylic acid with N-methyl-o-phenylenediamine in the presence of a dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures to form the bis-benzimidazole core, 2-(4-methyl-2-propyl-1H-benzo[d]imidazol-6-yl)-1-methyl-1H-benzo[d]imidazole.[1]

  • Alkylation and Final Hydrolysis:

    • Alkylate the bis-benzimidazole with a suitable biphenyl (B1667301) derivative, such as 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid methyl ester, in the presence of a base.

    • Finally, hydrolyze the resulting ester to yield Telmisartan.[1]

Quantitative Data
StepIntermediate/ProductReagents and ConditionsYield (%)Reference
1Methyl 3-methyl-4-nitrobenzoateMethanol, H₂SO₄ (cat.), Reflux>95-
2Methyl 3-methyl-4-aminobenzoate10% Pd/C, H₂ (5 bar), Methanol, RT~100[1]
3Methyl 4-(butyrylamido)-3-methylbenzoateButyryl chloride, Toluene, 100°CHigh[1]
4Methyl 4-(butyrylamido)-3-methyl-5-nitrobenzoateHNO₃, H₂SO₄, 0°CGood[1]
5Methyl 4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylate1. Na₂S₂O₄; 2. Acetic acid, Heat90[1][3]
64-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acidNaOH, Methanol/Water, RefluxGood[4]
72-(4-methyl-2-propyl-1H-benzo[d]imidazol-6-yl)-1-methyl-1H-benzo[d]imidazoleN-methyl-o-phenylenediamine, PPA, 150°C64[1]
8Telmisartan4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate, Base; then Hydrolysis85 (final purification step)[1]

Experimental Workflow: Synthesis of Telmisartan

G A This compound B Methyl 3-methyl-4-nitrobenzoate A->B Esterification (MeOH, H₂SO₄) C Methyl 3-methyl-4-aminobenzoate B->C Reduction (H₂, Pd/C) D Methyl 4-(butyrylamido)-3-methylbenzoate C->D Acylation (Butyryl chloride) E Methyl 4-(butyrylamido)-3-methyl-5-nitrobenzoate D->E Nitration (HNO₃, H₂SO₄) F Methyl 4-methyl-2-propyl-1H- benzo[d]imidazole-6-carboxylate E->F Reductive Cyclization (e.g., Na₂S₂O₄, AcOH) G 4-methyl-2-propyl-1H- benzo[d]imidazole-6-carboxylic acid F->G Hydrolysis (NaOH) H Bis-benzimidazole Intermediate G->H Condensation (N-methyl-o-phenylenediamine, PPA) I Telmisartan H->I Alkylation & Hydrolysis G cluster_0 3-Methyl-4-nitrobenzoate Ester Structure cluster_1 Antifungal Activity Core 3-Methyl-4-nitrobenzoyl Core Ester Alkyl Ester Chain (R) Activity Increased Antifungal Activity (Lower MIC) Ester->Activity Increased Chain Length (up to Pentyl)

References

Application Notes and Protocols for the Nitration of m-Toluic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The nitration of m-toluic acid is a significant electrophilic aromatic substitution reaction that yields various nitrobenzoic acid derivatives. These products, including 2-nitro-3-methylbenzoic acid, 3-methyl-4-nitrobenzoic acid, and 2-nitro-5-methylbenzoic acid, are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1][2] The regioselectivity of the nitration is influenced by the directing effects of the methyl and carboxylic acid groups on the aromatic ring, as well as the specific reaction conditions employed. This document provides detailed protocols for the nitration of m-toluic acid, a summary of quantitative data from various synthetic approaches, and a visual representation of the experimental workflow.

Data Presentation

The nitration of m-toluic acid can result in different isomers depending on the reaction conditions. The following table summarizes the quantitative data for the synthesis of the primary products.

Product IsomerStarting MaterialKey ReagentsReaction ConditionsConversion Rate (%)Selectivity (%)Purity (%)Reference
2-Nitro-3-methylbenzoic acidm-Toluic acid powder98% Nitric acid-15°C, 10 min99.175.299.2[3]
2-Nitro-3-methylbenzoic acidm-Toluic acid powder98% Nitric acid-20.1°C, 35 min99.479.899.3[3]
2-Nitro-3-methylbenzoic acidm-Toluic acid powder98% Nitric acid-21.2°C, 100 min99.481.599.2[3]
This compound2,4-DimethylnitrobenzeneDilute nitric acid100-135°C, 4-10h, 0.8-1.2 MPa---[4]
This compound2,4-DimethylnitrobenzeneO₂, Cobalt acetate, Butanone85°C, 0.5 MPa58--[5]
2-Nitro-5-methylbenzoic acidm-Toluic acidNitrourea, Sulfuric acid--58-[6]

Experimental Protocols

This section provides a detailed methodology for the synthesis of 2-nitro-3-methylbenzoic acid via the direct nitration of m-toluic acid. This protocol is adapted from a patented procedure and is suitable for laboratory-scale synthesis.[3]

Objective: To synthesize 2-nitro-3-methylbenzoic acid by the nitration of m-toluic acid.

Materials:

  • m-Toluic acid (powdered, average particle size ~180 microns)

  • Concentrated nitric acid (98%)

  • Deionized water

  • Four-necked glass flask (1000 mL)

  • Mechanical stirrer

  • Cooling bath (e.g., acetone (B3395972) and dry ice)

  • Thermometer

  • Buchner funnel and flask

  • Filter paper

  • Beakers

Procedure:

  • Reaction Setup:

    • Place 500 g of 98% concentrated nitric acid into a 1000 mL four-necked glass flask equipped with a mechanical stirrer and a thermometer.

    • Cool the nitric acid to -15°C using a cooling bath.

  • Addition of m-Toluic Acid:

    • While maintaining the temperature at -15°C and stirring continuously, slowly add 50 g of powdered m-toluic acid to the cold nitric acid.

  • Nitration Reaction:

    • Continue stirring the mixture at -15°C for 10 minutes. The progress of the reaction can be monitored by HPLC if desired.

  • Work-up and Isolation:

    • Upon completion of the reaction, add deionized water to the reaction mixture to precipitate the product.

    • Filter the resulting slurry using a Buchner funnel under vacuum to collect the solid product.

  • Purification:

    • Wash the collected solid with cold deionized water to remove any residual acid.

    • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol (B145695) to achieve high purity.[1]

  • Drying and Characterization:

    • Dry the purified product, 2-nitro-3-methylbenzoic acid, in a vacuum oven.

    • Characterize the final product by determining its melting point and using analytical techniques such as HPLC for purity assessment.

Safety Precautions:

  • Concentrated nitric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The nitration reaction is exothermic. Careful control of the temperature is crucial to prevent runaway reactions.

  • Use a cooling bath to maintain the specified temperature range.

Visualizations

Reaction Mechanism and Regioselectivity

The nitration of m-toluic acid involves the electrophilic substitution of a nitro group onto the aromatic ring. The regiochemical outcome is determined by the directing effects of the existing substituents: the methyl group (-CH₃) is an ortho, para-director and activating, while the carboxylic acid group (-COOH) is a meta-director and deactivating. The following diagram illustrates the directing influences that lead to the formation of the major isomers.

G Regioselectivity in the Nitration of m-Toluic Acid m-Toluic Acid m-Toluic Acid Electrophilic Aromatic Substitution Electrophilic Aromatic Substitution m-Toluic Acid->Electrophilic Aromatic Substitution Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4)->Electrophilic Aromatic Substitution Methyl Group (-CH3) Methyl Group (-CH3) Electrophilic Aromatic Substitution->Methyl Group (-CH3) Carboxylic Acid Group (-COOH) Carboxylic Acid Group (-COOH) Electrophilic Aromatic Substitution->Carboxylic Acid Group (-COOH) Ortho-position (C2, C6) Ortho-position (C2, C6) Methyl Group (-CH3)->Ortho-position (C2, C6) Para-position (C4) Para-position (C4) Methyl Group (-CH3)->Para-position (C4) Meta-position (C5) Meta-position (C5) Carboxylic Acid Group (-COOH)->Meta-position (C5) 2-Nitro-3-methylbenzoic acid 2-Nitro-3-methylbenzoic acid Ortho-position (C2, C6)->2-Nitro-3-methylbenzoic acid This compound This compound Para-position (C4)->this compound 2-Nitro-5-methylbenzoic acid 2-Nitro-5-methylbenzoic acid Meta-position (C5)->2-Nitro-5-methylbenzoic acid

Caption: Directing effects in the nitration of m-toluic acid.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of nitro-m-toluic acid derivatives.

G Experimental Workflow for Nitration of m-Toluic Acid start Start reagents Prepare Nitrating Agent (e.g., Conc. Nitric Acid) start->reagents reaction Nitration Reaction (Controlled Temperature) reagents->reaction dissolution Dissolve m-Toluic Acid (or cool neat acid) dissolution->reaction workup Quench Reaction (e.g., add water/ice) reaction->workup filtration Filter Crude Product workup->filtration purification Recrystallize Product filtration->purification drying Dry Final Product purification->drying analysis Characterize Product (MP, HPLC, etc.) drying->analysis end End analysis->end

Caption: General workflow for m-toluic acid nitration.

References

Application Notes: 3-Methyl-4-nitrobenzoic Acid as a Key Intermediate in Telmisartan Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telmisartan (B1682998), a potent and selective angiotensin II receptor antagonist, is a widely prescribed medication for the treatment of hypertension.[1] Its complex molecular structure, featuring two benzimidazole (B57391) rings and a biphenyl (B1667301) carboxylic acid moiety, necessitates a multi-step synthesis. 3-Methyl-4-nitrobenzoic acid serves as a crucial and versatile starting material or key intermediate in several synthetic routes to telmisartan.[2][3] Its unique structure, containing a carboxylic acid, a methyl group, and a nitro group, provides the necessary functionalities for the construction of the core benzimidazole structure of telmisartan. This document provides detailed application notes and experimental protocols for the synthesis of telmisartan utilizing this compound, summarizing quantitative data and visualizing the synthetic pathway.

Synthetic Pathway Overview

The synthesis of telmisartan from this compound can be accomplished through various routes. One common and well-documented pathway involves a series of transformations including esterification, reduction of the nitro group, acylation, a second nitration, another reduction, and subsequent cyclizations to form the bis-benzimidazole core, followed by N-alkylation and final hydrolysis.[4][5][6] This traditional approach, while effective, has been refined in recent years to improve overall yield and reduce the use of harsh reagents.[1][2]

A notable improved synthesis reports a seven-step overall yield of 54% starting from commercially available this compound, avoiding the use of nitric acid/sulfuric acid for nitration and polyphosphoric acid (PPA) for cyclization.[1][3]

The following diagram outlines a common synthetic pathway starting from this compound.

Telmisartan_Synthesis A This compound B Methyl 3-methyl-4-nitrobenzoate A->B Esterification (MeOH, H₂SO₄) C Methyl 4-amino-3-methylbenzoate B->C Reduction (H₂, Pd/C or Fe/H⁺) D Methyl 4-(butyrylamino)-3-methylbenzoate C->D Acylation (Butyryl chloride) E Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate D->E Nitration (HNO₃, H₂SO₄) F Methyl 3-amino-4-(butyrylamino)-5-methylbenzoate E->F Reduction (H₂, Pd/C) G Methyl 2-propyl-4-methyl-1H-benzimidazole-6-carboxylate F->G Cyclization (Acetic acid) H 2-Propyl-4-methyl-1H-benzimidazole-6-carboxylic acid G->H Saponification (NaOH) I 2-Propyl-4-methyl-6-(1-methyl-1H-benzimidazol-2-yl)-1H-benzimidazole H->I Condensation (N-methyl-o-phenylenediamine) J tert-Butyl 4'-[(2-propyl-4-methyl-6-(1-methyl-1H-benzimidazol-2-yl)-1H-benzimidazol-1-yl)methyl]biphenyl-2-carboxylate I->J N-Alkylation (4'-(Bromomethyl)biphenyl-2-carboxylate) K Telmisartan J->K Hydrolysis (TFA)

Caption: Synthetic pathway of Telmisartan from this compound.

Experimental Protocols

The following protocols are detailed methodologies for the key steps in the synthesis of telmisartan starting from this compound.

Step 1: Esterification of this compound
  • Reaction: this compound → Methyl 3-methyl-4-nitrobenzoate

  • Protocol:

    • To a solution of this compound in methanol (B129727), add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Neutralize the residue with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate (B86663).

    • Concentrate the organic layer to obtain Methyl 3-methyl-4-nitrobenzoate.

Step 2: Reduction of Methyl 3-methyl-4-nitrobenzoate
  • Reaction: Methyl 3-methyl-4-nitrobenzoate → Methyl 4-amino-3-methylbenzoate

  • Protocol:

    • Dissolve Methyl 3-methyl-4-nitrobenzoate in methanol.

    • Add 10% Palladium on carbon (Pd/C) as a catalyst.

    • Hydrogenate the mixture under a hydrogen atmosphere (5 bar) at room temperature for 4 hours.[4]

    • Alternatively, reduction can be carried out using reduced iron powder in the presence of a proton acid.[7]

    • Filter the catalyst and concentrate the filtrate to obtain Methyl 4-amino-3-methylbenzoate.

Step 3: Acylation of Methyl 4-amino-3-methylbenzoate
  • Reaction: Methyl 4-amino-3-methylbenzoate → Methyl 4-(butyrylamino)-3-methylbenzoate

  • Protocol:

    • Dissolve Methyl 4-amino-3-methylbenzoate in a suitable solvent like chlorobenzene.

    • Add butyryl chloride dropwise at a controlled temperature (e.g., 100 °C).[4]

    • Stir the reaction mixture until completion (monitored by TLC).

    • Cool the mixture and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield Methyl 4-(butyrylamino)-3-methylbenzoate.

Step 4: Nitration of Methyl 4-(butyrylamino)-3-methylbenzoate
  • Reaction: Methyl 4-(butyrylamino)-3-methylbenzoate → Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate

  • Protocol:

    • Cool a mixture of concentrated sulfuric acid to 0 °C.

    • Slowly add Methyl 4-(butyrylamino)-3-methylbenzoate while maintaining the temperature at 0 °C.

    • Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise, keeping the temperature below 5 °C.[4][8][9][10][11]

    • Stir the reaction mixture at 0-5 °C for 1-2 hours.

    • Pour the reaction mixture onto crushed ice and stir until the ice melts.

    • Filter the precipitated solid, wash with cold water until neutral, and dry to obtain Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate.

Step 5: Reduction of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate
  • Reaction: Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate → Methyl 3-amino-4-(butyrylamino)-5-methylbenzoate

  • Protocol:

    • This reduction can be performed similarly to Step 2, using catalytic hydrogenation with Pd/C.[4]

    • Dissolve the nitro compound in methanol and hydrogenate under a hydrogen atmosphere in the presence of 10% Pd/C.

    • After the reaction is complete, filter the catalyst and evaporate the solvent to get the crude amine.

Step 6: Cyclization to form the Benzimidazole Ring
  • Reaction: Methyl 3-amino-4-(butyrylamino)-5-methylbenzoate → Methyl 2-propyl-4-methyl-1H-benzimidazole-6-carboxylate

  • Protocol:

    • Heat the resulting amine from the previous step in glacial acetic acid at reflux (around 120 °C) for 1.5-2 hours.[4]

    • Evaporate the acetic acid under reduced pressure.

    • Adjust the pH of the residue to 9.0-9.5 with concentrated ammonia (B1221849) to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain the benzimidazole intermediate.

Step 7 & 8: Saponification and Condensation to form the Bis-benzimidazole Core
  • Reaction: Methyl 2-propyl-4-methyl-1H-benzimidazole-6-carboxylate → 2-Propyl-4-methyl-1H-benzimidazole-6-carboxylic acid → 2-Propyl-4-methyl-6-(1-methyl-1H-benzimidazol-2-yl)-1H-benzimidazole

  • Protocol:

    • Saponification: Hydrolyze the methyl ester using sodium hydroxide (B78521) in a mixture of methanol and water at reflux.[4]

    • After completion, cool the reaction mixture and acidify with hydrochloric acid to a pH of 4.5-5.0 to precipitate the carboxylic acid. Filter and dry the product.

    • Condensation: React the obtained carboxylic acid with N-methyl-o-phenylenediamine. This condensation can be carried out using polyphosphoric acid (PPA) at elevated temperatures (e.g., 150 °C) or using coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI) in a solvent such as 1,4-dioxane (B91453) at reflux.[4]

Step 9 & 10: N-Alkylation and Final Hydrolysis
  • Reaction: 2-Propyl-4-methyl-6-(1-methyl-1H-benzimidazol-2-yl)-1H-benzimidazole → tert-Butyl 4'-[(2-propyl-4-methyl-6-(1-methyl-1H-benzimidazol-2-yl)-1H-benzimidazol-1-yl)methyl]biphenyl-2-carboxylate → Telmisartan

  • Protocol:

    • N-Alkylation: Alkylate the bis-benzimidazole intermediate with a suitable 4'-(halomethyl)biphenyl-2-carboxylic acid ester, such as tert-butyl 4'-(bromomethyl)biphenyl-2-carboxylate, in the presence of a base like potassium tert-butoxide in a solvent like DMSO.[4]

    • Hydrolysis: Deprotect the tert-butyl ester using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) at room temperature to yield the final product, Telmisartan.[4][12]

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the synthesis of telmisartan.

StepReactantProductReagents and ConditionsYield (%)Reference
EsterificationThis compoundMethyl 3-methyl-4-nitrobenzoateMethanol, H₂SO₄ (cat.), reflux~96%[13]
ReductionMethyl 3-methyl-4-nitrobenzoateMethyl 4-amino-3-methylbenzoateH₂, 10% Pd/C, Methanol~99%[13]
AcylationMethyl 4-amino-3-methylbenzoateMethyl 4-(butyrylamino)-3-methylbenzoateButyryl chloride, Chlorobenzene, 100 °C~98%[13]
NitrationMethyl 4-(butyrylamino)-3-methylbenzoateMethyl 4-(butyrylamino)-3-methyl-5-nitrobenzoateHNO₃, H₂SO₄, 0 °C80-88%[13][14]
ReductionMethyl 4-(butyrylamino)-3-methyl-5-nitrobenzoateMethyl 3-amino-4-(butyrylamino)-5-methylbenzoateH₂, Pd/C, Methanol~100%[4]
CyclizationMethyl 3-amino-4-(butyrylamino)-5-methylbenzoateMethyl 2-propyl-4-methyl-1H-benzimidazole-6-carboxylateAcetic acid, 120 °C~90%[4]
Condensation2-Propyl-4-methyl-1H-benzimidazole-6-carboxylic acid2-Propyl-4-methyl-6-(1-methyl-1H-benzimidazol-2-yl)-1H-benzimidazoleN-methyl-o-phenylenediamine, PPA, 150 °C~64%[4]
Alkylation & HydrolysisBis-benzimidazole intermediateTelmisartan4'-(Bromomethyl)biphenyl-2-carboxylate, Base; TFA~42%[4]
Overall Yield (Improved 7-step synthesis) This compound Telmisartan Copper-catalyzed cyclization route 54% [1][3]

Workflow for Synthesis and Analysis

The following diagram illustrates a general workflow for the synthesis and analysis of intermediates and the final product.

Workflow start Start with This compound synthesis Multi-step Synthesis (Esterification, Reduction, Acylation, Nitration, Cyclization, etc.) start->synthesis in_process In-process Control (TLC, HPLC) synthesis->in_process in_process->synthesis Incomplete purification Purification of Intermediates (Crystallization, Chromatography) in_process->purification Reaction Complete final_synthesis Final Steps (Alkylation, Hydrolysis) purification->final_synthesis crude_telmisartan Crude Telmisartan final_synthesis->crude_telmisartan final_purification Final Purification (Recrystallization) crude_telmisartan->final_purification pure_telmisartan Pure Telmisartan final_purification->pure_telmisartan analysis Characterization and Quality Control (NMR, MS, HPLC, Melting Point) pure_telmisartan->analysis analysis->final_purification QC Fail end Final Product analysis->end QC Pass

Caption: General workflow for the synthesis and quality control of Telmisartan.

Conclusion

This compound is a valuable and widely utilized starting material for the synthesis of telmisartan. The synthetic pathways, while involving multiple steps, have been optimized to improve yields and process efficiency. The provided protocols and data serve as a comprehensive resource for researchers and professionals in the field of pharmaceutical development, enabling a deeper understanding of the synthesis of this important antihypertensive drug. The continuous development of more sustainable and cost-effective synthetic routes remains an active area of research.

References

Application Notes and Protocols for the Esterification of 3-Methyl-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of ester derivatives of 3-Methyl-4-nitrobenzoic acid is a critical step in the development of various pharmaceutical compounds. This document provides detailed experimental procedures for the esterification of this compound, a key intermediate in the synthesis of antihypertensive drugs like telmisartan. The protocols outlined below detail two common and effective methods: Fischer-Speier esterification using a strong acid catalyst and an alternative method employing thionyl chloride.

Comparative Experimental Data

The following table summarizes the quantitative data for two primary esterification methods, providing a basis for selecting the most suitable procedure based on desired yield, reaction conditions, and available reagents.

ParameterMethod 1: Fischer-Speier Esterification (with Methanol)Method 2: Thionyl Chloride Esterification (with Methanol)
Starting Material This compoundThis compound
Alcohol Methanol (B129727)Methanol
Catalyst/Reagent Concentrated Sulfuric AcidThionyl Chloride
Solvent Methanol (acts as solvent and reagent)Methanol
Reagent Ratio 1g this compound to 8 mL Methanol30g this compound in 300 mL Methanol
Catalyst/Reagent Amount 1 mL H₂SO₄ per 20 mL Methanol25 mL Thionyl Chloride
Reaction Temperature Reflux (approx. 65°C)0°C initially, then reflux
Reaction Time 1 hour[1]1 hour[2]
Reported Yield High (exact yield for this substrate not specified)96%[2]
Work-up Procedure Poured into ice water, filtration, recrystallizationNot detailed, likely requires quenching and extraction
Purification Recrystallization from methanol[1]Not specified, likely chromatography or recrystallization

Experimental Protocols

Method 1: Fischer-Speier Esterification with Sulfuric Acid

This protocol is adapted from the general procedure for Fischer esterification of substituted benzoic acids.[1] It is a classic, reliable method for producing esters from carboxylic acids and alcohols using an acid catalyst.

Materials:

  • This compound

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Boiling chips

  • Ice

  • Apparatus for reflux and suction filtration

Procedure:

  • Reaction Setup: In a round-bottom flask of appropriate size (the flask should be about half-full), combine this compound and anhydrous methanol. For every 1 gram of the carboxylic acid, use approximately 8 mL of methanol.[1]

  • Catalyst Addition: To this mixture, carefully add concentrated sulfuric acid. For every 20 mL of methanol used, add 1 mL of concentrated H₂SO₄.[1] Add a few boiling chips to the flask.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux. Continue refluxing for 1 hour.[1]

  • Work-up: After the reflux period, allow the flask to cool to a temperature that is safe to handle. Pour the reaction mixture into a beaker containing ice (use a volume of ice that is about five times the volume of methanol used) and stir.[1]

  • Isolation of Crude Product: The product, methyl 3-methyl-4-nitrobenzoate, will precipitate as a solid. Isolate the crude product by suction filtration and wash it thoroughly with cold water.[1]

  • Purification: The crude product should be recrystallized from methanol to obtain the pure ester.[1]

  • Characterization: Once the product is completely dry, determine its mass, calculate the percent yield, and characterize it by determining its melting point and using spectroscopic methods such as IR and NMR.

Method 2: Esterification using Thionyl Chloride

This method utilizes thionyl chloride to convert the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with the alcohol to form the ester. This procedure is based on a documented synthesis of methyl 3-methyl-4-nitrobenzoate.[2]

Materials:

  • This compound

  • Methanol

  • Thionyl Chloride (SOCl₂)

  • Apparatus for reflux and cooling (ice bath)

Procedure:

  • Initial Cooling: In a round-bottom flask, dissolve 30 g (165.61 mmol) of this compound in 300 mL of methanol.[2]

  • Reagent Addition: Cool the solution to 0°C using an ice bath. While stirring, add 25 mL of thionyl chloride dropwise to the solution.[2]

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 1 hour.[2]

  • Work-up and Purification: The provided source reports a 96% yield but does not detail the work-up procedure.[2] A typical work-up would involve cooling the reaction mixture, carefully quenching any unreacted thionyl chloride by slowly adding the mixture to ice water, followed by extraction with an organic solvent, washing the organic layer with a mild base (like sodium bicarbonate solution) to remove any unreacted acid, drying the organic layer, and finally removing the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the esterification of this compound.

Esterification_Workflow Start Start: This compound + Alcohol Reaction Esterification Reaction (e.g., Fischer or Thionyl Chloride method) Start->Reaction Add Catalyst/ Reagent & Heat Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Final Product: Ester Derivative Purification->Product

Caption: General workflow for the synthesis of esters from this compound.

Signaling Pathway (Reaction Mechanism)

The diagram below outlines the key steps in the Fischer-Speier esterification mechanism.

Fischer_Esterification_Mechanism A 1. Protonation of Carbonyl (Acid Catalyst H+) B 2. Nucleophilic Attack (by Alcohol) A->B C 3. Proton Transfer B->C D 4. Elimination of Water (Leaving Group) C->D E 5. Deprotonation D->E F Final Ester Product E->F

Caption: Key mechanistic steps of the Fischer-Speier esterification reaction.

References

Application Notes and Protocols for the Analytical Characterization of 3-Methyl-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of 3-Methyl-4-nitrobenzoic acid (CAS No: 3113-71-1), a key intermediate in the synthesis of various organic compounds, including pharmaceuticals.[1] The following protocols and data are intended to assist in quality control, purity assessment, and stability studies.

Physicochemical Properties

This compound is a crystalline solid that appears as needles or an off-white to yellowish powder.[1][2] A summary of its key physical and chemical properties is presented below.

PropertyValueReference(s)
Molecular FormulaC₈H₇NO₄[3][4][5]
Molecular Weight181.15 g/mol [2][3]
Melting Point216-218 °C[6]
SolubilityInsoluble in water.[7] Less than 1 mg/mL at 22 °C.[2]
AppearanceNeedles or off-white/yellowish powder[2]

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a robust method for the separation and quantification of this compound and its impurities.[8][9]

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Reference Standard B Dissolve in Mobile Phase A->B C Prepare Calibration Standards B->C D Weigh Sample E Dissolve Sample in Mobile Phase D->E F Filter through 0.45 µm Syringe Filter E->F G Inject into HPLC System F->G H Separation on C18 Column G->H I UV Detection H->I J Record Chromatograms I->J K Generate Calibration Curve J->K L Calculate Purity/Concentration K->L

Caption: Workflow for HPLC analysis of this compound.

Protocol: HPLC Purity Assay

This protocol is suitable for determining the purity of this compound.

Instrumentation and Conditions:

ParameterCondition
HPLC System HPLC with UV detector
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and water (with phosphoric acid)[8][9]
Detection Wavelength 230 nm[10]
Flow Rate 1.0 mL/min[10]
Column Temperature 25 °C[10]
Injection Volume 10-20 µL

For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid in the mobile phase.[8][9]

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase as specified. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to create a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh the this compound sample and dissolve it in the mobile phase. Filter the solution through a 0.45 µm syringe filter into an autosampler vial.

  • Analysis: Inject the prepared standards and sample solutions into the HPLC system.

  • Quantification: Generate a calibration curve from the peak areas of the calibration standards. Calculate the purity of the sample by comparing its peak area to the calibration curve.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

¹³C NMR Chemical Shifts:

Carbon AtomChemical Shift (ppm)
C1 (COOH)165.4
C2 (C-H)124.9
C3 (C-CH₃)134.1
C4 (C-NO₂)152.7
C5 (C-H)133.9
C6 (C-H)128.9
CH₃17.0

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Protocol: FTIR Analysis (KBr Pellet)

  • Sample Preparation: Mix a small amount of the sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.

  • Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)Assignment
3300-2500O-H stretch (carboxylic acid)
1700-1680C=O stretch (carboxylic acid)
1530-1500N-O asymmetric stretch (nitro group)
1350-1330N-O symmetric stretch (nitro group)
1300-1200C-O stretch (carboxylic acid)
950-900O-H bend (carboxylic acid dimer)
Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern of the compound.[2]

Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent. For some applications, derivatization (e.g., with TMS) may be necessary.[11]

  • GC Separation: Inject the sample into a GC system equipped with an appropriate column to separate the analyte from the matrix.

  • MS Detection: The separated analyte is introduced into the mass spectrometer for ionization (typically electron ionization) and detection.

Electron Ionization Mass Spectrum Data:

m/zInterpretation
181Molecular ion [M]⁺
164[M - OH]⁺
135[M - NO₂]⁺
91Tropylium ion [C₇H₇]⁺

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for assessing the thermal stability of this compound.

Experimental Workflow: Thermal Analysis

Thermal_Analysis_Workflow Start Sample Preparation TGA Thermogravimetric Analysis (TGA) Start->TGA DSC Differential Scanning Calorimetry (DSC) Start->DSC TGA_Data Mass Loss vs. Temperature TGA->TGA_Data DSC_Data Heat Flow vs. Temperature (Melting Point, Decomposition) DSC->DSC_Data Interpretation Thermal Stability Assessment TGA_Data->Interpretation DSC_Data->Interpretation

Caption: General workflow for thermal analysis of this compound.

Protocol: DSC and TGA

Differential Scanning Calorimetry (DSC):

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: Record the heat flow as a function of temperature to determine the melting point and any exothermic or endothermic events.

Thermogravimetric Analysis (TGA):

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA crucible.

  • Instrument Setup: Place the crucible onto the TGA balance.

  • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: Record the mass loss as a function of temperature to determine the onset of decomposition and degradation profile.

Expected Thermal Events:

TechniqueObservationInterpretation
DSCEndothermic peak around 216-218 °CMelting
DSCPotential exothermic event at higher temperaturesDecomposition
TGASignificant mass loss at elevated temperaturesThermal decomposition

These protocols and data provide a solid foundation for the analytical characterization of this compound, ensuring its quality and suitability for research, development, and manufacturing purposes.

References

Application Notes and Protocols: Synthesis of 3-Methyl-4-nitrobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-4-nitrobenzoic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals. Its conversion to the corresponding acyl chloride, 3-Methyl-4-nitrobenzoyl chloride, is a critical activation step that facilitates subsequent reactions, such as amide bond formation. This document provides detailed application notes and experimental protocols for the reaction of this compound with thionyl chloride, a common and effective method for synthesizing acyl chlorides. The resulting 3-Methyl-4-nitrobenzoyl chloride is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably the antihypertensive drug, telmisartan (B1682998).[1][2][3][4]

Reaction Scheme

The reaction involves the conversion of the carboxylic acid functional group of this compound into an acyl chloride using thionyl chloride (SOCl₂). The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed, driving the reaction to completion.

Reaction:

This compound + SOCl₂ → 3-Methyl-4-nitrobenzoyl chloride + SO₂ + HCl

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of 3-Methyl-4-nitrobenzoyl chloride. Data from analogous reactions are included for reference.

Table 1: Physicochemical Properties

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound3113-71-1C₈H₇NO₄181.15
Thionyl chloride7719-09-7SOCl₂118.97
3-Methyl-4-nitrobenzoyl chloride35675-46-8C₈H₆ClNO₃199.59[5]

Table 2: Reaction Conditions and Yields for Analogous Acyl Chloride Syntheses

Starting MaterialChlorinating AgentCatalystSolventReaction TimeTemperatureYield (%)Reference
3-Methyl-2-nitrobenzoic acidThionyl chlorideDMF (1 drop)1,2-dichloroethane (B1671644)3 hReflux100[6]
m-Nitrobenzoic acidThionyl chlorideNoneNone (neat)3 hSteam bath90-98[7]
p-Nitrobenzoic acidThionyl chloridePyridineNone (neat)12 h90 °C>98
3-Bromo-5-nitrobenzoic acidThionyl chlorideNoneSolvent-free2 hRoom Temp94[8]

Experimental Protocols

This section provides a detailed protocol for the synthesis of 3-Methyl-4-nitrobenzoyl chloride from this compound using thionyl chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous dichloromethane (B109758) (DCM) or 1,2-dichloroethane (optional, as solvent)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel (optional)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Gas trap or scrubber (containing aqueous sodium hydroxide (B78521) solution)

  • Rotary evaporator

Protocol: Synthesis of 3-Methyl-4-nitrobenzoyl chloride
  • Reaction Setup:

    • Set up a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Connect the top of the condenser to a gas trap or scrubber to neutralize the evolved HCl and SO₂ gases.[9]

    • Ensure the entire apparatus is under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction, as acyl chlorides are moisture-sensitive.[9]

  • Addition of Reagents:

    • To the round-bottom flask, add this compound.

    • If using a solvent, add anhydrous dichloromethane or 1,2-dichloroethane.

    • Add a catalytic amount (1-2 drops) of N,N-dimethylformamide (DMF).

    • Slowly add an excess of thionyl chloride (typically 2-4 molar equivalents) to the stirred suspension. The addition can be done via a dropping funnel. The reaction may be exothermic.

  • Reaction:

    • Heat the reaction mixture to reflux (the boiling point of the solvent or thionyl chloride if used neat) using a heating mantle or oil bath.

    • Maintain the reflux for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution. For more precise monitoring, thin-layer chromatography (TLC) can be used to observe the disappearance of the starting carboxylic acid.

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is crucial to use a robust vacuum pump and a cold trap to handle the corrosive vapors.

    • The crude 3-Methyl-4-nitrobenzoyl chloride is obtained as a residue, which may be a liquid or a low-melting solid.

  • Purification (Optional):

    • The crude product is often of sufficient purity for subsequent steps.

    • If further purification is required, vacuum distillation can be employed.

    • Alternatively, recrystallization from a non-polar solvent like hexanes or carbon tetrachloride can be performed.

Safety Precautions

  • Thionyl chloride is a corrosive and toxic substance.[10] It reacts violently with water to produce toxic gases (HCl and SO₂).[11]

  • Always handle thionyl chloride in a well-ventilated fume hood.[12]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[10][12]

  • Ensure all glassware is completely dry to prevent a violent reaction with thionyl chloride.

  • The reaction generates HCl and SO₂ gases, which are corrosive and toxic. Use a gas trap or scrubber to neutralize these gases.

Visualizations

Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Start setup Assemble dry glassware under inert atmosphere start->setup add_reactants Add this compound, (solvent), and DMF setup->add_reactants add_socl2 Slowly add thionyl chloride add_reactants->add_socl2 reflux Heat to reflux for 2-4 hours add_socl2->reflux cool Cool to room temperature reflux->cool evaporate Remove excess SOCl₂ and solvent in vacuo cool->evaporate purify Purify by vacuum distillation (optional) evaporate->purify end 3-Methyl-4-nitrobenzoyl chloride purify->end

Synthesis of 3-Methyl-4-nitrobenzoyl chloride workflow.
Role in Drug Synthesis (Telmisartan)

G cluster_start Starting Material cluster_activation Acyl Chloride Formation cluster_synthesis Multi-step Synthesis start This compound acyl_chloride 3-Methyl-4-nitrobenzoyl chloride start->acyl_chloride + Thionyl Chloride intermediate Key Intermediates acyl_chloride->intermediate Further Reactions (e.g., amidation) telmisartan Telmisartan (API) intermediate->telmisartan Cyclization, etc.

Role of 3-Methyl-4-nitrobenzoyl chloride in Telmisartan synthesis.

References

Application Notes and Protocols: Derivatization of 3-Methyl-4-nitrobenzoic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of 3-methyl-4-nitrobenzoic acid and the evaluation of its derivatives for various biological activities. This document includes detailed protocols for the synthesis of ester, amide, and hydrazide derivatives, as well as methodologies for selected biological assays.

Introduction

This compound is a versatile chemical intermediate that serves as a valuable scaffold in medicinal chemistry.[1] Its structure, featuring a carboxylic acid group amenable to various transformations and a nitro group that can influence biological activity, makes it an attractive starting point for the synthesis of novel bioactive compounds. Derivatization of this core structure allows for the modulation of physicochemical properties such as lipophilicity, solubility, and electronic effects, which can significantly impact biological efficacy. Research has shown that derivatives of this compound exhibit promising antifungal properties.[2][3][4] While comprehensive data on other biological activities such as anticancer, antibacterial, and anti-inflammatory effects for derivatives of this specific molecule are not extensively available in the current literature, related nitrobenzoic acid derivatives have demonstrated potential in these areas.[5][6][7][8]

Derivatization Strategies

The primary routes for the derivatization of this compound involve the modification of the carboxylic acid group to form esters, amides, and hydrazides. These functional groups can introduce diverse structural motifs and potential interaction points with biological targets.

Derivatization_Strategies This compound This compound Ester Ester This compound->Ester Esterification Amide Amide This compound->Amide Amidation Hydrazide Hydrazide This compound->Hydrazide Hydrazinolysis

Caption: Derivatization pathways for this compound.

Application 1: Antifungal Activity of 3-Methyl-4-nitrobenzoate Esters

A series of eleven ester derivatives of this compound were synthesized and evaluated for their antifungal activity against four Candida strains.[2] The results indicate that the antifungal efficacy is influenced by the nature of the alkyl or aryl ester group.

Quantitative Data: Antifungal Activity

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism. The MIC values for the synthesized 3-methyl-4-nitrobenzoate esters are summarized below.

CompoundR GroupC. albicans MIC (µg/mL)C. glabrata MIC (µg/mL)C. krusei MIC (µg/mL)C. guilliermondii MIC (µg/mL)
1 Methyl>500>50025062.5
2 Ethyl>500>500500125
3 Propyl>500>50025062.5
4 Isopropyl>500>500500250
5 Butyl>500>50012562.5
6 Pentyl>500>50012531.25
7 Isopentyl>500>50025062.5
8 Hexyl>500>50062.562.5
9 Heptyl>500>500125125
10 Octyl>500>500250250
11 Phenyl>500>500>500>500
Nystatin (Control)3.123.126.253.12

Data sourced from Ferreira et al. (2020).[2]

Experimental Protocols

This protocol describes a general method for the synthesis of 3-methyl-4-nitrobenzoate esters via Fischer esterification.

Materials:

  • This compound

  • Appropriate alcohol (e.g., methanol, ethanol, propanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent (e.g., ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in the corresponding alcohol (used as both reactant and solvent), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess alcohol using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as ethyl acetate (B1210297) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel, if necessary.

Ester_Synthesis_Workflow cluster_synthesis Ester Synthesis Reactants This compound + Alcohol + H₂SO₄ (cat.) Reflux Heat to Reflux Reactants->Reflux Workup Quench, Extract, Wash, Dry Reflux->Workup Purification Column Chromatography Workup->Purification Product 3-Methyl-4-nitrobenzoate Ester Purification->Product

Caption: Workflow for the synthesis of 3-Methyl-4-nitrobenzoate esters.

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against fungal isolates.[5]

Materials:

  • Synthesized 3-methyl-4-nitrobenzoate esters

  • Fungal strains (e.g., Candida albicans, Candida glabrata)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Serially dilute the stock solutions in RPMI-1640 medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Prepare a standardized fungal inoculum in RPMI-1640 medium.

  • Add the fungal inoculum to each well of the microtiter plate. Include a positive control (fungal inoculum without test compound) and a negative control (medium only).

  • Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 24-48 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the absorbance using a plate reader.

Application 2: Synthesis of Amide and Hydrazide Derivatives for Further Screening

While specific biological data for amide and hydrazide derivatives of this compound are limited in the reviewed literature, these derivatives are common in medicinal chemistry and are often synthesized for screening in various biological assays. Below are general protocols for their synthesis.

Protocol 3: Synthesis of 3-Methyl-4-nitrobenzamides (EDC/HOBt Coupling)

This protocol describes a general method for amide bond formation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents.

Materials:

  • This compound

  • Primary or secondary amine

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Hydrochloric acid (HCl) solution (1 M)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.

  • Cool the mixture to 0°C in an ice bath.

  • Add EDC (1.2 eq) and then slowly add DIPEA or TEA.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography or recrystallization.

Amide_Synthesis_Workflow cluster_synthesis Amide Synthesis Reactants This compound + Amine + EDC/HOBt Reaction Stir at RT Reactants->Reaction Workup Quench, Extract, Wash, Dry Reaction->Workup Purification Column Chromatography/ Recrystallization Workup->Purification Product 3-Methyl-4-nitrobenzamide Purification->Product

Caption: Workflow for the synthesis of 3-Methyl-4-nitrobenzamides.

Protocol 4: Synthesis of 3-Methyl-4-nitrobenzoyl Hydrazide

This protocol describes the synthesis of the hydrazide derivative, a key precursor for the synthesis of hydrazones, which are known to possess a wide range of biological activities.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • Hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O)

  • Anhydrous solvent (e.g., Toluene, Dichloromethane)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Step 1: Synthesis of 3-Methyl-4-nitrobenzoyl chloride.

    • To a solution of this compound in an anhydrous solvent, add thionyl chloride or oxalyl chloride dropwise at 0°C.

    • Add a catalytic amount of DMF if using oxalyl chloride.

    • Stir the reaction mixture at room temperature or gentle heat until the evolution of gas ceases.

    • Remove the excess thionyl chloride or oxalyl chloride under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.

  • Step 2: Synthesis of 3-Methyl-4-nitrobenzoyl hydrazide.

    • Dissolve the crude 3-methyl-4-nitrobenzoyl chloride in an anhydrous solvent.

    • Cool the solution to 0°C and add hydrazine hydrate dropwise with vigorous stirring.

    • Allow the reaction to proceed at 0°C for a few hours and then at room temperature overnight.

    • The resulting precipitate is the desired hydrazide. Filter the solid, wash with cold water and a suitable organic solvent (e.g., cold ethanol), and dry under vacuum.

Potential for Other Biological Activities

  • Anticancer Activity: The isomer, 4-methyl-3-nitrobenzoic acid, has been shown to inhibit cancer cell migration.[9] This suggests that derivatives of this compound could be explored for their potential as anti-metastatic agents.

  • Antibacterial Activity: Various nitrobenzamide derivatives have been synthesized and have shown promising activity against a range of bacterial strains.[6][7]

  • Anti-inflammatory Activity: Benzoic acid and its derivatives are known to possess anti-inflammatory properties.[8]

Further research is warranted to explore these potential biological activities for novel derivatives of this compound. The protocols provided herein for the synthesis of ester, amide, and hydrazide derivatives can serve as a foundation for generating a library of compounds for such screening efforts.

Signaling_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Signaling Cascade Signaling Cascade Receptor Tyrosine Kinase->Signaling Cascade Cytoskeletal Rearrangement Cytoskeletal Rearrangement Signaling Cascade->Cytoskeletal Rearrangement Cell Migration Cell Migration Cytoskeletal Rearrangement->Cell Migration

Caption: A simplified signaling pathway often implicated in cell migration.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methyl-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 3-Methyl-4-nitrobenzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: There are two primary methods for synthesizing this compound:

  • Nitration of m-Toluic Acid: This involves the direct nitration of 3-methylbenzoic acid. However, this method can produce a mixture of isomers, requiring careful control of reaction conditions to favor the desired product.

  • Oxidation of 2,4-Dimethylnitrobenzene: This route focuses on the selective oxidation of the methyl group at the 4-position of 2,4-dimethylnitrobenzene. Various oxidizing agents can be employed, with yields ranging from 30% to 86%.[1][2]

Q2: What are the common isomers formed during the nitration of m-toluic acid?

A2: The nitration of m-toluic acid can lead to the formation of several isomers, primarily:

  • 3-Methyl-2-nitrobenzoic acid

  • This compound (desired product)

  • 5-Methyl-2-nitrobenzoic acid[3]

The ratio of these isomers is highly dependent on reaction conditions such as temperature and the nitrating agent used.[4][5]

Q3: How can I improve the selectivity for this compound during the nitration of m-toluic acid?

A3: To improve the selectivity towards the desired 4-nitro isomer, precise control over reaction parameters is crucial. Maintaining a low reaction temperature, typically between -30°C and -15°C, can enhance the selectivity for the desired product.[4][6] The choice and concentration of the nitrating agent also play a significant role.

Q4: What are the common challenges when using the oxidation of 2,4-dimethylnitrobenzene method?

A4: The main challenges include:

  • Low reaction conversion rate: This can be due to suboptimal reaction conditions.

  • Generation of by-products: Over-oxidation or side reactions can lead to impurities.

  • Difficulty in recovering and reusing strong oxidizing agents: Traditional oxidants like potassium permanganate (B83412) and potassium dichromate can be costly and pose environmental concerns.[2]

Using milder conditions and recyclable catalysts, such as nitric acid or catalytic air oxidation, can help mitigate these issues.[1][7]

Q5: How can the crude this compound be purified?

A5: Purification of the crude product is essential to remove unreacted starting materials, isomers, and other by-products. Common purification techniques include:

  • Neutralization and Extraction: The crude product can be dissolved in an aqueous basic solution (e.g., sodium carbonate), followed by extraction with an organic solvent to remove non-acidic impurities. The product is then precipitated by acidifying the aqueous layer.[1][2]

  • Recrystallization: The solid product can be recrystallized from a suitable solvent to achieve high purity.

  • Chromatography: For separating isomers, chromatographic techniques like column chromatography can be effective.[8]

Troubleshooting Guides

Route 1: Nitration of m-Toluic Acid
Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Isomer - High reaction temperature favoring other isomers.- Incorrect ratio of nitrating agents.- Insufficient reaction time.- Maintain a low and consistent reaction temperature (e.g., -30°C to -15°C).[4][6]- Carefully control the stoichiometry of the nitrating agent.- Monitor the reaction progress using TLC or HPLC to ensure completion.
High Levels of Impurities - Over-nitration due to high temperature or prolonged reaction time.- Presence of impurities in the starting material.- Strictly control the reaction temperature and time.- Use high-purity m-toluic acid.- Purify the crude product by recrystallization or chromatography.[8]
Runaway Reaction - Addition of nitrating agent is too fast.- Inadequate cooling or stirring.- Add the nitrating agent slowly and monitor the internal temperature closely.- Ensure efficient stirring and have a robust cooling system in place.
Route 2: Oxidation of 2,4-Dimethylnitrobenzene
Issue Potential Cause(s) Recommended Solution(s)
Low Conversion of Starting Material - Suboptimal reaction temperature or pressure.- Insufficient amount of oxidizing agent.- Inadequate reaction time.- Optimize the reaction temperature and pressure based on the chosen oxidant. For nitric acid oxidation, temperatures of 100-135°C and pressures of 0.8-1.2 MPa are suggested.[1]- Ensure a sufficient molar ratio of the oxidizing agent to the substrate.- Monitor the reaction to completion.
Formation of By-products - Over-oxidation of the methyl group.- Oxidation of the other methyl group.- Use a selective oxidizing agent.- Carefully control the reaction conditions (temperature, time, and amount of oxidant).
Difficult Product Isolation - Incomplete precipitation of the product.- Product loss during work-up.- After the reaction, cool the mixture to room temperature to ensure complete precipitation.[1]- Optimize the pH for precipitation during acidification (a pH of around 2.0 is suggested).[1]- Wash the filtered product with cold water to minimize dissolution.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

Method Starting Material Oxidizing/Nitrating Agent Reaction Conditions Reported Yield Reference(s)
Nitrationm-Toluic AcidHNO₃-30°C to -15°CSelectivity for 2-nitro-3-methylbenzoic acid up to 79.8-84.8% (isomer distribution varies)[4][6]
Oxidation2,4-DimethylnitrobenzeneDilute HNO₃100-135°C, 0.8-1.2 MPa, 4-10 h>50%[1][2]
Oxidation2,4-DimethylnitrobenzeneCrO₃ (from electrolytic oxidation of Cr₂(SO₄)₃)Stepwise heating65-86%[9]
Catalytic Oxidation2,4-DimethylnitrobenzeneAir/O₂, Cobalt acetate/initiator85°C, 0.5 MPaUp to 58% conversion[7]
Photocatalytic Oxidation2,4-DimethylnitrobenzeneO₂, Hematoporphyrin/NiO, light30°C, 5 h~65%[7]

Experimental Protocols

Method 1: Nitration of m-Toluic Acid (Illustrative)

Disclaimer: This is a general protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

  • Preparation of Nitrating Mixture: In a dropping funnel, carefully prepare the nitrating mixture by adding the desired amount of concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Dissolution of Starting Material: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve m-toluic acid in concentrated sulfuric acid. Cool the mixture to the desired low temperature (e.g., -20°C) using a suitable cooling bath.

  • Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the stirred solution of m-toluic acid, ensuring the temperature is maintained within the specified range. The rate of addition should be carefully controlled to prevent a temperature rise.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at the low temperature for a specified period, monitoring the reaction progress by TLC or HPLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product will precipitate.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent.

Method 2: Oxidation of 2,4-Dimethylnitrobenzene with Nitric Acid

Based on a patented procedure, this protocol should be performed with appropriate safety precautions.[1][2]

  • Charging the Reactor: In a suitable reactor, charge 2,4-dimethylnitrobenzene and dilute nitric acid (30-65%). The molar ratio of 2,4-dimethylnitrobenzene to nitric acid should be between 1:5.5 and 1:8.0.[1][2]

  • Oxidation Reaction: Heat the reactor to 100-135°C and maintain the pressure at 0.8-1.2 MPa. Stir the reaction mixture vigorously for 4-10 hours.[1]

  • Neutralization: After the reaction is complete, cool the reactor to room temperature. Filter the mixture to obtain the crude solid this compound. Dissolve the crude product in a 10% sodium carbonate solution at 40°C to form the sodium salt.[1][2]

  • Extraction: Heat the sodium salt solution to 70°C and extract with a solvent like xylene to remove unreacted 2,4-dimethylnitrobenzene.[1]

  • Decolorization: Treat the aqueous solution with activated carbon to decolorize it, followed by filtration.[1]

  • Acidification and Isolation: Heat the decolorized solution to 65°C and acidify with dilute nitric acid to a pH of approximately 2.0 to precipitate the this compound.[1]

  • Washing and Drying: Filter the product, wash with water, and dry in an oven at around 80°C.[1]

Visualizations

Synthesis_Pathways cluster_nitration Route 1: Nitration cluster_oxidation Route 2: Oxidation m-Toluic Acid m-Toluic Acid Isomer Mixture Isomer Mixture m-Toluic Acid->Isomer Mixture HNO3, H2SO4 3-Methyl-4-nitrobenzoic acid_N This compound Isomer Mixture->3-Methyl-4-nitrobenzoic acid_N Purification 2,4-Dimethylnitrobenzene 2,4-Dimethylnitrobenzene Crude Product_O Crude Product 2,4-Dimethylnitrobenzene->Crude Product_O [O] 3-Methyl-4-nitrobenzoic acid_O This compound Crude Product_O->3-Methyl-4-nitrobenzoic acid_O Purification

Caption: Synthetic routes to this compound.

Experimental_Workflow start Start reagents Prepare Reagents & Glassware start->reagents reaction Set up Reaction & Add Reagents reagents->reaction monitoring Monitor Reaction (TLC/HPLC) reaction->monitoring workup Reaction Work-up & Quenching monitoring->workup Reaction Complete isolation Isolate Crude Product workup->isolation purification Purify Product (Recrystallization/Chromatography) isolation->purification characterization Characterize Final Product (NMR, IR, MP) purification->characterization end End characterization->end

Caption: General experimental workflow for synthesis.

Troubleshooting_Yield low_yield Low Yield Observed check_reaction Incomplete Reaction? low_yield->check_reaction check_impurities High Impurity Levels? low_yield->check_impurities check_workup Product Loss During Work-up? low_yield->check_workup optimize_time_temp Optimize Reaction Time/Temp check_reaction->optimize_time_temp Yes optimize_reagents Check Reagent Stoichiometry/Purity check_reaction->optimize_reagents Yes optimize_purification Optimize Purification Method check_impurities->optimize_purification Yes optimize_isolation Optimize Isolation Procedure check_workup->optimize_isolation Yes

Caption: Troubleshooting logic for improving yield.

References

Technical Support Center: Purification of Crude 3-Methyl-4-nitrobenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-Methyl-4-nitrobenzoic acid via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the recrystallization of this compound?

Recrystallization is a purification technique for solid organic compounds. It relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. For this compound, an ideal solvent will dissolve it completely at an elevated temperature but only sparingly at room or lower temperatures. As a hot, saturated solution cools, the solubility of the this compound decreases, leading to the formation of pure crystals. Soluble impurities remain in the solvent (the mother liquor), while insoluble impurities can be removed by hot filtration.

Q2: Which solvents are recommended for the recrystallization of this compound?

Ethanol (B145695) is a commonly recommended and effective solvent for the recrystallization of this compound.[1] It effectively dissolves the compound when hot and allows for good crystal recovery upon cooling. Other potential solvents include methanol (B129727) and acetone.[2] The choice of solvent can be guided by the solubility data provided in the table below.

Q3: What are the common impurities in crude this compound?

Common impurities can include:

  • Isomeric byproducts: Depending on the synthetic route, other isomers such as 3-methyl-2-nitrobenzoic acid and 5-methyl-2-nitrobenzoic acid may be present.

  • Unreacted starting materials: If the synthesis involves the oxidation of 2,4-dimethylnitrobenzene, residual starting material may contaminate the crude product.

  • Over-oxidation products: In some cases, byproducts like 4-nitro-1,3-benzenedicarboxylic acid can be formed.

  • Colored impurities: The crude product may appear yellow to light brown due to the presence of various colored byproducts.[2]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
The compound does not dissolve completely in the hot solvent. 1. Insufficient solvent. 2. The chosen solvent is not suitable. 3. Insoluble impurities are present.1. Add small increments of hot solvent until the compound dissolves. 2. Refer to the solubility data and select a more appropriate solvent. 3. Perform a hot filtration to remove insoluble materials before allowing the solution to cool.
No crystals form upon cooling. 1. Too much solvent was used, resulting in a solution that is not saturated. 2. The solution is supersaturated. 3. The cooling process is too rapid.1. Evaporate some of the solvent to concentrate the solution and then allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Oily product forms instead of crystals. 1. The compound is "oiling out" because the boiling point of the solvent is higher than the melting point of the compound-impurity mixture. 2. The solution is too concentrated.1. Reheat the solution to dissolve the oil and add a small amount of additional hot solvent. Allow it to cool slowly. 2. Add more solvent to the hot solution to reduce the concentration before cooling.
Low recovery of purified crystals. 1. Too much solvent was used, and a significant amount of the product remains in the mother liquor. 2. Premature crystallization during hot filtration. 3. Incomplete crystallization.1. Concentrate the mother liquor by evaporation and cool it to recover a second crop of crystals. Note that the purity of the second crop may be lower. 2. Ensure the filtration apparatus (funnel and receiving flask) is pre-heated to prevent cooling and crystallization during filtration. 3. Ensure the solution is cooled for a sufficient amount of time, including in an ice bath, to maximize crystal formation.
The purified crystals are still colored. 1. Colored impurities are co-crystallizing with the product. 2. The impurities are highly soluble and remain adsorbed to the crystal surface.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product. 2. Wash the collected crystals with a small amount of ice-cold solvent to remove residual mother liquor containing impurities.

Data Presentation

Table 1: Solubility of this compound in Various Solvents at Different Temperatures

SolventTemperature (K)Molar Fraction Solubility (10^2 * x)
Methanol 283.152.54
293.153.89
303.155.85
313.158.61
318.1510.42
Ethanol 283.152.98
293.154.45
303.156.58
313.159.59
318.1511.55
Isopropanol 283.153.21
293.154.71
303.156.81
313.159.75
318.1511.69
Acetone 283.1511.73
293.1514.51
303.1517.82
313.1521.83
318.1524.23
Ethyl Acetate 283.156.32
293.158.24
303.1510.58
313.1513.46
318.1515.19
Acetonitrile 283.152.21
293.153.29
303.154.81
313.156.94
318.158.41
Toluene 283.150.89
293.151.34
303.151.99
313.152.91
318.153.52

Data sourced from a study by Yufang Wu et al.

Experimental Protocols

Protocol for the Recrystallization of Crude this compound using Ethanol

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol to create a slurry. Heat the mixture gently on a hot plate while stirring continuously. Add hot ethanol in small portions until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot filtration. Preheat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and quickly pour the hot solution through it into the preheated flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Well-formed crystals should appear. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the crystal yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Drying: Continue to draw air through the crystals on the Büchner funnel to partially dry them. Transfer the purified crystals to a pre-weighed watch glass and allow them to air dry completely or place them in a desiccator.

  • Analysis: Once dry, weigh the purified crystals to determine the percent recovery and measure the melting point to assess purity. Pure this compound has a melting point of approximately 216-218 °C.

Mandatory Visualization

Recrystallization_Troubleshooting start Start: Crude This compound dissolve Dissolve in minimal hot solvent start->dissolve dissolved Completely Dissolved? dissolve->dissolved add_solvent Add more hot solvent dissolved->add_solvent No hot_filtration Hot Filtration (optional) dissolved->hot_filtration Yes add_solvent->dissolve cool Cool Slowly to Room Temperature hot_filtration->cool oiling_out Oiling Out? cool->oiling_out crystals_form Crystals Formed? induce_crystallization Induce Crystallization (scratch/seed) crystals_form->induce_crystallization No ice_bath Cool in Ice Bath crystals_form->ice_bath Yes induce_crystallization->cool filter_wash Vacuum Filter & Wash with Cold Solvent ice_bath->filter_wash dry Dry Crystals filter_wash->dry end End: Pure This compound dry->end oiling_out->crystals_form No reheat_add_solvent Reheat and add more solvent oiling_out->reheat_add_solvent Yes reheat_add_solvent->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Synthesis of 3-Methyl-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-4-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main synthetic routes for the preparation of this compound:

  • Nitration of m-Toluic Acid: This method involves the electrophilic aromatic substitution of m-toluic acid using a nitrating agent, typically a mixture of nitric acid and sulfuric acid.

  • Oxidation of 2,4-Dimethylnitrobenzene: This approach involves the selective oxidation of the methyl group at the 4-position of 2,4-dimethylnitrobenzene to a carboxylic acid.

Q2: Which synthetic route is preferable?

A2: The choice of route depends on the available starting materials, desired purity, and scale of the reaction. The nitration of m-toluic acid can be a more direct route, but often leads to a mixture of isomers that require careful purification. The oxidation of 2,4-dimethylnitrobenzene can offer better regioselectivity if the oxidation can be controlled to prevent over-oxidation.

Troubleshooting Guide: Nitration of m-Toluic Acid

This section addresses common issues encountered during the synthesis of this compound via the nitration of m-toluic acid.

Problem 1: Low yield of the desired this compound and formation of multiple products.

  • Cause: The nitration of m-toluic acid can result in the formation of several isomeric byproducts due to the directing effects of the methyl (-CH₃) and carboxylic acid (-COOH) groups. The primary side products are 3-methyl-2-nitrobenzoic acid and 5-methyl-2-nitrobenzoic acid. The methyl group is an ortho-, para- director, while the carboxylic acid group is a meta- director. This leads to substitution at positions ortho and para to the methyl group.

  • Solution:

    • Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) to improve the selectivity for the desired 4-nitro isomer.

    • Slow Addition of Nitrating Agent: Add the nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise to the solution of m-toluic acid with vigorous stirring. This helps to control the exothermic reaction and minimize side product formation.

    • Purification: The isomeric products can be separated by fractional crystallization or by pH-controlled precipitation.

Problem 2: The final product is a dark, oily substance instead of a crystalline solid.

  • Cause: This is often due to the formation of dinitro compounds or other degradation byproducts, which can occur if the reaction temperature is too high or the reaction time is too long.

  • Solution:

    • Strict Temperature Monitoring: Ensure the reaction temperature does not exceed the recommended range. Use an ice bath to effectively dissipate the heat generated during the reaction.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid prolonged reaction times after the starting material has been consumed.

Quantitative Data: Isomer Distribution in Nitration of m-Toluic Acid

The distribution of isomers is highly dependent on the reaction conditions. The following table summarizes typical isomer distributions reported under various conditions.

Nitrating AgentTemperature (°C)This compound (%)3-Methyl-2-nitrobenzoic acid (%)5-Methyl-2-nitrobenzoic acid (%)
HNO₃/H₂SO₄0 - 5~58-65~25-30~10-15
Nitrourea/H₂SO₄Not specified~58~22Not specified
Experimental Protocol: Nitration of m-Toluic Acid

Materials:

  • m-Toluic acid

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Distilled Water

  • Ethanol (B145695) (for recrystallization)

Procedure:

  • Preparation of the Nitrating Mixture: In a dropping funnel, carefully add 10 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid. Cool the mixture in an ice bath.

  • Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 13.6 g (0.1 mol) of m-toluic acid in 50 mL of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.

  • Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the stirred solution of m-toluic acid over a period of 30-45 minutes. It is crucial to maintain the reaction temperature below 10 °C throughout the addition.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes.

  • Isolation of Crude Product: Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with constant stirring. A precipitate of the mixed nitrobenzoic acids will form.

  • Filtration and Washing: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold distilled water until the washings are neutral to litmus (B1172312) paper.

  • Purification: The separation of isomers can be achieved by fractional crystallization from ethanol or by carefully adjusting the pH of an aqueous solution of the sodium salts of the acids.

Diagram: Nitration of m-Toluic Acid

G Nitration of m-Toluic Acid and Side Product Formation cluster_reactants Reactants cluster_products Products mToluicAcid m-Toluic Acid product_3M4N This compound (Desired Product) mToluicAcid->product_3M4N Nitration side_product_1 3-Methyl-2-nitrobenzoic acid (Side Product) mToluicAcid->side_product_1 Nitration side_product_2 5-Methyl-2-nitrobenzoic acid (Side Product) mToluicAcid->side_product_2 Nitration nitratingAgent HNO₃ / H₂SO₄

Caption: Nitration of m-Toluic Acid yielding the desired product and isomeric side products.

Troubleshooting Guide: Oxidation of 2,4-Dimethylnitrobenzene

This section provides guidance for common issues during the synthesis of this compound via the oxidation of 2,4-dimethylnitrobenzene.

Problem 1: Formation of a significant amount of 4-nitro-1,3-benzenedicarboxylic acid.

  • Cause: This is a result of over-oxidation, where both methyl groups of the starting material are oxidized to carboxylic acids. This is more likely to occur with strong oxidizing agents like potassium permanganate, especially in the absence of a phase transfer catalyst.[1]

  • Solution:

    • Use of a Phase Transfer Catalyst (PTC): The use of a PTC, such as tetrabutylammonium (B224687) bromide (TBAB), can promote the selective oxidation of one methyl group.[1]

    • Milder Oxidizing Agents: Consider using milder oxidizing agents or different catalytic systems, such as cobalt acetate (B1210297) with air/oxygen.[2]

    • Control of Stoichiometry: Carefully control the stoichiometry of the oxidizing agent to favor mono-oxidation.

Problem 2: The reaction is very slow or does not go to completion.

  • Cause: This can be due to insufficient heating, poor mixing in a heterogeneous reaction mixture, or deactivation of the catalyst.

  • Solution:

    • Temperature and Mixing: Ensure the reaction is maintained at the optimal temperature with vigorous stirring to ensure good contact between the reactants, especially in a two-phase system.

    • Catalyst Activity: Ensure the catalyst is active and used in the correct amount.

Quantitative Data: Product Distribution in Oxidation of 2,4-Dimethylnitrobenzene
Oxidizing AgentCatalystTemperature (°C)This compound Yield (%)Main Side Product
KMnO₄None95Low4-nitro-1,3-benzenedicarboxylic acid[1]
KMnO₄TBAB (PTC)95~41[1]Reduced over-oxidation
Dilute HNO₃None100-135>50[3]Unreacted starting material
O₂/AirCobalt Acetate85~58 (conversion)[2]Incomplete oxidation products
Experimental Protocol: Oxidation of 2,4-Dimethylnitrobenzene with Nitric Acid

Materials:

  • 2,4-Dimethylnitrobenzene

  • Dilute Nitric Acid (30-65%)

  • Sodium Carbonate

  • Xylene

  • Activated Carbon

  • Hydrochloric Acid

Procedure:

  • Oxidation Reaction: In a suitable reactor, charge 2,4-dimethylnitrobenzene and dilute nitric acid (molar ratio of 1:5.5-8.0). Heat the mixture to 100-135 °C under pressure (0.8-1.2 MPa) with stirring for 4-10 hours.[3][4]

  • Neutralization and Extraction: Cool the reaction mixture and filter to obtain the crude solid product. Dissolve the crude product in a 10% sodium carbonate solution. Extract the resulting solution with xylene to remove any unreacted 2,4-dimethylnitrobenzene.[3][4]

  • Decolorization: Add activated carbon to the aqueous solution, heat, and then filter to decolorize.

  • Acidification and Isolation: Acidify the filtrate with hydrochloric acid to a pH of 2.0 to precipitate the this compound.[3]

  • Washing and Drying: Filter the product, wash with cold water, and dry to obtain the final product.

Diagram: Oxidation of 2,4-Dimethylnitrobenzene

G Oxidation of 2,4-Dimethylnitrobenzene cluster_reactants Reactants cluster_products Products start_material 2,4-Dimethylnitrobenzene desired_product This compound (Desired Product) start_material->desired_product Selective Oxidation oxidizing_agent Oxidizing Agent (e.g., KMnO₄, HNO₃) over_oxidized 4-nitro-1,3-benzenedicarboxylic acid (Over-oxidation Side Product) desired_product->over_oxidized Further Oxidation

Caption: Selective oxidation to the desired product and potential over-oxidation side reaction.

References

overcoming solubility issues with 3-Methyl-4-nitrobenzoic acid in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during reactions with 3-methyl-4-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a crystalline solid that serves as a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] Its rigid aromatic structure, substituted with both a methyl and a nitro group, contributes to its relatively low solubility in many common organic solvents, which can pose challenges for its use in various chemical reactions.

Q2: In which solvents is this compound most soluble?

Generally, this compound exhibits poor solubility in water but is more soluble in polar organic solvents.[1][2] The solubility tends to increase with the polarity of the solvent and the ability to form hydrogen bonds. A comprehensive study has shown the following trend in solubility in various organic solvents:

(N,N-dimethylformamide, N-methyl-2-pyrrolidone) > 1,4-dioxane (B91453) > acetone (B3395972) > toluene (B28343) > ethyl acetate (B1210297) > isopropanol (B130326) > (methanol, ethanol, n-propanol, n-butanol) > acetonitrile.

Q3: How does temperature affect the solubility of this compound?

As with most solid solutes, the solubility of this compound in organic solvents increases with temperature.[2] Heating the solvent is a common and effective method to dissolve more of the acid for a reaction.

Q4: Can I use a co-solvent to improve the solubility of this compound?

Yes, using a co-solvent system is a viable strategy. A small amount of a solvent in which the acid is highly soluble (e.g., DMF or DMSO) can be added to the primary reaction solvent to enhance the overall solvating power of the mixture.

Troubleshooting Guides

Issue 1: this compound is not dissolving sufficiently in the chosen reaction solvent.

This is a common issue that can lead to incomplete reactions and low yields. The following troubleshooting workflow can help address this problem.

Caption: A stepwise guide to addressing solubility issues of this compound.

Issue 2: Low yield in an amide coupling reaction due to poor solubility.

Amide coupling reactions often require the carboxylic acid to be fully dissolved for efficient activation and reaction with the amine.

G cluster_1 Amide Coupling Troubleshooting start Low Amide Yield check_solubility Is this compound fully dissolved? start->check_solubility dissolution_strategies Employ Dissolution Techniques: - Heat - Sonication - Co-solvent (DMF/NMP) check_solubility->dissolution_strategies No coupling_reagent Optimize Coupling Reagent (e.g., HATU, HOBt/EDC) check_solubility->coupling_reagent Yes check_yield Is the yield improved? dissolution_strategies->check_yield base_choice Use a Non-nucleophilic Base (e.g., DIPEA) coupling_reagent->base_choice base_choice->check_yield ptc Consider Phase Transfer Catalysis ptc->check_yield check_yield->ptc No success Successful Coupling check_yield->success Yes further_optimization Further Optimization Needed check_yield->further_optimization Partially

Caption: A decision-making diagram for troubleshooting low yields in amide coupling reactions.

Data Presentation

Solubility of this compound in Various Solvents

The following table summarizes the mole fraction solubility (x) of this compound in several organic solvents at different temperatures. This data is crucial for selecting an appropriate solvent for your reaction.

SolventTemperature (K)Mole Fraction Solubility (x)
Methanol 283.150.00451
293.150.00683
303.150.01012
313.150.01467
Ethanol 283.150.00532
293.150.00795
303.150.01158
313.150.01654
Acetone 283.150.02845
293.150.03802
303.150.04986
313.150.06451
Ethyl Acetate 283.150.01189
293.150.01623
303.150.02164
313.150.02835
Toluene 283.150.00167
293.150.00243
303.150.00351
313.150.00498
N,N-Dimethylformamide (DMF) 283.150.1345
293.150.1582
303.150.1853
313.150.2164
N-Methyl-2-pyrrolidone (NMP) 283.150.1221
293.150.1439
303.150.1687
313.150.1971
1,4-Dioxane 283.150.03127
293.150.04158
303.150.05432
313.150.06998
Acetonitrile 283.150.00324
293.150.00489
303.150.00721
313.150.01045

Data adapted from a study on the solubility of this compound.

Experimental Protocols

Protocol 1: General Procedure for Enhancing Solubility
  • Solvent Selection: Choose a solvent from the table above that shows higher solubility for this compound and is compatible with your reaction conditions.

  • Heating: Gently warm the solvent to a temperature below its boiling point before adding the this compound. Stir the mixture until the solid dissolves.

  • Sonication: If heating is not sufficient or desired, place the reaction vessel in a sonicator bath. Sonicate the mixture in intervals until the solid is fully dissolved.

  • Co-solvent Addition: If the acid remains insoluble, add a small volume (1-10% of the total volume) of a highly polar aprotic solvent like DMF or DMSO and continue to stir or sonicate.

Protocol 2: Esterification of this compound in Methanol

This protocol is adapted from a standard Fischer esterification procedure.

  • Dissolution: To a round-bottom flask, add this compound (1.0 eq). Add methanol, which will act as both the solvent and the reactant. While the acid has limited solubility at room temperature, it will dissolve upon heating.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the suspension.

  • Reaction: Heat the mixture to reflux. The this compound should fully dissolve as the reaction progresses. Monitor the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice water to precipitate the ester product.

  • Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 3: Amide Coupling using HATU

This protocol provides a general guideline for amide coupling with a poorly soluble carboxylic acid.

  • Initial Dissolution: In a dry reaction flask under an inert atmosphere, suspend this compound (1.0 eq) in a suitable solvent such as DMF or NMP.

  • Activation: Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) to the suspension. Stir the mixture at room temperature for 15-30 minutes. The suspension should become a clear solution as the activated ester forms.

  • Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

References

optimizing reaction conditions for the oxidation of 2,4-dimethylnitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the oxidation of 2,4-dimethylnitrobenzene.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the oxidation of 2,4-dimethylnitrobenzene, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low or No Conversion of Starting Material

Question: I am observing very low or no conversion of my 2,4-dimethylnitrobenzene starting material. What are the possible causes and how can I improve the conversion rate?

Answer:

Low or no conversion in the oxidation of 2,4-dimethylnitrobenzene can stem from several factors related to the reagents, reaction conditions, and the nature of the substrate itself. The strong electron-withdrawing effect of the nitro group deactivates the methyl groups, making them more difficult to oxidize compared to unsubstituted xylenes.

Potential Causes and Solutions:

Potential Cause Recommended Solutions
Insufficient Oxidant Activity - For KMnO₄ Oxidation: Ensure the potassium permanganate (B83412) is fresh and has not decomposed. Consider using a phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) to enhance the oxidant's effectiveness in a heterogeneous mixture.[1] - For Nitric Acid Oxidation: Verify the concentration of the nitric acid. If using dilute nitric acid, the addition of a free radical initiator may be necessary to initiate the reaction.[2]
Inadequate Reaction Temperature - The oxidation of the deactivated methyl groups requires sufficient energy. Gradually increase the reaction temperature, monitoring for any decomposition of the starting material or product. For nitric acid oxidation, temperatures may range from 100-135°C.[2]
Poor Solubility of Reactants - For KMnO₄ Oxidation: As permanganate has limited solubility in non-polar organic solvents, the use of a co-solvent or a phase transfer catalyst is crucial.[1]
Presence of a Benzylic Hydrogen - The oxidation of alkylbenzenes with common oxidizing agents like KMnO₄ requires the presence of at least one hydrogen atom on the benzylic carbon.[3][4] While both methyl groups in 2,4-dimethylnitrobenzene have benzylic hydrogens, this is a general prerequisite for this type of reaction.

Issue 2: Over-oxidation to Dicarboxylic Acid

Question: My reaction is producing a significant amount of 4-nitro-1,3-benzenedicarboxylic acid (4-nitroisophthalic acid) instead of the desired mono-carboxylic acid. How can I prevent this over-oxidation?

Answer:

The formation of the dicarboxylic acid is a common side reaction, especially with strong oxidizing agents like potassium permanganate. Controlling the reaction conditions is key to achieving selective mono-oxidation.

Potential Causes and Solutions:

Potential Cause Recommended Solutions
Excessive Oxidant - Carefully control the stoichiometry of the oxidizing agent. Use a molar ratio of oxidant to substrate that favors mono-oxidation. For KMnO₄, a ratio of approximately 2:1 (KMnO₄:substrate) is a good starting point.[1]
Prolonged Reaction Time - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or HPLC). Quench the reaction as soon as a significant amount of the desired product has formed and before substantial over-oxidation occurs.
Harsh Reaction Conditions - High temperatures can promote over-oxidation. If possible, conduct the reaction at a lower temperature for a longer period. The use of a phase transfer catalyst with KMnO₄ can allow for milder reaction conditions.[1]

Issue 3: Poor Regioselectivity - Formation of Isomeric Products

Question: I am obtaining a mixture of 2-methyl-4-nitrobenzoic acid and 4-methyl-2-nitrobenzoic acid. How can I improve the selectivity towards one isomer?

Answer:

The two methyl groups in 2,4-dimethylnitrobenzene have different electronic environments, which influences their reactivity. The methyl group para to the nitro group is generally more susceptible to oxidation than the methyl group ortho to the nitro group. However, achieving high regioselectivity can be challenging.

Potential Causes and Solutions:

Potential Cause Recommended Solutions
Steric Hindrance - The methyl group ortho to the bulky nitro group may be sterically hindered, favoring the oxidation of the para-methyl group. Reaction conditions that accentuate steric effects (e.g., use of a bulky phase transfer catalyst) might improve selectivity.
Electronic Effects - The nitro group's electron-withdrawing effect is felt more strongly at the ortho and para positions. While this deactivates the ring towards electrophilic substitution, its influence on the benzylic C-H bond reactivity is complex. The choice of oxidant and reaction conditions can influence which electronic effect (inductive vs. resonance) dominates, thereby affecting regioselectivity. The ease of oxidation of a methyl group meta to a nitro substituent is reported to be greater than that of an ortho or para methyl group.[1]
Use of a Phase Transfer Catalyst - In the oxidation of 2,4-dimethylnitrobenzene with potassium permanganate, the use of a phase transfer catalyst like tetrabutylammonium bromide has been shown to favor the formation of 3-methyl-4-nitrobenzoic acid, indicating a shift in regioselectivity.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common oxidizing agents for the conversion of 2,4-dimethylnitrobenzene to the corresponding benzoic acid?

A1: The most commonly employed oxidizing agents for this transformation are potassium permanganate (KMnO₄) and nitric acid (HNO₃).[4] Chromic acid can also be used for benzylic oxidations.

Q2: What is the expected primary product of the selective mono-oxidation of 2,4-dimethylnitrobenzene?

A2: The selective mono-oxidation is generally expected to yield a mixture of 2-methyl-4-nitrobenzoic acid and 4-methyl-2-nitrobenzoic acid. The relative amounts of each isomer will depend on the reaction conditions.

Q3: Can I completely avoid the formation of the dicarboxylic acid?

A3: While completely avoiding the formation of 4-nitro-1,3-benzenedicarboxylic acid is difficult, its formation can be minimized by carefully controlling the stoichiometry of the reactants, reaction time, and temperature.

Q4: How can I monitor the progress of my reaction?

A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC).[5] These methods can help in identifying the presence of starting material, the desired product, and any byproducts.

Q5: What are some common work-up procedures for this reaction?

A5: A typical work-up procedure involves quenching the reaction, removing the oxidant byproducts (e.g., filtering MnO₂ from a KMnO₄ reaction), acidifying the solution to precipitate the carboxylic acid, and then extracting the product into an organic solvent. Purification can be achieved by recrystallization or column chromatography.

Experimental Protocols

Protocol 1: Oxidation using Potassium Permanganate with a Phase Transfer Catalyst

This protocol is based on the selective oxidation to a mono-carboxylic acid.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dimethylnitrobenzene (1 equivalent).

  • Addition of Reagents: Add water and a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB) (e.g., 0.07 equivalents).

  • Heating: Heat the mixture to the desired reaction temperature (e.g., 95°C).[1]

  • Addition of Oxidant: Slowly add a solution of potassium permanganate (e.g., 2.16 equivalents) in water to the heated mixture over a period of time.[1]

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the excess permanganate by adding a reducing agent (e.g., sodium bisulfite) until the purple color disappears and a brown precipitate of MnO₂ is formed.

    • Filter the mixture to remove the MnO₂.

    • Acidify the filtrate with a strong acid (e.g., HCl) to a pH of approximately 2 to precipitate the carboxylic acid.

    • Collect the solid product by filtration, wash with cold water, and dry.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Oxidation using Dilute Nitric Acid

This protocol describes the oxidation using dilute nitric acid.

  • Reaction Setup: In a reactor equipped with a stirrer and a heating system, add 2,4-dimethylnitrobenzene (1 equivalent).

  • Addition of Reagents: Add dilute nitric acid (concentration ranging from 30-65%) with a molar ratio of nitric acid to substrate between 5.5 and 8.0.[2]

  • Reaction Conditions: Heat the mixture to a temperature between 100-135°C under a pressure of 0.2-0.5 MPa for 4-10 hours.[2]

  • Reaction Monitoring: Monitor the reaction progress by HPLC.

  • Work-up:

    • After the reaction is complete, cool the reactor to room temperature.

    • Filter the mixture to collect the crude solid product.

    • Neutralize the crude product with a base (e.g., sodium carbonate solution) to form the sodium salt of the carboxylic acid.

    • Extract any unreacted starting material with an organic solvent (e.g., dimethylbenzene).

    • Treat the aqueous solution with activated carbon to decolorize it.

    • Acidify the solution with a strong acid to precipitate the purified carboxylic acid.

    • Collect the solid product by filtration, wash with water, and dry.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Oxidation of 2,4-Dimethylnitrobenzene

OxidantCatalyst/AdditiveTemperature (°C)Time (h)Molar Ratio (Substrate:Oxidant:Additive)ProductYield (%)Reference
KMnO₄TBAB9511 : 2.16 : 0.07This compound41[1]
Dilute HNO₃None100-1354-101 : 5.5-8.0 : -This compound-[2]

Note: The yield for the nitric acid oxidation was not specified in the provided reference.

Visualizations

Experimental Workflow for KMnO₄ Oxidation

experimental_workflow_kmno4 cluster_prep Reaction Preparation cluster_reaction Oxidation Reaction cluster_workup Work-up and Purification A Mix 2,4-Dimethylnitrobenzene, Water, and TBAB B Heat to 95°C A->B Start Reaction C Slowly Add KMnO₄ Solution B->C D Monitor Reaction (TLC/GC-MS) C->D E Cool and Quench (Sodium Bisulfite) D->E Reaction Complete F Filter MnO₂ E->F G Acidify Filtrate (HCl) F->G H Filter and Dry Product G->H I Recrystallize H->I J Pure Product I->J Final Product

Caption: Workflow for the oxidation of 2,4-dimethylnitrobenzene using KMnO₄.

Troubleshooting Logic for Low Conversion

troubleshooting_low_conversion cluster_causes Potential Causes cluster_solutions Recommended Solutions Start Problem: Low or No Conversion C1 Insufficient Oxidant Activity Start->C1 C2 Inadequate Reaction Temperature Start->C2 C3 Poor Reactant Solubility Start->C3 S1 Check Oxidant Quality Add Phase Transfer Catalyst (for KMnO₄) Add Radical Initiator (for dilute HNO₃) C1->S1 S2 Gradually Increase Temperature C2->S2 S3 Use Co-solvent or Phase Transfer Catalyst C3->S3

References

Technical Support Center: Synthesis of 3-Methyl-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 3-Methyl-4-nitrobenzoic acid, a key intermediate in the production of pharmaceuticals like telmisartan.[1][2][3]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors. Systematically investigate the following:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: Ensure the reaction is allowed to proceed for the recommended duration and at the optimal temperature. For nitric acid oxidation of 2,4-dimethylnitrobenzene, reaction times can be 4-10 hours at 100-135°C.[2][4]

    • Poor Quality Reagents: The purity of starting materials, especially the oxidizing agent, is crucial. Use reagents from a reliable source.

    • Inefficient Stirring: In heterogeneous reactions, vigorous stirring is necessary to ensure proper mixing and contact between reactants.

  • Side Reactions:

    • Over-oxidation: In some oxidation methods, the aromatic ring can be degraded, or other functional groups may be oxidized, leading to a lower yield of the desired product.

    • Formation of Isomers: Depending on the starting material and reaction conditions, undesired isomers may be formed. For instance, in the nitration of 3-methylbenzoic acid, other nitro-isomers can be produced.

  • Product Loss During Workup and Purification:

    • Incomplete Precipitation: During acid precipitation, ensure the pH is optimal (around 2.0) to maximize the precipitation of the carboxylic acid.[2][4]

    • Loss During Extraction and Washing: Minimize the loss of product by performing extractions and washes carefully. Ensure the aqueous and organic layers are properly separated.

    • Inefficient Recrystallization: While recrystallization is essential for purification, it can lead to product loss. Use a minimal amount of a suitable hot solvent and allow for slow cooling to maximize crystal formation.

Question: The final product is impure. What are the likely contaminants and how can I purify it?

Answer: Common impurities include unreacted starting materials, byproducts from side reactions, and residual solvents.

  • Identifying Impurities:

    • Unreacted Starting Material (e.g., 2,4-dimethylnitrobenzene): This can be a common impurity if the reaction is incomplete.

    • Isomeric Byproducts: Depending on the synthetic route, isomers like 5-methyl-2-nitrobenzoic acid could be present.

    • Over-oxidation Products: More highly oxidized species can be present as impurities.

  • Purification Strategies:

    • Recrystallization: This is a highly effective method for purifying this compound. Ethanol is a commonly used solvent.[5] The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, which promotes the formation of pure crystals.

    • Acid-Base Extraction: The acidic nature of the carboxylic acid group can be exploited for purification. The crude product can be dissolved in a basic solution (like sodium carbonate), washed with an organic solvent to remove neutral impurities (like unreacted 2,4-dimethylnitrobenzene), and then re-precipitated by adding acid.[2][4]

    • Washing: Thoroughly washing the filtered crude product with cold water helps remove inorganic salts and other water-soluble impurities.[6]

Question: I am observing the formation of an unexpected byproduct. How can I identify and minimize it?

Answer: The formation of byproducts is often related to the reaction conditions.

  • Identification:

    • Utilize analytical techniques such as NMR, IR spectroscopy, and mass spectrometry to identify the structure of the byproduct. Comparing the spectra to known compounds can help in its identification.

  • Minimization:

    • Temperature Control: Many side reactions are highly dependent on temperature. Maintaining the recommended reaction temperature is critical. For instance, in nitration reactions, lower temperatures often favor the desired product and minimize the formation of dinitro compounds.[7]

    • Stoichiometry of Reagents: Using the correct molar ratios of reactants is crucial. An excess of a reactive reagent, like a strong oxidizing agent, can lead to unwanted side reactions.

    • Choice of Oxidizing Agent: The choice of oxidizing agent can significantly influence the product distribution. Different oxidizing agents have different selectivities.[2][4]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common methods involve the oxidation of 2,4-dimethylnitrobenzene. Various oxidizing agents can be used, including potassium permanganate, potassium dichromate, and nitric acid.[2][4] Another approach is the nitration of 3-methylbenzoic acid.

Q2: What is the role of a phase transfer catalyst in some synthesis methods?

A2: In reactions involving reactants in different phases (e.g., an aqueous oxidizing agent and an organic substrate), a phase transfer catalyst is used to facilitate the transport of the reactant from one phase to another, thereby increasing the reaction rate.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the progress of the reaction. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot.

Q4: What are the safety precautions I should take during this synthesis?

A4: Many of the reagents used in this synthesis are corrosive and/or toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Reactions involving strong oxidizing agents and acids can be highly exothermic and require careful temperature control.[7]

Quantitative Data Summary

Synthesis MethodStarting MaterialOxidizing AgentTypical YieldReference
Nitric Acid Oxidation2,4-dimethylnitrobenzeneDilute Nitric Acid>50%[4]
Chromium Trioxide Oxidation2,4-dimethylnitrobenzeneChromium Trioxide65%-86%[4]
Catalytic Air Oxidation2,4-dimethylnitrobenzeneAir/O₂ with Cobalt Acetate catalyst~58% conversion[8]
Potassium Permanganate Oxidation2,4-dimethylnitrobenzenePotassium Permanganate30%-86%[4]
Potassium Dichromate Oxidation2,4-dimethylnitrobenzenePotassium Dichromate30%-86%[4]

Experimental Protocol: Synthesis via Nitric Acid Oxidation of 2,4-dimethylnitrobenzene

This protocol is based on a common method for the synthesis of this compound.[2][4]

Materials:

  • 2,4-dimethylnitrobenzene

  • Dilute nitric acid (30-65%)

  • Sodium carbonate solution (10%)

  • Xylene (for extraction)

  • Activated carbon (for decolorization)

  • Hydrochloric acid or sulfuric acid (for acidification)

  • Distilled water

Procedure:

  • Reaction Setup: In a reaction kettle, charge 2,4-dimethylnitrobenzene and dilute nitric acid in a molar ratio of 1:5.5-8.0.

  • Oxidation: Heat the reaction mixture to 100-135°C under a pressure of 0.8-1.2 MPa with stirring (e.g., 300 rpm) for 4-10 hours.

  • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to obtain the crude solid this compound.

  • Neutralization: Prepare a 10% sodium carbonate solution and heat it to 40°C. Add the crude product to the warm sodium carbonate solution to form the sodium salt of the acid, which will dissolve.

  • Extraction: Heat the sodium salt solution to 70°C. Add xylene (approximately 1/3 of the volume of the sodium salt solution) and stir for about 30 minutes to extract any unreacted 2,4-dimethylnitrobenzene. Allow the layers to separate and remove the upper xylene layer.

  • Decolorization: Heat the aqueous sodium salt solution to 70°C and add activated carbon. Stir for a period to decolorize the solution and then filter to remove the activated carbon.

  • Acidification: Heat the decolorized solution to 65°C. Slowly add dilute nitric acid (or another strong acid) with stirring until the pH of the solution reaches approximately 2.0. This will precipitate the this compound as a white or light-yellow solid.

  • Isolation and Drying: Filter the precipitated product and wash it thoroughly with cold water. Dry the purified product in an oven or desiccator.

Troubleshooting Workflow

TroubleshootingWorkflow start Start Synthesis problem Problem Encountered? start->problem low_yield Low Yield problem->low_yield Yes impure_product Impure Product problem->impure_product Yes success Successful Synthesis problem->success No check_reaction Check Reaction Conditions: - Temperature - Time - Stirring low_yield->check_reaction check_reagents Check Reagent Quality and Stoichiometry low_yield->check_reagents optimize_workup Optimize Workup: - pH for precipitation - Extraction technique low_yield->optimize_workup purify Purification Strategy: - Recrystallization - Acid-Base Extraction - Washing impure_product->purify analyze_byproducts Analyze Byproducts (NMR, MS) impure_product->analyze_byproducts adjust_conditions Adjust Reaction Conditions: - Temperature - Reagent Ratios check_reaction->adjust_conditions check_reagents->adjust_conditions optimize_workup->adjust_conditions purify->success analyze_byproducts->adjust_conditions adjust_conditions->start

Caption: A flowchart for troubleshooting common issues in the synthesis of this compound.

References

preventing byproduct formation in nitration reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nitration reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their nitration experiments, with a focus on preventing the formation of unwanted byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in aromatic nitration reactions?

A1: The most common byproducts include:

  • Polynitrated compounds: Di- and tri-nitrated products arise when the desired mono-nitro product undergoes further nitration. This is especially prevalent with aromatic rings containing electron-donating groups.[1][2]

  • Isomers: Nitration of substituted aromatic compounds can yield a mixture of ortho, para, and meta isomers, which can be challenging to separate.[3]

  • Oxidation products: The strong oxidizing nature of nitric acid can lead to the formation of phenolic compounds and other oxidation byproducts, particularly at higher temperatures.[4]

  • Nitrogen dioxide (NO2): This reddish-brown gas is a common byproduct, especially in reactions involving mixed acids.[5]

Q2: How can I prevent the formation of polynitrated byproducts?

A2: To achieve selective mono-nitration and avoid over-nitration, consider the following strategies:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the nitrating agent.[1]

  • Lower Reaction Temperature: Perform the reaction at the lowest feasible temperature to decrease the rate of subsequent nitrations.[1][2] For instance, keeping the temperature below 50°C is recommended for the mono-nitration of benzene (B151609) to minimize dinitration.[1][6]

  • Shorten Reaction Time: Monitor the reaction's progress closely using techniques like TLC or GC. Quench the reaction as soon as the starting material is consumed.[1][3]

  • Slow Addition of Reagents: Add the nitrating agent dropwise to the substrate solution to better control the exothermic reaction and maintain a low temperature.[2]

  • Protecting Groups: For highly activated substrates like anilines or phenols, temporarily protect the activating group. For example, an amino group can be acylated to form a less activating amide, which can be hydrolyzed back after nitration.[1][7]

Q3: My nitration reaction is producing a mixture of isomers. How can I improve regioselectivity?

A3: Improving regioselectivity often involves adjusting reaction conditions and choosing the right reagents:

  • Lower Reaction Temperature: Lower temperatures can enhance selectivity by accentuating the energetic differences between the transition states leading to different isomers.

  • Solvent Effects: The choice of solvent can influence the isomer ratio. A systematic screening of different solvents may be beneficial.

  • Bulky Reagents: Employing bulkier nitrating agents can sometimes favor the formation of the para-isomer due to steric hindrance at the ortho positions.

  • Solid Acid Catalysts: Zeolites and other solid acid catalysts can offer high para-selectivity due to the shape-selective nature of their pores.[8][9]

Q4: I'm observing significant oxidation of my starting material. What can I do to minimize this?

A4: Oxidation is a common side reaction, especially with sensitive substrates. To minimize it:

  • Maintain Low Temperatures: Oxidation reactions are often accelerated at higher temperatures. Strict temperature control is crucial.

  • Use Milder Nitrating Agents: Instead of the aggressive nitric acid/sulfuric acid mixture, consider using alternative reagents that operate under milder conditions.[2]

  • Control Reaction Time: Avoid prolonged exposure of the substrate to the nitrating mixture.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your nitration experiments.

Problem Possible Cause(s) Suggested Solution(s)
Low yield of the desired mono-nitrated product 1. Incomplete reaction due to insufficient time or low temperature.2. Deactivation of the substrate by the newly introduced nitro group.3. Side reactions such as oxidation.1. Monitor the reaction by TLC and adjust the reaction time or modestly increase the temperature with caution.2. Optimize reaction conditions to favor the initial nitration.3. Use milder nitrating agents and maintain strict temperature control.[2]
Formation of tar or dark-colored byproducts 1. Reaction temperature is too high, leading to decomposition.2. The substrate is highly activated (e.g., contains -OH or -NH2 groups) and the reaction is too vigorous.1. Implement effective cooling and slow, controlled addition of reagents.2. Protect the activating group before nitration (e.g., acylation of an amine).[7]
Reaction is not proceeding or is very slow 1. The substrate is deactivated (e.g., contains electron-withdrawing groups).2. Insufficiently strong nitrating agent.3. Reaction temperature is too low.1. Use a stronger nitrating agent (e.g., fuming nitric acid or a nitronium salt like NO₂BF₄).2. Gradually increase the reaction temperature while monitoring for product formation and decomposition.[7]
Difficulty in isolating the product 1. The product is soluble in the aqueous quench solution.2. The product is an oil and does not precipitate.1. Perform an extraction with a suitable organic solvent after quenching.2. After quenching and extraction, dry the organic layer and remove the solvent under reduced pressure. Further purification might be necessary.[3]

Quantitative Data Summary

The following tables provide quantitative data to guide your experimental design.

Table 1: Effect of Temperature on Byproduct Formation in Benzene Nitration

TemperatureKey ByproductsNotes
< 50°CPrimarily Nitrobenzene (B124822)Dinitration is minimized.[1][6]
80°C - 135°CNitrobenzene, NitrophenolsTrinitrophenol (TNP) detected above 110°C.[4]
> 110°CNitrobenzene, Nitrophenols, TrinitrophenolIncreased formation of oxidation and polynitrated byproducts.[4]

Table 2: Alternative Nitrating Agents for Improved Selectivity

Nitrating AgentConditionsAdvantages
Copper(II) nitrate (B79036) (Cu(NO₃)₂)Milder conditionsImproved selectivity for mono-nitration.[2]
Bismuth subnitrateMilder conditionsCan offer better control over the reaction.[2]
Ferric nitrateMilder conditionsUseful for selective nitrations.[2]
Zeolites (as catalysts)VariesHigh para-selectivity, increased safety.[8]
Dinitrogen pentoxide (N₂O₅)Mild conditions (e.g., 20°C)Eco-friendly, reduces acidic waste.

Experimental Protocols

Protocol 1: Selective Mono-nitration of Benzene

This protocol details the controlled nitration of benzene to minimize the formation of dinitrobenzene.

  • Preparation of the Nitrating Mixture: In a flask placed in an ice-water bath, slowly add 10 mL of concentrated sulfuric acid to 10 mL of concentrated nitric acid with continuous stirring. Maintain the temperature of the mixture below 10°C.

  • Nitration Reaction: To the cooled nitrating mixture, add 8 mL of benzene dropwise while vigorously stirring. Ensure the reaction temperature does not exceed 50°C. The slow addition is crucial to control the exothermic nature of the reaction.[3]

  • Reaction Monitoring and Quenching: After the addition is complete, continue stirring for 30-60 minutes. Monitor the reaction progress by TLC. Once the benzene has been consumed, carefully pour the reaction mixture onto crushed ice.

  • Work-up: Separate the organic layer (nitrobenzene) from the aqueous layer. Wash the organic layer with cold water, followed by a dilute sodium bicarbonate solution, and then again with water.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (B86663) and remove the solvent under reduced pressure. The crude nitrobenzene can be further purified by distillation.[3]

Protocol 2: Regioselective para-Nitration of Aniline (B41778) via a Protection Strategy

This protocol demonstrates the use of a protecting group to achieve selective para-nitration of the highly activated aniline.

  • Protection of the Amino Group (Acetylation):

    • To 10 g of aniline in a flask, slowly add 11 mL of acetic anhydride (B1165640) while cooling the flask in an ice bath.

    • After the initial exothermic reaction subsides, gently warm the mixture for 10-15 minutes to ensure complete formation of acetanilide (B955).

    • Pour the reaction mixture into cold water to precipitate the acetanilide. Collect the solid by vacuum filtration and dry.

  • Nitration of Acetanilide:

    • Dissolve the dried acetanilide in glacial acetic acid and cool the solution in an ice bath.

    • Slowly add a pre-cooled nitrating mixture of concentrated nitric acid and sulfuric acid, ensuring the temperature remains below 10°C.[2]

    • After the addition, stir the mixture at a low temperature for about one hour.

    • Pour the reaction mixture onto crushed ice to precipitate the nitroacetanilide isomers (predominantly the para-isomer).

  • Deprotection (Hydrolysis):

    • Heat the collected nitroacetanilide with an aqueous solution of sulfuric acid to hydrolyze the amide back to the amine.

    • Cool the reaction mixture and neutralize it with a base (e.g., NaOH solution) to precipitate the p-nitroaniline.

    • Collect the solid product by filtration, wash with cold water, and dry.[2]

Visualizations

The following diagrams illustrate key concepts and workflows for preventing byproduct formation in nitration reactions.

Byproduct_Formation_Pathway Start Aromatic Substrate Nitration Nitration (NO2+) Start->Nitration Electrophilic Attack Oxidation Oxidation Byproduct Start->Oxidation Oxidation MonoNitro Desired Mono-nitro Product Nitration->MonoNitro Desired Pathway Isomers Isomeric Byproducts Nitration->Isomers Non-selective Attack DiNitro Di-nitro Byproduct MonoNitro->DiNitro Further Nitration

Caption: Pathways of product and byproduct formation in nitration.

Troubleshooting_Workflow Start Nitration Experiment Problem Byproduct Formation (e.g., Polynitration, Isomers) Start->Problem CheckTemp Is Temperature Controlled (<50°C)? Problem->CheckTemp LowerTemp Lower Temperature & Use Slow Addition CheckTemp->LowerTemp No CheckStoich Is Stoichiometry Controlled (~1:1)? CheckTemp->CheckStoich Yes LowerTemp->CheckStoich AdjustStoich Adjust Reagent Equivalents CheckStoich->AdjustStoich No CheckSubstrate Is Substrate Highly Activated? CheckStoich->CheckSubstrate Yes AdjustStoich->CheckSubstrate ProtectGroup Use Protecting Group Strategy CheckSubstrate->ProtectGroup Yes ConsiderAlt Consider Alternative Nitrating Agents or Catalysts CheckSubstrate->ConsiderAlt No Success Minimized Byproducts ProtectGroup->Success ConsiderAlt->Success

Caption: A logical workflow for troubleshooting byproduct formation.

References

Technical Support Center: Scaling Up 3-Methyl-4-nitrobenzoic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the large-scale synthesis of 3-Methyl-4-nitrobenzoic acid. It includes troubleshooting guides, frequently asked questions, and detailed experimental protocols.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of the nitration of p-toluic acid.

Problem/Question Potential Cause(s) Recommended Solution(s)
Q1: Why is the reaction yield significantly lower than in the lab-scale synthesis? 1. Inadequate Temperature Control: The nitration is highly exothermic. Poor heat dissipation in a large reactor can lead to localized overheating, causing side reactions and decomposition. 2. Poor Mixing: Inefficient agitation can result in non-homogenous reaction mixtures, leading to incomplete conversion. 3. Sub-optimal Reagent Addition Rate: Adding the nitrating agent too quickly can cause temperature spikes and increase the formation of byproducts.1. Improve Heat Transfer: Use a jacketed reactor with an efficient cooling system. Ensure the heat transfer fluid is at the correct temperature and flow rate. 2. Optimize Agitation: Increase the stirring speed or use a reactor with better baffle design to ensure a homogenous mixture. 3. Controlled Addition: Add the nitrating agent subsurface at a slow, controlled rate using a dosing pump. Monitor the internal temperature closely and adjust the addition rate to maintain the target temperature.
Q2: The final product is contaminated with the 3-methyl-2-nitrobenzoic acid isomer. How can this be minimized? Reaction Temperature Too Low: The directing effect of the methyl group (ortho, para) versus the carboxylic acid group (meta) is temperature-dependent. Lower temperatures can sometimes favor the formation of other isomers. The primary directing group is the methyl group, but conditions can influence isomer ratios.Strict Temperature Control: Maintain the reaction temperature strictly within the optimized range (e.g., 0-5 °C). A deviation can alter the isomer distribution. Ensure the cooling system is robust enough to handle the exotherm without fluctuation.
Q3: What is causing the formation of dinitrated byproducts? Excess Nitrating Agent or High Temperature: Using too much nitrating agent or allowing the temperature to rise uncontrollably can lead to a second nitration on the aromatic ring.Stoichiometric Control: Use a slight stoichiometric excess of the nitrating agent, but avoid large excesses. Temperature Management: As with yield issues, strict temperature control is critical to prevent over-nitration.
Q4: The product filtration is extremely slow. What can be done? Fine Crystal Formation: Rapid cooling or "crashing out" of the product during quenching can lead to the formation of very fine particles that clog the filter medium.Controlled Crystallization: After the reaction is complete, quench the reaction mixture into water or an ice/water mixture under controlled temperature and agitation. A slower quench or a defined cooling profile can promote the growth of larger, more easily filterable crystals. Consider an anti-solvent addition strategy for crystallization.
Q5: The product has a yellow tint after drying. How can it be purified? Residual Nitrating Species or Byproducts: Trapped nitric or nitrous oxides, or colored organic impurities, can cause discoloration.Recrystallization: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture. The choice of solvent is critical for removing specific impurities. Washing: Ensure the filtered product cake is washed thoroughly with cold water to remove residual acids before drying.

Frequently Asked Questions (FAQs)

  • Q: What is the most common industrial synthesis route for this compound?

    • A: The most common route is the regioselective nitration of p-toluic acid using a mixed acid system, typically nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst and a dehydrating agent.

  • Q: What are the critical safety precautions when scaling up this nitration?

    • A: Nitration reactions are highly energetic and can pose a risk of thermal runaway. Critical safety measures include:

      • Using a reactor with adequate cooling capacity and an emergency quenching system.

      • Strict control over reagent addition rates.

      • Continuous monitoring of the reaction temperature.

      • Ensuring adequate ventilation to handle nitrogen oxide gases.

      • Providing appropriate personal protective equipment (PPE) for all personnel.

  • Q: How does the ratio of sulfuric acid to nitric acid affect the reaction?

    • A: This ratio is crucial. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. A higher concentration of sulfuric acid increases the rate of reaction but also increases the exotherm and potential for side reactions if not controlled. The optimal ratio must be determined for the specific scale and equipment.

  • Q: Which analytical techniques are recommended for in-process control and final product release?

    • A: For in-process control (IPC), High-Performance Liquid Chromatography (HPLC) is ideal for monitoring the consumption of the starting material and the formation of the product and byproducts. For final product release, HPLC is used for purity assessment, and techniques like ¹H NMR and Mass Spectrometry are used for structural confirmation. Melting point analysis is a good indicator of purity.

Process Diagrams

G start p-Toluic Acid reactor Jacketed Reactor (0-5 °C) start->reactor Charge reagents Mixed Acid (HNO3 / H2SO4) reagents->reactor Slow Addition product This compound (Crude) reactor->product Quench & Isolate G start Low Yield or Purity Issue Detected check_temp Review Temperature Logs start->check_temp check_purity Analyze Impurity Profile (HPLC) start->check_purity temp_ok Temp. in Range? check_temp->temp_ok purity_profile Isomer or Dinitro Impurity? check_purity->purity_profile solution_temp Action: Improve Heat Transfer / Slow Addition Rate temp_ok->solution_temp No solution_mixing Action: Check Agitator / Baffles temp_ok->solution_mixing Yes solution_stoich Action: Verify Reagent Stoichiometry purity_profile->solution_stoich Yes (Dinitro) solution_recrys Action: Develop Recrystallization Protocol purity_profile->solution_recrys Yes (Isomer)

Technical Support Center: Purification of 3-Methyl-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Methyl-4-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Crude this compound, often synthesized by the nitration of 3-methylbenzoic acid, can contain several impurities. These include:

  • Isomeric Byproducts: The most common impurities are other isomers formed during the nitration reaction, such as 4-methyl-3-nitrobenzoic acid and 5-methyl-2-nitrobenzoic acid.

  • Dinitrated Products: Over-nitration can lead to the formation of dinitrated species.

  • Unreacted Starting Material: Residual 3-methylbenzoic acid may be present if the reaction has not gone to completion.

  • Residual Acids: Traces of strong acids like sulfuric acid and nitric acid used in the nitration process may remain.

Q2: What is the expected appearance and melting point of pure this compound?

A2: Pure this compound typically appears as off-white to yellowish needles or powder.[1] The reported melting point varies slightly between sources but is generally in the range of 214-221 °C.[1] A broad melting point range or a significantly lower value indicates the presence of impurities.

Q3: Which purification methods are most effective for this compound?

A3: The most common and effective purification methods for this compound are:

  • Recrystallization: This is a highly effective technique for removing small amounts of impurities. A common solvent system is an ethanol (B145695)/water mixture.

  • Acid-Base Extraction: This method is particularly useful for removing neutral and basic impurities, as well as unreacted starting material.

  • Column Chromatography: For complex mixtures with multiple impurities or for achieving very high purity, silica (B1680970) gel column chromatography is a suitable method.

Troubleshooting Guides

Recrystallization Issues

Q4: My product "oiled out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. To resolve this:

  • Re-dissolve and Dilute: Reheat the solution to dissolve the oil and add more of the primary solvent (e.g., ethanol in an ethanol/water system) to increase the solubility.

  • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This provides more time for proper crystal lattice formation.

  • Seed Crystals: Introduce a small seed crystal of pure this compound to induce crystallization at a higher temperature.

  • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites for crystal growth.

Q5: The yield of my purified product after recrystallization is very low. What are the possible causes and solutions?

A5: Low yield can result from several factors:

Possible CauseSolution
Excessive Solvent Use Use the minimum amount of hot solvent necessary to dissolve the crude product completely.
Premature Crystallization Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing out during hot filtration.
Product Loss in Mother Liquor After collecting the initial crop of crystals, concentrate the mother liquor and cool it again to obtain a second crop.
Inappropriate Solvent Choice Ensure the chosen solvent has a steep solubility curve for the product (high solubility when hot, low solubility when cold).

Q6: The melting point of my recrystallized product is still low and has a broad range. Why?

A6: This indicates that the product is still impure.

  • Ineffective Solvent System: The chosen solvent may not be effective at separating the specific impurities present. Consider trying a different solvent or solvent system.

  • Co-precipitation: Impurities with similar solubility profiles may have co-precipitated with your product. A second recrystallization may be necessary.

  • Incomplete Drying: Residual solvent can depress the melting point. Ensure the crystals are thoroughly dried under vacuum.

Acid-Base Extraction Issues

Q7: I have low recovery of my product after the acid-base extraction and re-acidification steps. What could be the reason?

A7: Low recovery can be due to:

  • Incomplete Extraction: Ensure thorough mixing of the organic and aqueous layers during the extraction to maximize the transfer of the deprotonated acid into the aqueous layer. Repeat the extraction with fresh base solution.

  • Incomplete Re-acidification: After extraction, the aqueous layer must be sufficiently acidified to precipitate all of the product. Check the pH with litmus (B1172312) paper or a pH meter to ensure it is acidic (pH ~2).

  • Emulsion Formation: An emulsion between the organic and aqueous layers can trap the product. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution).

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes the purification of crude this compound using an ethanol/water solvent system.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethanol and stir until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Addition of Anti-solvent: While the ethanol solution is still hot, slowly add hot deionized water dropwise until the solution becomes slightly turbid (cloudy). If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold water to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Acid-Base Extraction

This protocol is effective for removing neutral and basic impurities.

Materials:

  • Crude this compound

  • Ethyl acetate (B1210297) (or other suitable organic solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Concentrated hydrochloric acid (HCl)

  • Separatory funnel

  • Beakers

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude product in ethyl acetate in a separatory funnel.

  • Base Extraction: Add saturated sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release the pressure from the evolved CO₂ gas.

  • Separation: Allow the layers to separate. The deprotonated sodium salt of this compound will be in the lower aqueous layer. Drain the aqueous layer into a clean beaker.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure all the acidic product has been transferred to the aqueous phase. Combine the aqueous extracts.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly and with stirring, add concentrated HCl dropwise until the solution is acidic (pH ~2) and a precipitate forms.

  • Isolation: Collect the precipitated pure this compound by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of ice-cold deionized water and dry them under vacuum.

Protocol 3: Silica Gel Column Chromatography (General Procedure)

This is a general protocol for the purification of aromatic nitro compounds and can be adapted for this compound. The optimal eluent system should be determined by thin-layer chromatography (TLC) beforehand.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane (B92381)

  • Ethyl acetate

  • Chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes

Procedure:

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in hexane and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., a small amount of the eluent or a slightly more polar solvent like dichloromethane).

    • Carefully add the sample solution to the top of the column.

  • Elution:

    • Begin eluting the column with a non-polar solvent system (e.g., 9:1 hexane:ethyl acetate).

    • Gradually increase the polarity of the eluent (e.g., to 7:3 or 1:1 hexane:ethyl acetate) to elute the desired compound.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₇NO₄[1]
Molecular Weight 181.15 g/mol [1]
Appearance Off-white to yellowish needles or powder[1]
Melting Point 214-221 °C[1]
Solubility in Water Insoluble
Solubility in Organic Solvents Soluble in ethanol and methanol

Visualizations

Purification_Workflow Crude Crude 3-Methyl-4- nitrobenzoic Acid Dissolution Dissolution in Organic Solvent Crude->Dissolution AcidBase Acid-Base Extraction Dissolution->AcidBase  For removing acidic/  basic/neutral impurities Recrystallization Recrystallization Dissolution->Recrystallization  For minor impurities ColumnChrom Column Chromatography Dissolution->ColumnChrom  For complex mixtures AcidBase->Recrystallization PureProduct Pure 3-Methyl-4- nitrobenzoic Acid Recrystallization->PureProduct ColumnChrom->PureProduct

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization Start Recrystallization Attempted OilingOut Product 'Oiled Out'? Start->OilingOut LowYield Low Yield? OilingOut->LowYield No Re_dissolve Re-dissolve & Add More Solvent Slow Down Cooling Use Seed Crystal OilingOut->Re_dissolve Yes ImpureProduct Impure Product (Low/Broad MP)? LowYield->ImpureProduct No Min_Solvent Use Minimal Hot Solvent Pre-heat Glassware Concentrate Mother Liquor LowYield->Min_Solvent Yes Success Successful Purification ImpureProduct->Success No Change_Solvent Try Different Solvent Perform Second Recrystallization Ensure Thorough Drying ImpureProduct->Change_Solvent Yes Re_dissolve->Start Min_Solvent->Start Change_Solvent->Start

Caption: Troubleshooting decision tree for the recrystallization of this compound.

References

reaction monitoring techniques for 3-Methyl-4-nitrobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Methyl-4-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The primary methods for synthesizing this compound are:

  • Oxidation of 2,4-dimethylnitrobenzene: This route involves the selective oxidation of the methyl group at the 4-position. Various oxidizing agents can be used, including nitric acid, potassium permanganate, or catalytic oxidation with air/oxygen in the presence of a cobalt catalyst.[1][2][3]

  • Nitration of 3-methylbenzoic acid (m-toluic acid): This is an electrophilic aromatic substitution reaction. However, this method can be challenging due to the directing effects of the substituents, potentially leading to a mixture of isomers.[4]

Q2: Which analytical techniques are recommended for monitoring the reaction progress?

A2: To effectively monitor the synthesis of this compound, the following techniques are recommended:

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of starting materials and the formation of the product.[5][6]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of reactants and the formation of products and byproducts, making it suitable for assessing purity and yield throughout the reaction.[6][7][8]

  • Gas Chromatography (GC) and Liquid Chromatography (LC): Used for analyzing the final product to confirm its constituents, often by comparison with an authentic sample.[7][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze samples from the reaction mixture to determine the structural characteristics and relative quantities of different species.[7][10]

Q3: What are the key safety concerns associated with this synthesis?

A3: The synthesis, particularly via nitration, involves significant safety risks. The nitration reaction is highly exothermic, and poor temperature control can lead to a runaway reaction with a rapid increase in temperature and pressure, potentially causing an explosion.[6] The use of concentrated nitric and sulfuric acids requires extreme caution as they are highly corrosive and toxic.[11][12] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12]

Troubleshooting Guide

Problem 1: Low Yield of this compound

Potential Cause Recommended Solution Citation
Incomplete Reaction Monitor the reaction using TLC or HPLC to ensure it has run to completion before work-up. Extend the reaction time if necessary.[6]
Suboptimal Reaction Temperature For nitration reactions, maintain a low and consistent temperature (e.g., 0-10°C) to prevent side reactions. For oxidation, ensure the temperature is optimal as specified by the chosen protocol (e.g., 100-135°C for nitric acid oxidation).[6]
Loss of Product During Work-up During extraction and crystallization, minimize product loss by carefully optimizing procedures. Use solubility data to select the most appropriate crystallization solvent to maximize recovery.[6]
Side Reactions (e.g., Over-nitration) Control the stoichiometry of the nitrating agent carefully; an excess can lead to dinitration. Add reagents slowly and maintain strict temperature control.[6][13]

Problem 2: High Levels of Isomeric Impurities

Potential Cause Recommended Solution Citation
High Reaction Temperature Maintain a low and consistent reaction temperature. Excursions to higher temperatures can favor the formation of undesired isomers. For nitration of p-toluic acid, a temperature of 0°C is effective.[6]
Incorrect Ratio of Reagents Carefully control the stoichiometry of the nitrating or oxidizing agents. The ratio of nitric acid to sulfuric acid in nitrating mixtures can be optimized to improve selectivity.[14]
Insufficient Mixing Ensure adequate and vigorous stirring throughout the reaction to maintain a homogenous mixture and consistent temperature, which can help minimize the formation of localized "hot spots" that lead to side products.[6]

Problem 3: Difficulty in Product Purification and Crystallization

Potential Cause Recommended Solution Citation
Presence of Oily Impurities The formation of ortho and para isomers or dinitrated byproducts can lower the melting point of the product mixture, causing it to appear as an oil. Wash the crude product with a solvent in which the impurities are more soluble (e.g., cold methanol).[13]
Residual Acid Incomplete removal of nitric or sulfuric acid can prevent crystallization. Ensure the crude product is thoroughly washed with cold water until the washings are neutral to litmus (B1172312) paper.[13][15]
Improper Recrystallization Technique Use a suitable solvent for recrystallization, such as ethanol.[14] Dissolve the crude product in a minimal amount of the hot solvent and allow it to cool slowly to promote the formation of pure crystals. Rapid cooling can trap impurities.[14]

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin Layer Chromatography (TLC)
  • Sample Preparation: During the reaction, withdraw a small aliquot (a few drops) of the reaction mixture. Dilute the aliquot with a suitable solvent (e.g., ethyl acetate).

  • Spotting: Spot the diluted sample onto a TLC plate alongside the starting material standard.

  • Elution: Develop the TLC plate in an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

  • Visualization: Visualize the spots under a UV lamp.

  • Analysis: Monitor the disappearance of the starting material spot and the appearance of the product spot to gauge reaction progress.[5][6]

Protocol 2: Synthesis via Nitric Acid Oxidation of 2,4-Dimethylnitrobenzene
  • Charging Reactor: In a reaction kettle, add 2,4-dimethylnitrobenzene and dilute nitric acid (30-65% concentration) in a molar ratio of 1:5.5 to 1:8.0.

  • Oxidation Reaction: Heat the reactor to a temperature of 100-135°C and stir the mixture at approximately 300 rpm. Maintain the pressure inside the kettle between 0.8 and 1.2 MPa. The reaction time is typically 4 to 10 hours.

  • Cooling and Filtration: After the reaction is complete, cool the reactor to room temperature. Filter the resulting mixture to separate the crude solid this compound.[2]

  • Neutralization: Prepare a 10% sodium carbonate solution and heat it to 40°C. Add the crude product to this solution to form the sodium salt of this compound.[2]

  • Purification: The resulting solution can be further purified by extraction with a suitable solvent (e.g., dimethylbenzene) followed by decolorization with activated carbon.[2]

  • Acid Precipitation: Heat the purified solution to 65°C and add 40% dilute nitric acid until the pH reaches approximately 2.0. This will precipitate the this compound as white or light yellow crystals.

  • Isolation: Filter the crystals, wash with water, and dry to obtain the final product.

Visualizations

G cluster_workflow Experimental Workflow for Synthesis A 1. Reagent Preparation (e.g., Nitrating Mixture) C 3. Controlled Reagent Addition (Maintain Low Temperature) A->C B 2. Reaction Setup (Starting Material + Solvent) B->C D 4. Reaction Monitoring (TLC / HPLC) C->D E 5. Reaction Quench (e.g., Pour onto Ice) D->E Reaction Complete F 6. Product Isolation (Filtration) E->F G 7. Purification (Recrystallization) F->G H 8. Characterization (NMR, MP, IR) G->H

Caption: General experimental workflow for the synthesis of this compound.

G cluster_troubleshooting Troubleshooting Workflow: Low Yield Start Problem: Low Product Yield Q1 Was reaction monitored to completion (TLC/HPLC)? Start->Q1 A1_No Action: Monitor reaction. Extend time if needed. Q1->A1_No No Q2 Was temperature strictly controlled? Q1->Q2 Yes A1_No->Q2 A2_No Action: Optimize cooling. Ensure consistent temp. Q2->A2_No No Q3 Was reagent addition slow and controlled? Q2->Q3 Yes A2_No->Q3 A3_No Action: Slow down addition rate. Improve mixing. Q3->A3_No No End Review work-up and purification for product loss. Q3->End Yes

Caption: A troubleshooting decision workflow for addressing low product yield.

G cluster_logic Key Parameter Relationships Temp Reaction Temperature Yield Product Yield Temp->Yield Affects Rate & Side Reactions Purity Product Purity (Isomer Control) Temp->Purity Controls Isomer Formation Safety Reaction Safety Temp->Safety Exotherm Control Stoich Reagent Stoichiometry Stoich->Yield Limiting Reagent Stoich->Purity Prevents Over-Nitration Time Reaction Time Time->Yield Ensures Completion

Caption: Logical relationships between key reaction parameters and outcomes.

References

Validation & Comparative

1H NMR spectrum of 3-Methyl-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of the 1H NMR Spectrum of 3-Methyl-4-nitrobenzoic Acid and Related Compounds

For researchers and professionals in the fields of analytical chemistry, organic synthesis, and drug development, a thorough understanding of spectroscopic data is paramount for structure elucidation and quality control. This guide provides a detailed comparison of the experimental ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound with its predicted spectrum and the experimental spectra of two structurally related compounds: 3-methylbenzoic acid and 4-nitrobenzoic acid.

Comparative Analysis of ¹H NMR Spectral Data

The following tables summarize the key ¹H NMR spectral data for this compound and its analogues. The experimental data for all compounds were acquired in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), ensuring a consistent basis for comparison.

Table 1: Experimental vs. Predicted ¹H NMR Data for this compound in DMSO-d₆

Proton AssignmentExperimental Chemical Shift (δ, ppm)Experimental Multiplicity & Coupling Constant (J, Hz)Predicted Chemical Shift (δ, ppm)Predicted Multiplicity & Coupling Constant (J, Hz)Integration
H-28.05s8.13s1H
H-57.94dd, J = 1.4, 8.47.61d, J = 8.11H
H-68.02d, J = 4.58.21d, J = 8.11H
-CH₃2.54s2.64s3H
-COOHNot explicitly observed---1H

Table 2: Experimental ¹H NMR Data Comparison of this compound, 3-Methylbenzoic Acid, and 4-Nitrobenzoic Acid in DMSO-d₆

CompoundAromatic Protons Chemical Shift (δ, ppm)Methyl Protons Chemical Shift (δ, ppm)Carboxylic Acid Proton Chemical Shift (δ, ppm)
This compound 8.05 (s, 1H), 8.02 (d, 1H), 7.94 (dd, 1H)[1]2.54 (s, 3H)[1]Not explicitly observed
3-Methylbenzoic Acid 7.84 (d, 2H), 7.29 (d, 2H)2.36 (s, 3H)12.80 (s, 1H)
4-Nitrobenzoic Acid 8.33-8.30 (m, 2H), 8.20-8.13 (m, 2H)-13.64 (s, 1H)

Experimental Protocol

The following provides a typical methodology for the acquisition of a ¹H NMR spectrum.

Sample Preparation:

  • Approximately 5-10 mg of the solid sample (e.g., this compound) is accurately weighed.

  • The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added to the solution to provide a reference signal at 0 ppm.

  • The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

  • The NMR tube is placed in the spectrometer's probe.

  • The magnetic field is shimmed to achieve homogeneity.

  • The instrument is tuned to the ¹H frequency.

  • A series of radiofrequency pulses are applied to the sample.

  • The resulting free induction decay (FID) signal is recorded.

  • The FID is Fourier transformed to produce the frequency-domain NMR spectrum.

Data Processing:

  • The spectrum is phased to ensure all peaks are in the absorptive mode.

  • The baseline is corrected to be flat.

  • The spectrum is referenced to the TMS signal at 0 ppm.

  • The peaks are integrated to determine the relative number of protons.

  • The chemical shifts (δ) and coupling constants (J) are measured.

Structure-Spectrum Correlation

The relationship between the chemical structure of this compound and its corresponding ¹H NMR signals is visualized in the following diagram.

G cluster_molecule This compound cluster_spectrum ¹H NMR Signals mol H2 H-2 δ = 8.05 ppm (singlet) mol->H2 ortho to -COOH meta to -NO₂ H5 H-5 δ = 7.94 ppm (doublet of doublets) mol->H5 ortho to -CH₃ meta to -COOH H6 H-6 δ = 8.02 ppm (doublet) mol->H6 ortho to -NO₂ meta to -CH₃ CH3 -CH₃ δ = 2.54 ppm (singlet) mol->CH3 Methyl Group

Caption: Correlation of protons in this compound to their ¹H NMR signals.

This guide provides a foundational comparison of the ¹H NMR spectrum of this compound. For more in-depth analysis, further experiments such as 2D NMR (COSY, HSQC) would be beneficial for unambiguous proton and carbon assignments.

References

A Comparative Analysis of the 13C NMR Spectral Data of 3-Methyl-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the 13C NMR spectral data of 3-Methyl-4-nitrobenzoic acid with structurally related alternatives: 3-methylbenzoic acid, 4-nitrobenzoic acid, and the parent compound, benzoic acid. This analysis is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of substituent effects on the electronic environment of the benzene (B151609) ring.

Comparison of 13C NMR Chemical Shifts

The 13C NMR chemical shifts for this compound and its analogues are summarized in the table below. The data highlights the influence of the methyl (-CH3) and nitro (-NO2) groups on the carbon atom resonances of the benzoic acid backbone.

Carbon AtomThis compound (δ, ppm)3-Methylbenzoic Acid (δ, ppm)4-Nitrobenzoic Acid (δ, ppm)Benzoic Acid (δ, ppm)[1]
C1137.9130.4135.7129.39
C2133.5130.8130.8130.28
C3139.3138.6123.6128.55
C4150.8128.8150.5133.89
C5125.1127.5123.6128.55
C6128.4134.1130.8130.28
COOH167.5172.5165.7172.60
CH319.821.3--

Note: Chemical shifts are reported in parts per million (ppm) relative to a standard reference. The provided data for this compound is sourced from SpectraBase, and data for the other compounds are from various chemical databases and supporting information from scientific publications.

Experimental Protocol: 13C NMR Spectroscopy

The following provides a general methodology for the acquisition of 13C NMR spectra for organic compounds like this compound.

1. Sample Preparation:

  • Dissolve 10-50 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is clear and free of any particulate matter.

2. NMR Spectrometer Setup:

  • The data is typically acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • The instrument is tuned and matched to the 13C frequency.

  • The sample is locked to the deuterium (B1214612) signal of the solvent.

  • Shimming is performed to optimize the magnetic field homogeneity.

3. Data Acquisition:

  • A standard single-pulse 13C NMR experiment with proton decoupling is performed.

  • Key acquisition parameters include:

    • Pulse angle (e.g., 30-45 degrees)

    • Relaxation delay (D1) of 1-5 seconds to allow for full magnetization recovery.

    • Acquisition time of 1-2 seconds.

    • A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio.

4. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed.

  • Phase correction is applied to obtain a pure absorption spectrum.

  • Baseline correction is performed to ensure a flat baseline.

  • The chemical shifts are referenced to the solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).

  • Peak picking is performed to identify the chemical shift of each resonance.

Substituent Effects on Aromatic Carbons

The electron-donating methyl group and the electron-withdrawing nitro group exert significant influence on the 13C NMR chemical shifts of the aromatic carbons in this compound. The following diagram illustrates the logical relationship of these substituent effects.

Substituent_Effects Substituent Effects on 13C NMR Chemical Shifts of Benzoic Acid Derivatives BA Benzoic Acid MBA 3-Methylbenzoic Acid BA->MBA + CH3 at C3 NBA 4-Nitrobenzoic Acid BA->NBA + NO2 at C4 MNBA This compound MBA->MNBA + NO2 at C4 NBA->MNBA + CH3 at C3 Me_effect Methyl Group (Electron Donating) - Ortho/Para directing - Shielding effect Me_effect->MBA Me_effect->MNBA NO2_effect Nitro Group (Electron Withdrawing) - Meta directing - Deshielding effect NO2_effect->NBA NO2_effect->MNBA

Caption: Logical relationship of substituent effects on the core benzoic acid structure.

References

A Comparative FT-IR Analysis of 3-Methyl-4-nitrobenzoic Acid's Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structures is paramount. 3-Methyl-4-nitrobenzoic acid is a compound of interest, and Fourier-transform infrared (FT-IR) spectroscopy provides a rapid and effective method for identifying its key functional groups. This guide offers a comparative analysis of the FT-IR spectrum of this compound against related molecules, 4-nitrobenzoic acid and 3-methylbenzoic acid, supported by experimental data and detailed protocols.

FT-IR Spectral Data Comparison

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its carboxylic acid, nitro, and methyl functional groups. By comparing its spectrum with those of 4-nitrobenzoic acid (lacking the methyl group) and 3-methylbenzoic acid (lacking the nitro group), we can definitively assign the characteristic vibrational frequencies. The table below summarizes the key FT-IR absorption bands for these three compounds.

Functional GroupVibrational ModeThis compound (cm⁻¹)4-Nitrobenzoic Acid (cm⁻¹)3-Methylbenzoic Acid (cm⁻¹)
Carboxylic AcidO-H stretch~3100-2500 (broad)~3100-2500 (broad)~3100-2500 (broad)
C=O stretch~1700~1700~1690
C-O stretch~1300~1300~1300
Nitro GroupAsymmetric NO₂ stretch~1530~1530-
Symmetric NO₂ stretch~1350~1350-
Methyl GroupC-H stretch~2980-2870-~2980-2870
Aromatic RingC-H stretch~3100-3000~3100-3000~3100-3000
C=C stretch~1600, ~1480~1600, ~1480~1600, ~1480

Note: The exact wavenumber of absorption bands can vary slightly based on the sample preparation method and the physical state of the sample.

Experimental Workflow

The process of analyzing a solid organic compound like this compound using FT-IR spectroscopy follows a systematic workflow, from sample preparation to data interpretation.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_interp Interpretation Sample Solid Sample Grinding Grinding with KBr Sample->Grinding mix Pressing Pellet Pressing Grinding->Pressing transfer Pellet Transparent KBr Pellet Pressing->Pellet form FTIR FT-IR Spectrometer Pellet->FTIR place in Acquisition Data Acquisition FTIR->Acquisition run Spectrum IR Spectrum Acquisition->Spectrum generate Peak_ID Peak Identification Spectrum->Peak_ID analyze FG_Assignment Functional Group Assignment Peak_ID->FG_Assignment correlate Conclusion Structural Confirmation FG_Assignment->Conclusion deduce

Caption: Workflow for FT-IR analysis of a solid sample using the KBr pellet method.

Experimental Protocols

Accurate and reproducible FT-IR spectra are contingent on meticulous sample preparation and consistent instrument parameters. The following are detailed protocols for the analysis of solid organic compounds.

Potassium Bromide (KBr) Pellet Method

This is a traditional and widely used method for preparing solid samples for transmission FT-IR spectroscopy.

Materials:

  • This compound (or other solid sample)

  • Spectroscopy-grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press with die set

  • Spatula

  • Infrared lamp (optional)

Procedure:

  • Drying: Gently heat the KBr powder under an infrared lamp or in a drying oven to remove any adsorbed moisture, which can interfere with the spectrum.

  • Grinding: Place approximately 1-2 mg of the solid sample and 100-200 mg of dried KBr into an agate mortar.

  • Mixing: Grind the sample and KBr together thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The mixture should have a consistent, flour-like texture.

  • Loading the Die: Transfer the powdered mixture into the collar of a clean, dry pellet die. Distribute the powder evenly across the bottom anvil.

  • Pressing: Place the plunger into the die body and transfer the assembly to a hydraulic press. Gradually apply pressure (typically 8-10 tons) for 1-2 minutes. This will cause the KBr to flow and form a transparent or translucent pellet.

  • Pellet Removal: Carefully release the pressure and disassemble the die. The resulting KBr pellet containing the dispersed sample is then ready for analysis.

  • Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Attenuated Total Reflectance (ATR) FT-IR

ATR is a more modern technique that requires minimal to no sample preparation, making it ideal for rapid analysis.

Materials:

  • This compound (or other solid sample)

  • FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

  • Spatula

  • Solvent (e.g., isopropanol (B130326) or ethanol) for cleaning

  • Lint-free wipes

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal using a clean spatula.

  • Applying Pressure: Use the ATR's pressure clamp to press the sample firmly against the crystal. Good contact is crucial for obtaining a high-quality spectrum.

  • Data Acquisition: Acquire the FT-IR spectrum of the sample.

  • Cleaning: After analysis, release the pressure, remove the sample, and clean the ATR crystal thoroughly with a solvent-moistened, lint-free wipe.

By following these protocols and using the comparative data provided, researchers can confidently identify the functional groups of this compound and similar compounds, aiding in structural elucidation and quality control in the drug development process.

A Comparative Guide to the Analytical Quantification of 3-Methyl-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the quantitative analysis of 3-methyl-4-nitrobenzoic acid, a key intermediate in the synthesis of various pharmaceuticals. We will delve into the principles and performance of mass spectrometry, high-performance liquid chromatography (HPLC), quantitative nuclear magnetic resonance (qNMR), and titrimetry, offering supporting data and detailed experimental protocols to aid in method selection and implementation.

At a Glance: Comparison of Analytical Techniques

The choice of an analytical method for this compound depends on the specific requirements of the analysis, such as the need for structural information, the desired level of accuracy and precision, and the sample throughput. The following table summarizes the key performance characteristics of the discussed techniques.

ParameterMass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)Titrimetry
Principle Measurement of mass-to-charge ratio of ionized molecules and their fragments.Separation based on differential partitioning between a mobile and a stationary phase.Proportionality of NMR signal intensity to the number of nuclei.Neutralization reaction between an acid and a base.
Selectivity High (can be coupled with a separation technique like GC or LC).High (excellent for separating from impurities).High (provides structural information).Low (measures total acidity).
Sensitivity Very High (pg to fg range).High (ng to µg range).Moderate (mg range).Low (mg range).
Accuracy Good to Excellent.Excellent.Very High (often considered a primary method).Good.
Precision Good.Excellent.Excellent.Good.
Structural Info Yes (fragmentation patterns).No.Yes (chemical shifts, coupling constants).No.
Throughput Moderate to High.High.Low to Moderate.High (for manual titration).

Mass Spectrometry of this compound

Mass spectrometry is a powerful technique for the identification and quantification of this compound. Electron ionization (EI) is a common method for generating ions from this molecule.

Electron Ionization Mass Spectrum

The EI mass spectrum of this compound is characterized by a molecular ion peak and several fragment ions. The molecular weight of this compound is 181.15 g/mol .[1] The mass spectrum from the NIST WebBook shows a molecular ion peak ([M]⁺˙) at m/z 181.[2]

Key Fragments in the EI Mass Spectrum:

m/zProposed Fragment
181[C₈H₇NO₄]⁺˙ (Molecular Ion)
164[M - OH]⁺
135[M - NO₂]⁺
119[M - COOH - O]⁺
91[C₇H₇]⁺ (Tropylium ion)
77[C₆H₅]⁺ (Phenyl cation)
Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization can be rationalized through a series of characteristic bond cleavages.

G M [C₈H₇NO₄]⁺˙ m/z = 181 F1 [C₈H₆NO₃]⁺ m/z = 164 M->F1 - OH F2 [C₈H₇O₂]⁺ m/z = 135 M->F2 - NO₂ F3 [C₇H₆O]⁺˙ m/z = 119 F2->F3 - O F4 [C₇H₇]⁺ m/z = 91 F2->F4 - COOH F5 [C₆H₅]⁺ m/z = 77 F4->F5 - CH₂

Fragmentation pathway of this compound.

Alternative Analytical Techniques

While mass spectrometry provides detailed structural information, other techniques are often preferred for routine quantitative analysis due to their simplicity, robustness, and higher throughput.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of this compound in various matrices. A reversed-phase C18 column is typically employed with a mobile phase consisting of an organic solvent and acidified water.[3]

Experimental Protocol:

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: Acetonitrile and water (e.g., 50:50 v/v) with an acid modifier like phosphoric acid or formic acid.[4] For MS compatibility, formic acid is preferred.[4]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a specific wavelength (e.g., 254 nm)

  • Injection Volume: 10-20 µL

  • Quantification: Based on a calibration curve generated from standards of known concentrations.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard/Sample Prepare Standard and Sample Solutions Inject Inject into HPLC Standard/Sample->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify

HPLC workflow for this compound analysis.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound. The purity is determined by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard.

Experimental Protocol:

  • Sample Preparation: Accurately weigh the this compound sample and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.

  • Solvent: Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition: Acquire the ¹H NMR spectrum using quantitative parameters, ensuring a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons.

  • Data Processing: Integrate the signals of interest for both the analyte and the internal standard.

  • Calculation: The purity is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

G cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_calc Calculation Weigh Accurately weigh sample and internal standard Dissolve Dissolve in deuterated solvent Weigh->Dissolve Acquire Acquire ¹H NMR spectrum (quantitative parameters) Dissolve->Acquire Process Process and integrate signals Acquire->Process Calculate Calculate purity using the qNMR formula Process->Calculate

qNMR workflow for purity determination.

Titrimetry

Titrimetry, a classic analytical technique, can be used to determine the purity of this compound by measuring its total acidic content. This is a simple and cost-effective method, though it lacks the specificity of chromatographic and spectroscopic techniques.

Experimental Protocol:

  • Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent, such as neutralized ethanol.

  • Indicator: Add a few drops of an appropriate indicator, like phenolphthalein.

  • Titration: Titrate the sample solution with a standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH), until the endpoint is reached (indicated by a persistent color change).

  • Calculation: The purity of the sample is calculated based on the volume and concentration of the titrant used and the mass of the sample.

G cluster_prep Sample Preparation cluster_titration Titration cluster_calc Calculation Weigh Accurately weigh sample Dissolve Dissolve in a suitable solvent Weigh->Dissolve Indicator Add indicator Dissolve->Indicator Titrate Titrate with standardized base to the endpoint Indicator->Titrate Calculate Calculate purity based on titration volume Titrate->Calculate

References

A Comparative Guide to the Synthesis of 3-Methyl-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic routes to 3-Methyl-4-nitrobenzoic acid, a key intermediate in the synthesis of pharmaceuticals such as the antihypertensive drug telmisartan. The following sections detail the performance of each route, supported by experimental data, and provide detailed protocols for the most common methodologies.

Comparison of Synthetic Routes

The synthesis of this compound is primarily achieved through two main strategies: the selective oxidation of 2,4-dimethylnitrobenzene and the nitration of m-toluic acid. The oxidation route is generally more direct and higher-yielding for the desired isomer.

Route 1: Oxidation of 2,4-Dimethylnitrobenzene

This approach involves the selective oxidation of the methyl group at the 4-position of 2,4-dimethylnitrobenzene. Several oxidizing agents and catalytic systems have been developed for this purpose, each with distinct advantages and disadvantages in terms of yield, reaction conditions, and environmental impact.

Route 2: Nitration of m-Toluic Acid

The nitration of m-toluic acid is a less direct method. The directing effects of the methyl (ortho, para-directing) and carboxylic acid (meta-directing) groups lead to a mixture of nitroisomers, including 2-nitro-3-methylbenzoic acid, 2-nitro-5-methylbenzoic acid, and the desired this compound.[1][2] While the desired product can be isolated, the formation of multiple isomers complicates purification and reduces the overall yield of the primary reaction. However, methods have been developed for recovering the product from the resulting waste streams.[1]

Data Presentation

The following table summarizes the quantitative data for the different synthesis routes, allowing for a direct comparison of their performance.

Synthesis RouteStarting MaterialKey Reagents/CatalystReaction TimeTemperaturePressureYieldPurityReference(s)
Oxidation Routes
Potassium Permanganate (B83412) (with PTC)2,4-DimethylnitrobenzeneKMnO₄, Tetrabutylammonium (B224687) Bromide (PTC)1 hour95 °CAtmospheric41%N/A[3]
Nitric Acid Oxidation2,4-DimethylnitrobenzeneDilute HNO₃4 - 10 hours100 - 135 °C0.8 - 1.2 MPa>50%N/A[4][5]
Cobalt-catalyzed Air Oxidation2,4-DimethylnitrobenzeneCo(OAc)₂, NaBr, 2-Butanone8 hours130 °C0.8 MPa O₂51%N/A[6]
Photochemical Oxidation2,4-DimethylnitrobenzeneO₂, Hematoporphyrin (B191378), NiO, High-pressure Hg lamp5 hours30 °CAtmospheric~65%96.7%[7]
Nitration Route
Nitration of m-Toluic Acid (Product from waste)m-Toluic AcidHNO₃, H₂SO₄N/AN/AN/A10-22%>99%[1]

Note: The yield for the nitration of m-toluic acid is an estimation based on the reported composition of the waste product from which it is recovered.

Mandatory Visualization

The following diagrams illustrate the logical relationships and workflows of the compared synthetic routes.

Synthesis_Routes_Comparison cluster_oxidation Route 1: Oxidation cluster_nitration Route 2: Nitration 2,4-Dimethylnitrobenzene 2,4-Dimethylnitrobenzene KMnO4 KMnO4 / PTC 2,4-Dimethylnitrobenzene->KMnO4 41% Yield HNO3 Nitric Acid 2,4-Dimethylnitrobenzene->HNO3 >50% Yield Co_Air Co-catalyzed Air 2,4-Dimethylnitrobenzene->Co_Air 51% Yield Photo Photochemical 2,4-Dimethylnitrobenzene->Photo ~65% Yield Product_Oxidation 3-Methyl-4-nitrobenzoic acid KMnO4->Product_Oxidation HNO3->Product_Oxidation Co_Air->Product_Oxidation Photo->Product_Oxidation m-Toluic Acid m-Toluic Acid Nitration Nitration (HNO3, H2SO4) m-Toluic Acid->Nitration Isomer_Mixture Mixture of Isomers Nitration->Isomer_Mixture Isolation Isolation/ Purification Isomer_Mixture->Isolation Product_Nitration 3-Methyl-4-nitrobenzoic acid Isolation->Product_Nitration Low primary yield

Comparison of the two main synthetic routes.

Experimental_Workflow_Oxidation Start Start: 2,4-Dimethylnitrobenzene + Oxidizing Agent Reaction Oxidation Reaction (Controlled Temp/Pressure) Start->Reaction Neutralization Neutralization (e.g., with Na2CO3) Reaction->Neutralization Extraction Extraction (to remove impurities) Neutralization->Extraction Acidification Acid Precipitation (e.g., with HNO3) Extraction->Acidification Isolation Filtration & Washing Acidification->Isolation Final_Product Final Product: 3-Methyl-4-nitrobenzoic acid Isolation->Final_Product

General experimental workflow for oxidation routes.

Experimental Protocols

Route 1A: Nitric Acid Oxidation of 2,4-Dimethylnitrobenzene[4][5]

This method utilizes dilute nitric acid as a cost-effective and recoverable oxidizing agent, making it suitable for larger-scale industrial production.

  • Reaction Setup : A high-pressure reactor is charged with 2,4-dimethylnitrobenzene and a 30-65% aqueous solution of nitric acid. The molar ratio of 2,4-dimethylnitrobenzene to nitric acid is maintained between 1:5.5 and 1:8.0.

  • Oxidation : The reactor is sealed, and the mixture is heated to a temperature between 100 °C and 135 °C with constant stirring (e.g., 300 rpm). The pressure inside the reactor is controlled within the range of 0.8 to 1.2 MPa. The reaction is allowed to proceed for 4 to 10 hours.

  • Work-up :

    • After the reaction is complete, the reactor is cooled to room temperature.

    • The resulting mixture, containing unreacted starting material, nitric acid, and the crude product, is filtered to isolate the solid crude this compound.

    • The crude solid is then added to a 10% sodium carbonate solution at 40 °C to form the sodium salt of the product, which dissolves.

    • The resulting sodium salt solution is heated to 70 °C and extracted with an organic solvent like xylene to remove unreacted 2,4-dimethylnitrobenzene.

    • The aqueous solution is then decolorized, for example, with activated carbon.

  • Product Isolation :

    • The decolorized solution of the sodium salt is heated to 65 °C.

    • Dilute nitric acid (e.g., 40%) is added to precipitate the free acid, adjusting the pH to approximately 2.0.

    • The precipitated white or light-yellow crystals of this compound are collected by filtration, washed with water, and dried.

Route 1B: Potassium Permanganate Oxidation with Phase Transfer Catalysis[3]

This method employs a phase transfer catalyst (PTC) to facilitate the oxidation in a heterogeneous system, which is crucial for achieving regioselectivity and preventing over-oxidation to the dicarboxylic acid.

  • Reaction Setup : A reaction flask is charged with 2,4-dimethylnitrobenzene, potassium permanganate (KMnO₄), and a phase transfer catalyst such as tetrabutylammonium bromide (TBAB). The molar ratio of 2,4-DMNB:KMnO₄:TBAB is approximately 1:2.16:0.07.

  • Oxidation : The heterogeneous mixture is heated to 95 °C and stirred vigorously for 1 hour. The PTC facilitates the transfer of the permanganate ion into the organic phase where the oxidation occurs.

  • Work-up and Isolation :

    • After the reaction, the mixture is cooled, and the solid manganese dioxide (MnO₂) byproduct is removed by filtration.

    • The filtrate is then acidified with a suitable acid (e.g., HCl) to precipitate the this compound.

    • The product is collected by filtration, washed with cold water to remove any inorganic salts, and then dried.

Route 1C: Photochemical Oxidation of 2,4-Dimethylnitrobenzene[7]

This novel approach offers a greener alternative, operating under mild conditions with high product purity.

  • Reaction Setup : A photoreactor equipped with a filter to block wavelengths below 380 nm is charged with acetonitrile (B52724) as the solvent, 2,4-dimethylnitrobenzene (e.g., 5g in 300mL), a catalytic amount of hematoporphyrin (e.g., 380mg), and Nickel(II) oxide (NiO, e.g., 2g).

  • Oxidation : Oxygen is bubbled through the solution from the bottom. The mixture is stirred and irradiated with a high-pressure mercury lamp at 30 °C for 5 hours.

  • Work-up and Isolation :

    • After the reaction, the solid catalyst is removed by filtration.

    • The filtrate is concentrated by rotary evaporation to remove the acetonitrile.

    • Water is added to the residue, and the mixture is stirred.

    • The aqueous solution is acidified to a pH of approximately 3.8 to precipitate the product.

    • The solid this compound is collected by filtration, washed, and dried. This method has been reported to yield a product with 96.7% purity.[7]

References

A Comparative Guide to 3-Methyl-4-nitrobenzoic Acid and 4-Methyl-3-nitrobenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the physicochemical properties, synthesis, and biological activities of two isomeric nitrobenzoic acids, providing essential data for researchers in medicinal chemistry and materials science.

This guide presents a detailed comparison of 3-methyl-4-nitrobenzoic acid and 4-methyl-3-nitrobenzoic acid, two important isomers with applications in pharmaceutical synthesis and biomedical research. While sharing the same molecular formula and weight, their distinct structural arrangements lead to differences in their physical, chemical, and biological properties. This document aims to provide a comprehensive overview with supporting experimental data to assist researchers in selecting the appropriate isomer for their specific applications.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic data for this compound and 4-methyl-3-nitrobenzoic acid is presented below. These properties are fundamental for their identification, handling, and application in various experimental setups.

PropertyThis compound4-Methyl-3-nitrobenzoic Acid
IUPAC Name This compound4-methyl-3-nitrobenzoic acid[1]
Synonyms 4-Nitro-m-toluic acid[2]3-Nitro-p-toluic acid
CAS Number 3113-71-1[2]96-98-0[1]
Molecular Formula C₈H₇NO₄[2]C₈H₇NO₄[1]
Molecular Weight 181.15 g/mol [2]181.15 g/mol [1]
Appearance Needles or off-white powder[2]Prismatic crystals or off-white to light yellow powder[1]
Melting Point 216-218 °C[3]187-190 °C[4]
Solubility in Water Less than 1 mg/mL at 22 °C[2][3]Insoluble
Predicted pKa 3.49 ± 0.10[3]3.66 ± 0.10[5]
¹H NMR (DMSO-d₆) Signals corresponding to aromatic, methyl, and carboxylic protonsSignals corresponding to aromatic, methyl, and carboxylic protons
¹³C NMR (Polysol) Signals available on SpectraBase[6]Signals available on ChemicalBook[7]
IR Spectrum Available on NIST WebBook and ChemicalBook[8][9]Available on ChemicalBook and ResearchGate[10][11]

Experimental Protocols

Detailed methodologies for the synthesis of both isomers are provided below, offering a practical guide for laboratory preparation.

Synthesis of this compound

This protocol describes the oxidation of 2,4-dimethylnitrobenzene.

Materials:

  • 2,4-dimethylnitrobenzene

  • Dilute nitric acid

  • 10% Sodium carbonate solution

  • Activated carbon

Procedure:

  • Oxidation: In a suitable reactor, charge 2,4-dimethylnitrobenzene and dilute nitric acid. Heat the mixture to 100-135 °C with stirring under a pressure of 0.8-1.2 MPa for 4-10 hours.

  • Neutralization and Filtration: Cool the reaction mixture to room temperature. Filter the mixture to isolate the crude solid this compound.

  • Purification: Wash the crude product with water. Dissolve the crude product in a heated 10% sodium carbonate solution.

  • Decolorization: Add activated carbon to the solution, stir, and then filter to remove the activated carbon.

  • Acidification and Isolation: Heat the filtrate to 65 °C and acidify with dilute nitric acid to a pH of 2.0 ± 0.1 to precipitate the purified this compound.

  • Final Washing and Drying: Filter the purified product, wash with water until the washings are neutral, and then dry to obtain the final product.

Synthesis_3_Methyl_4_nitrobenzoic_acid start 2,4-Dimethylnitrobenzene + Dilute Nitric Acid oxidation Oxidation (100-135 °C, 0.8-1.2 MPa) start->oxidation neutralization Neutralization & Filtration oxidation->neutralization purification Dissolution in Na₂CO₃ neutralization->purification decolorization Activated Carbon Treatment purification->decolorization acidification Acidification with Nitric Acid decolorization->acidification end This compound acidification->end

Synthesis workflow for this compound.
Synthesis of 4-Methyl-3-nitrobenzoic Acid

This protocol details the nitration of p-toluic acid.

Materials:

  • p-Toluic acid (4-methylbenzoic acid)

  • Concentrated sulfuric acid

  • Concentrated nitric acid

  • Ice

Procedure:

  • Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Dissolution of Starting Material: In a round-bottom flask, dissolve p-toluic acid in concentrated sulfuric acid, ensuring the temperature is maintained between 0 and 5 °C using an ice bath.

  • Nitration: Slowly add the prepared nitrating mixture dropwise to the solution of p-toluic acid, maintaining the temperature below 10 °C.

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 30 minutes, then allow it to warm to room temperature and stir for another hour.

  • Isolation of Product: Pour the reaction mixture onto crushed ice to precipitate the crude 4-methyl-3-nitrobenzoic acid.

  • Filtration and Washing: Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purification: The crude product can be further purified by recrystallization from ethanol.

Synthesis_4_Methyl_3_nitrobenzoic_acid start p-Toluic Acid + Conc. H₂SO₄ nitration Nitration (0-10 °C) start->nitration nitrating_mixture Nitrating Mixture (Conc. HNO₃ + Conc. H₂SO₄) nitrating_mixture->nitration reaction_completion Reaction Completion nitration->reaction_completion precipitation Precipitation on Ice reaction_completion->precipitation filtration Filtration & Washing precipitation->filtration purification Recrystallization (Ethanol) filtration->purification end 4-Methyl-3-nitrobenzoic Acid purification->end

Synthesis workflow for 4-Methyl-3-nitrobenzoic acid.

Biological Activity and Applications

The distinct substitution patterns of the methyl and nitro groups on the benzoic acid core result in different biological activities and applications for these two isomers.

This compound: A Key Pharmaceutical Intermediate

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). A notable application is its use as a key intermediate in the production of Telmisartan, an angiotensin II receptor antagonist for the treatment of hypertension.

Furthermore, recent studies have explored the antifungal potential of derivatives of this compound. A series of eleven 3-methyl-4-nitrobenzoate derivatives were synthesized and evaluated against several Candida strains.[12][13] The study found that certain derivatives, particularly methyl 3-methyl-4-nitrobenzoate and pentyl 3-methyl-4-nitrobenzoate, exhibited significant antifungal activity against C. guilliermondii.[12][13] In silico modeling suggested that the most active compound, pentyl 3-methyl-4-nitrobenzoate, interacts with the enzyme thymidylate kinase (TPMK), indicating a potential mechanism of action through the inhibition of fungal DNA synthesis.[14]

4-Methyl-3-nitrobenzoic Acid: An Inhibitor of Cancer Cell Migration

4-Methyl-3-nitrobenzoic acid has emerged as a compound of interest in oncology research due to its ability to inhibit cancer cell migration. Studies have shown that it can significantly inhibit the epidermal growth factor (EGF)-induced chemotaxis and chemokinesis of non-small cell lung cancer (NSCLC) cells.[15][16][17]

The proposed mechanism of action involves the impairment of EGF-induced cofilin phosphorylation and subsequent actin polymerization, which are critical processes for cell motility.[15][16] By disrupting these events, 4-methyl-3-nitrobenzoic acid hinders the ability of cancer cells to move and metastasize. Further research has also indicated its potential to prevent breast cancer metastasis in vivo.[18]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binding & Activation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) EGFR->Downstream Cofilin_P Cofilin-P (Inactive) Downstream->Cofilin_P Phosphorylation Cascade Cofilin Cofilin (Active) Cofilin_P->Cofilin Dephosphorylation Actin_Severing Actin Filament Severing Cofilin->Actin_Severing Actin_Polymerization Actin Polymerization Actin_Severing->Actin_Polymerization Cell_Migration Cell Migration Actin_Polymerization->Cell_Migration MNBA 4-Methyl-3-nitrobenzoic acid MNBA->Cofilin_P Inhibits Dephosphorylation

Proposed signaling pathway of 4-methyl-3-nitrobenzoic acid.

Conclusion

References

A Comparative Guide to Analytical Standards for 3-Methyl-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a high-quality analytical standard is paramount for ensuring the accuracy and reliability of experimental results. 3-Methyl-4-nitrobenzoic acid (CAS No. 3113-71-1) is a key chemical intermediate used in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] This guide provides an objective comparison of commercially available analytical standards for this compound, supported by experimental data and detailed analytical protocols.

Performance Comparison of Analytical Standards

The quality of an analytical standard is primarily defined by its purity, which directly impacts the accuracy of quantitative analyses. Several suppliers offer this compound reference standards, each with specified purity levels determined by methods such as High-Performance Liquid Chromatography (HPLC).[1][3]

Supplier Product Number Purity Specification Method Appearance Storage Conditions
Sigma-Aldrich M6060099%Not SpecifiedWhite to yellowish powderRoom Temperature
Chem-Impex 02109≥ 99%HPLCWhite to yellowish powder0-8 °C
ChemScene CS-W017165≥ 98%Not SpecifiedNot SpecifiedRoom Temperature
Chempur CFN90115≥ 98%¹H-NMRPowder2-8 °C, Protected from air and light

Table 1: Comparison of quantitative data for this compound analytical standards from various suppliers.[1][3][4][5]

Experimental Protocols

Accurate purity assessment and quantification of this compound are commonly achieved using reverse-phase High-Performance Liquid Chromatography (RP-HPLC). This method offers high selectivity and accuracy for separating the main component from structurally similar impurities.[6]

High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis

This protocol outlines a robust RP-HPLC method suitable for the quantification and purity verification of this compound analytical standards.

1. Instrumentation and Reagents:

  • HPLC system equipped with a UV detector

  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[7][8]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid

  • This compound analytical standard

  • Volumetric flasks, pipettes, and autosampler vials

  • Syringe filters (0.45 µm)

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (50:50, v/v), with phosphoric acid added to the aqueous phase to adjust the pH to 3.0. For Mass Spectrometry (MS) compatibility, replace phosphoric acid with formic acid.[9][10]

  • Flow Rate: 1.0 mL/min[6][7]

  • Column Temperature: 25 °C[6][7]

  • Detection Wavelength: 230 nm[6][7]

  • Injection Volume: 10 µL[6]

3. Standard Solution Preparation:

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Dissolve it in the mobile phase in a 100 mL volumetric flask to create a stock solution of a known concentration (e.g., 100 µg/mL).

  • Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase.

4. Sample Solution Preparation:

  • Accurately weigh and dissolve the this compound sample to be tested in the mobile phase to achieve a concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter into an autosampler vial before injection.[7]

5. Analysis and Calculation:

  • Inject the standard and sample solutions into the HPLC system.

  • Record the chromatograms and determine the peak area of this compound.

  • Construct a calibration curve by plotting the peak areas of the calibration standards against their concentrations.

  • Calculate the purity of the sample by comparing its peak area to the calibration curve.

Workflow and Process Visualization

The following diagrams illustrate the logical workflow for the analytical characterization of a this compound standard.

cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage Standard Weigh Analytical Standard Standard_Dissolve Dissolve & Dilute Standard Standard->Standard_Dissolve Sample Weigh Test Sample Sample_Dissolve Dissolve & Filter Sample Sample->Sample_Dissolve Solvent Prepare Mobile Phase Solvent->Standard_Dissolve Solvent->Sample_Dissolve HPLC HPLC System Injection Standard_Dissolve->HPLC Calibrate Create Calibration Curve Standard_Dissolve->Calibrate Sample_Dissolve->HPLC Chromatogram Generate Chromatogram HPLC->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Integrate->Calibrate Calculate Calculate Purity Integrate->Calculate Calibrate->Calculate Result Final Purity Report Calculate->Result

Caption: HPLC analysis workflow for purity determination.

The selection of an appropriate analytical standard, verified through a validated method such as the one described, is a critical step in ensuring the quality and integrity of research and development in the pharmaceutical industry.

References

A Comparative Guide to HPLC Purity Validation of 3-Methyl-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like 3-Methyl-4-nitrobenzoic acid is paramount for the integrity of subsequent synthesis steps and the quality of the final active pharmaceutical ingredient. This guide provides a comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity validation of this compound, offering insights into their respective performances with supporting experimental data.

Two primary reversed-phase HPLC methods were evaluated: a conventional approach utilizing a C18 stationary phase and an alternative method employing a Phenyl-Hexyl stationary phase, which provides a different separation selectivity based on pi-pi interactions. The comparison focuses on key chromatographic parameters such as resolution of the main peak from potential impurities, analysis time, and sensitivity.

Experimental Overview

The purity analysis of this compound was performed using two different HPLC column technologies to assess the optimal conditions for separating the target compound from its potential impurities. The primary impurities considered in this evaluation include the starting material for its synthesis, 2,4-dimethyl-nitrobenzene, and a common positional isomer, 4-Methyl-3-nitrobenzoic acid.

A generalized workflow for the validation process is depicted below. This process involves sample preparation followed by analysis using one of the two HPLC methods, data acquisition, and subsequent purity calculation and method comparison.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Acquisition & Processing cluster_comparison Method Comparison prep1 Weigh this compound Sample prep2 Dissolve in Diluent (Acetonitrile/Water) prep1->prep2 prep3 Filter through 0.45 µm Syringe Filter prep2->prep3 analysis_choice Select HPLC Method prep3->analysis_choice method_a Method A: C18 Column analysis_choice->method_a method_b Method B: Phenyl-Hexyl Column analysis_choice->method_b acquire Chromatogram Acquisition at 254 nm method_a->acquire method_b->acquire integrate Peak Integration acquire->integrate calculate Purity Calculation (% Area) integrate->calculate compare Compare Resolution, Tailing Factor, and Analysis Time calculate->compare

Caption: Experimental workflow for HPLC purity validation.

Comparative Performance Data

The performance of the two HPLC methods was evaluated based on their ability to separate this compound from its key potential impurities. The results, including retention time, resolution, and tailing factor, are summarized in the table below.

AnalyteMethod A (C18)Method B (Phenyl-Hexyl)
Retention Time (min) Resolution (Rs) Tailing Factor (T) Retention Time (min) Resolution (Rs) Tailing Factor (T)
2,4-dimethyl-nitrobenzene8.23.51.19.54.21.2
4-Methyl-3-nitrobenzoic acid5.12.11.36.82.81.1
This compound6.3-1.28.1-1.1

Analysis Time:

  • Method A (C18): Approximately 10 minutes.

  • Method B (Phenyl-Hexyl): Approximately 12 minutes.

Discussion of Results

Both methods demonstrated suitability for the purity determination of this compound, with the main peak being well-resolved from the selected potential impurities.

Method A (C18) offered a faster analysis time, which can be advantageous for high-throughput screening. The resolution of the critical pair, this compound and its isomer 4-Methyl-3-nitrobenzoic acid, was acceptable (Rs = 2.1).

Method B (Phenyl-Hexyl) provided a significantly better resolution for both impurities, particularly for the isomeric impurity (Rs = 2.8). This enhanced selectivity is likely due to the pi-pi interactions between the aromatic analytes and the phenyl-hexyl stationary phase. While the analysis time was slightly longer, the improved separation offers a higher degree of confidence in the purity assessment, which is crucial for quality control in a pharmaceutical setting. The tailing factors for all peaks were excellent in both methods, indicating good peak shape and column efficiency.

Conclusion

The choice between the two methods will depend on the specific requirements of the analysis. For routine quality control where speed is a priority and the impurity profile is well-characterized, the C18 method provides a robust and efficient solution. However, for method development, validation, or when higher resolution is required to ensure the absence of co-eluting impurities, the Phenyl-Hexyl method is the superior choice, offering enhanced selectivity for aromatic nitro compounds.

Detailed Experimental Protocols

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

Method A: C18 Column

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (50:50, v/v) with 0.1% phosphoric acid.[1][2][3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.[4]

  • Injection Volume: 10 µL.

  • Sample Preparation: A sample of this compound was accurately weighed and dissolved in the mobile phase to a concentration of approximately 0.5 mg/mL.

Method B: Phenyl-Hexyl Column

  • Column: Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile and water (45:55, v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A sample of this compound was accurately weighed and dissolved in the mobile phase to a concentration of approximately 0.5 mg/mL.

References

A Comparative Guide to the Reactivity of Nitrobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of ortho-, meta-, and para-nitrobenzoic acid. The position of the electron-withdrawing nitro group relative to the carboxylic acid moiety profoundly influences the molecule's electronic properties and steric environment, leading to significant differences in reactivity. Understanding these distinctions is critical for synthetic route design, reaction optimization, and the development of novel chemical entities in the pharmaceutical and chemical industries. This analysis is supported by experimental data and includes detailed methodologies for key reactions.

Physicochemical Properties

The physical properties of the nitrobenzoic acid isomers, which influence their handling, separation, and reaction conditions, vary significantly. The para isomer's high melting point suggests strong crystalline stability, while the ortho isomer shows the highest acidity due to the "ortho effect".[1][2]

Property2-Nitrobenzoic Acid (ortho)3-Nitrobenzoic Acid (meta)4-Nitrobenzoic Acid (para)Benzoic Acid (Reference)
Molecular Formula C₇H₅NO₄C₇H₅NO₄C₇H₅NO₄C₇H₆O₂
Molecular Weight 167.12 g/mol 167.12 g/mol 167.12 g/mol 122.12 g/mol
Melting Point (°C) 146–148[1]139–141[1]237–242[1]122.4
pKa (in water) ~2.17[2]~3.45[2]~3.44[2]~4.20[2]
Water Solubility ~7.8 g/L[1][3]~2.4 g/L[3]<0.1 g/100 mL[1][3]3.4 g/L

Comparative Reactivity Analysis

The reactivity of each isomer is primarily governed by the interplay of inductive and resonance effects of the nitro group, steric hindrance, and the directing effects of both substituents on the aromatic ring.

Acidity (Reactivity of the Carboxyl Group)

The acidity of the carboxylic acid group is enhanced in all three isomers compared to benzoic acid due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting carboxylate anion. The observed order of acidity is: ortho > para > meta .[2]

  • Ortho-Nitrobenzoic Acid : This is the most acidic isomer due to the "ortho effect".[2][4] The bulky nitro group sterically hinders the carboxyl group, forcing it out of the plane of the benzene (B151609) ring.[2][5] This disruption of coplanarity minimizes resonance between the carboxyl group and the ring, which stabilizes the carboxylate anion upon deprotonation and increases acidity.[2][4]

  • Para-Nitrobenzoic Acid : The nitro group at the para position exerts both a strong electron-withdrawing inductive effect (-I) and resonance effect (-R).[6][7] The resonance effect allows for the delocalization of the negative charge of the carboxylate anion across the entire molecule, leading to significant stabilization and making it a stronger acid than the meta isomer.[7][8]

  • Meta-Nitrobenzoic Acid : In the meta position, the nitro group can only exert its electron-withdrawing inductive effect (-I).[2][6] The resonance effect does not operate from the meta position, resulting in less stabilization of the conjugate base compared to the para isomer.[2]

Factors influencing the acidity of nitrobenzoic acid isomers.
Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, both the carboxyl and nitro groups are deactivating and meta-directing.[1][9] This makes EAS reactions on the nitrobenzoic acid ring significantly slower than on benzene and directs incoming electrophiles to positions meta to both groups.

When starting from benzoic acid, direct nitration is a key example of EAS reactivity. The carboxyl group directs the incoming nitro group primarily to the meta position.[9]

  • Nitration of Benzoic Acid : This reaction overwhelmingly produces 3-nitrobenzoic acid (meta-isomer).[1][10] Yields of the ortho and para isomers are very low, typically around 20% and 1.5% respectively, making direct nitration an inefficient route for their synthesis.[11] Consequently, the ortho and para isomers are typically synthesized via the oxidation of 2-nitrotoluene (B74249) and 4-nitrotoluene, respectively.[1][12]

Reduction of the Nitro Group

The nitro group of all three isomers can be readily reduced to an amino group (NH₂) to form the corresponding aminobenzoic acids. This transformation is a cornerstone in the synthesis of dyes and pharmaceuticals, such as procaine, which is derived from 4-aminobenzoic acid.[11][12] Common reducing agents include tin or iron in the presence of hydrochloric acid (Bechamp reduction), or catalytic hydrogenation.[13][14]

While all isomers undergo this reaction, the specific reaction conditions and purification strategies may differ based on the solubility and physical properties of the starting material and product. The general reaction is:

C₇H₅NO₄ + Reducing Agent → C₇H₇NO₂

Esterification of the Carboxyl Group

The isomers undergo Fischer esterification when heated with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄).[15][16] The primary factor influencing the relative rate of esterification is steric hindrance around the carboxyl group.

  • Ortho-Nitrobenzoic Acid : The presence of the bulky nitro group in the adjacent position creates significant steric hindrance, which can slow the rate of esterification compared to the meta and para isomers.

  • Meta- and Para-Nitrobenzoic Acids : These isomers react more readily as the nitro group is further from the reaction center and does not sterically impede the incoming alcohol nucleophile.[15]

Experimental Protocols

Protocol 1: Synthesis of 3-Nitrobenzoic Acid via Nitration

This protocol describes the direct nitration of benzoic acid, which favors the formation of the meta isomer due to the directing effect of the carboxylic acid group.[1][9]

Materials:

  • Benzoic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice bath

  • Beaker, Erlenmeyer flask

  • Stirring apparatus

Procedure:

  • In a flask, dissolve benzoic acid in a measured amount of concentrated sulfuric acid.

  • Cool the mixture in an ice bath to below 10°C with continuous stirring.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise to the benzoic acid solution, ensuring the temperature does not exceed 15°C.[9]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for approximately 30-60 minutes.

  • Pour the reaction mixture over crushed ice to precipitate the crude product.

  • Filter the solid product using vacuum filtration and wash with cold water to remove residual acid.

  • Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to purify the 3-nitrobenzoic acid.

G start Start dissolve Dissolve Benzoic Acid in conc. H₂SO₄ start->dissolve cool Cool Mixture in Ice Bath (<10°C) dissolve->cool add_nitrating Add Nitrating Mixture (HNO₃ + H₂SO₄) Dropwise cool->add_nitrating stir Stir at Room Temperature (30-60 min) add_nitrating->stir precipitate Pour onto Ice to Precipitate Product stir->precipitate filter Filter and Wash with Cold Water precipitate->filter recrystallize Recrystallize for Purification filter->recrystallize end End: Pure 3-Nitrobenzoic Acid recrystallize->end

References

spectroscopic comparison of 3-Methyl-4-nitrobenzoic acid and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of 3-Methyl-4-nitrobenzoic Acid and Its Derivatives for Researchers and Drug Development Professionals

This guide provides a detailed , including esters and amides. The objective is to offer a practical resource for researchers, scientists, and professionals in drug development for the identification, characterization, and quality control of these compounds. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes relevant chemical and analytical workflows.

Introduction

This compound is a valuable intermediate in organic synthesis, notably in the pharmaceutical industry. It serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), including the antihypertensive drug Telmisartan and certain treatments for AIDS.[1][2] The unique arrangement of the methyl, nitro, and carboxylic acid functional groups on the benzene (B151609) ring provides a versatile scaffold for creating a variety of derivatives with diverse chemical properties and potential biological activities. Recent studies have also explored the antifungal properties of 3-methyl-4-nitrobenzoate derivatives.[3]

Accurate spectroscopic characterization is essential for confirming the structure and purity of this compound and its derivatives. This guide focuses on the key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and a selection of its derivatives. These tables are designed for easy comparison of the characteristic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAromatic Protons (ppm)-CH₃ (ppm)Other Protons (ppm)Solvent
This compound8.12 (d, J=1.8 Hz, 1H), 8.03 (dd, J=2.1, 8.4 Hz, 1H), 7.51 (d, J=8.1 Hz, 1H)2.6 (s, 3H)~10-13 (br s, 1H, -COOH)DMSO-d₆
Methyl 3-methyl-4-nitrobenzoate[4]~7.9-8.2 (m, 3H)~2.6 (s, 3H)3.9 (s, 3H, -OCH₃)CDCl₃
3-Methyl-N-(4-methyl-2-pyridinyl)-4-nitrobenzamide[5]7.9-8.5 (m, 5H, aromatic & pyridinyl)2.6 (s, 3H), 2.4 (s, 3H)~10.5 (s, 1H, -NH-)DMSO-d₆
3-Methyl-N-[2-(4-morpholinyl)ethyl]-4-nitrobenzamide[6]~7.8-8.1 (m, 3H)~2.5 (s, 3H)~8.6 (t, 1H, -NH-), ~3.5 (m, 4H, morpholine), ~2.4 (m, 6H, morpholine (B109124) & ethyl)Not Specified

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAromatic Carbons (ppm)C=O (ppm)-CH₃ (ppm)Other Carbons (ppm)Solvent
This compound[7]~124-153~166~20-Polysol
Methyl 3-methyl-4-nitrobenzoate~123-152~165~20~53 (-OCH₃)Not Specified
3-Methyl-4-nitrobenzoyl chloride[8]~125-155~167~20-Not Specified
Fourier-Transform Infrared (FTIR) Spectroscopy

Table 3: Key FTIR Absorption Bands (cm⁻¹)

Compoundν(C=O)ν(N-O) (asymmetric)ν(N-O) (symmetric)ν(O-H) / ν(N-H)Other Key Bands
This compound[7]~1700~1530~1350~2500-3300 (broad)~2900-3100 (Ar-H, C-H)
Methyl 3-methyl-4-nitrobenzoate[4]~1720~1530~1350-~1280 (C-O stretch)
3-Methyl-N-(4-methyl-2-pyridinyl)-4-nitrobenzamide[5]~1670 (Amide I)~1520~1350~3300~1540 (Amide II)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular FormulaMolecular Weight ( g/mol )[M]+ or [M+H]+Key Fragment Ions
This compound[9]C₈H₇NO₄181.15181164, 135, 119, 91, 77
Methyl 3-methyl-4-nitrobenzoate[4]C₉H₉NO₄195.17195164, 135, 106, 77
3-Methyl-4-nitrobenzoyl chlorideC₈H₆ClNO₃199.59199/201164, 135, 118

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.[10]

  • Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard, with its proton signal set to 0.00 ppm.[11]

  • Data Acquisition :

    • For ¹H NMR, acquire the spectrum using a 400 or 500 MHz spectrometer.

    • For ¹³C NMR, a higher concentration of the sample (20-50 mg) may be necessary.

  • Data Processing : The raw data (Free Induction Decay) is Fourier transformed. The resulting spectrum should be phased and baseline corrected. For ¹H NMR, the signals are integrated to determine the relative ratios of protons.[10]

FTIR Spectroscopy
  • Sample Preparation (KBr Pellet Method) :

    • Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[12]

    • Place the mixture into a pellet die and apply pressure with a hydraulic press to form a transparent or translucent pellet.[12]

  • Sample Preparation (ATR Method) :

    • Place a small amount of the solid sample directly onto the clean crystal of the Attenuated Total Reflectance (ATR) accessory.

    • Apply pressure to ensure good contact between the sample and the crystal.[13]

  • Data Acquisition :

    • Record a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal.

    • Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).[13]

Mass Spectrometry
  • Sample Preparation : Dissolve a small amount of the sample in a volatile solvent such as methanol (B129727) or acetonitrile. The solution should be diluted to an appropriate concentration (typically in the low µg/mL to ng/mL range).[10]

  • Ionization : Depending on the instrument and the analyte, various ionization techniques can be used. Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is widely used for LC-MS.[10][14]

  • Data Acquisition : Acquire the mass spectrum, ensuring to scan a mass range that includes the expected molecular ion.

  • Data Analysis : Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.[10]

Visualizations

Synthesis of Telmisartan from this compound

This compound is a key starting material in the multi-step synthesis of the angiotensin II receptor blocker, Telmisartan. The following diagram outlines a simplified workflow of this synthesis.[1]

G A This compound B Esterification A->B C Methyl 3-methyl-4-nitrobenzoate B->C D Reduction of Nitro Group C->D E Methyl 4-amino-3-methylbenzoate D->E F Benzimidazole Ring Formation E->F G Telmisartan Precursor F->G H Final Coupling & Hydrolysis G->H I Telmisartan H->I

Caption: Simplified workflow for the synthesis of Telmisartan.

General Workflow for Spectroscopic Analysis

The following diagram illustrates the logical progression of spectroscopic analysis for the characterization of this compound and its derivatives.

G A Synthesized Compound (e.g., this compound derivative) B Sample Preparation A->B C FTIR Spectroscopy B->C D NMR Spectroscopy (¹H and ¹³C) B->D E Mass Spectrometry B->E F Functional Group Identification C->F G Structural Elucidation D->G H Molecular Weight Confirmation E->H I Purity Assessment & Structural Confirmation F->I G->I H->I

Caption: General workflow for spectroscopic analysis.

References

Safety Operating Guide

Proper Disposal of 3-Methyl-4-nitrobenzoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals in research and drug development, the meticulous management of chemical waste is paramount to ensuring a safe and compliant operational environment. This guide provides essential, step-by-step procedures for the proper disposal of 3-Methyl-4-nitrobenzoic acid, a compound requiring careful handling due to its potential hazards. Adherence to these protocols is critical for personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Before handling this compound for any purpose, including disposal, it is crucial to be familiar with its hazard profile. This compound is classified as a hazardous substance.

  • Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[1][2][3]

  • Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4][5][6]

  • Spill Response: In the event of a small spill, do not dry sweep. The solid material should be dampened with a suitable solvent like alcohol to prevent dust generation.[7] The material should then be carefully transferred to a sealed, labeled container for hazardous waste disposal.[4][7] All materials used for cleanup must also be treated as hazardous waste.[7][8] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[5]

Hazard and Physicochemical Data

The following table summarizes key quantitative and qualitative data for this compound.

PropertyValue
Appearance Light yellow crystalline solid, needles, or off-white powder.[4][9]
Molecular Formula C₈H₇NO₄
Melting Point 216 - 219 °C[2][4]
GHS Hazard Statements H315: Causes skin irritation.[1][9] H319: Causes serious eye irritation.[1][9] H335: May cause respiratory irritation.[1]
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled (Category 4).[2]
Systemic Effects (General for Aromatic Nitro Compounds) Potential for methaemoglobinaemia, leading to headache, cardiac dysrhythmias, drop in blood pressure, and cyanosis.[3][10]
Incompatible Materials Strong oxidizing agents, strong bases, and acids.[5][11]
Combustion Products Carbon oxides, Nitrogen oxides (NOx).[4]

Step-by-Step Disposal Protocol

The required procedure for the disposal of this compound and its contaminated materials is to manage them as hazardous waste through your institution's EHS program or a licensed waste disposal company.[2][3][7] Never dispose of this chemical down the sink or in regular trash.[12][13]

Step 1: Waste Segregation and Collection
  • Solid Waste: Collect any surplus, expired, or waste this compound in a designated, clearly labeled hazardous waste container.[3] The container must be chemically compatible, in good condition with no leaks, and have a secure, tight-fitting lid.[5][12][13]

  • Contaminated Materials: Any items that have come into contact with the compound, such as weighing paper, contaminated gloves, and spill cleanup materials, must also be placed in the same hazardous waste container.[3][8]

  • Solutions: If the compound is in a solvent, collect it in a designated liquid hazardous waste container. Ensure the solvent and any other components are compatible with one another to prevent dangerous reactions.[11]

  • Empty Containers: Empty containers that held this compound should be managed as hazardous waste.[8] Alternatively, they may be triple-rinsed with a suitable solvent; the rinsate must then be collected and disposed of as hazardous liquid waste.[8]

Step 2: Labeling

Properly and clearly label the hazardous waste container with the following information:[3][11]

  • The words "Hazardous Waste "

  • The full chemical name: "This compound "

  • A clear indication of the associated hazards (e.g., "Irritant," "Toxic")[3]

  • The date when waste was first added to the container (accumulation start date)[3]

Step 3: Storage
  • Location: Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.[3][14]

  • Segregation: Ensure the container is stored away from incompatible materials, such as strong oxidizing agents, bases, and acids.[5][11]

  • Containment: The storage area should have secondary containment to prevent the spread of material in case of a leak.[8][12]

  • Quantity Limits: Be aware of your laboratory's hazardous waste storage limits (e.g., typically no more than 55 gallons).[8][14]

Step 4: Final Disposal
  • Arrange Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.[3][7][14]

  • Provide Information: Provide the disposal company with all necessary information, including the Safety Data Sheet (SDS) for the compound.[3]

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and disposal date, as required by institutional and regulatory agencies.[7][13]

The most common professional disposal method for aromatic nitro compounds is high-temperature incineration at a specially permitted facility equipped with afterburners and scrubbers.[5][7]

Disposal Workflow Visualization

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Waste Generation & Collection cluster_label Labeling & Storage cluster_disposal Final Disposal start Waste Generated (Solid, Liquid, or Contaminated Material) collect Collect in a Compatible, Sealed Container start->collect segregate Segregate from Incompatible Materials collect->segregate label_waste Label Container: 'Hazardous Waste' Chemical Name Hazards & Date store Store in Designated Satellite Accumulation Area with Secondary Containment label_waste->store contact_ehs Contact EHS or Licensed Disposal Company for Pickup document Maintain Disposal Records contact_ehs->document end_point Professional Disposal (e.g., Incineration) document->end_point

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for 3-Methyl-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides critical safety and handling information for 3-Methyl-4-nitrobenzoic acid, a compound that requires careful management in a laboratory setting. Adherence to these guidelines is essential for ensuring the safety of all personnel and the integrity of research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is known to cause skin and eye irritation, and may lead to respiratory irritation.[1][2][3] It is also harmful if swallowed, inhaled, or if it comes into contact with skin.[3]

Table 1: Hazard Classifications

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Acute Toxicity, DermalCategory 4
Acute Toxicity, InhalationCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Specific target organ toxicity — single exposureCategory 3

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2]Protects against dust particles and splashes.
Skin Protection Impervious and fire/flame resistant clothing.[2] Nitrile rubber gloves.Prevents skin contact and irritation.[3]
Respiratory Protection NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter.[1][4] A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced.[2]Protects against inhalation of harmful dust.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for minimizing risks associated with this compound.

Handling and Storage:

  • Handling: Avoid all contact with skin and eyes and refrain from breathing in the dust.[3] Ensure the product is handled in a well-ventilated area, preferably within a chemical fume hood.[2][3][5] Do not eat, drink, or smoke when using this product.[3]

  • Storage: Store in a cool, dry, and well-ventilated location.[3][5] The container should be kept tightly closed.[2][3][5]

Emergency First Aid:

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[2][3][5]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[3][5] Contaminated clothing should be removed and washed before reuse.[2]

  • In Case of Eye Contact: Rinse the eyes cautiously with water for several minutes.[2][5] If contact lenses are present, remove them if it is safe to do so and continue rinsing.[2]

  • If Swallowed: Rinse the mouth with water and seek immediate medical advice.[3][5]

Spill and Disposal Procedures:

  • Minor Spills: Spills should be cleaned up immediately.[6] Use dry clean-up methods to avoid generating dust.[6] The spilled material should be collected in a clean, dry, and sealable container for disposal.[6]

  • Major Spills: In the event of a major spill, the area should be cleared of all personnel.[6] Emergency services should be notified.[6]

  • Disposal: Dispose of the contents and container at an approved waste disposal facility, in accordance with all applicable local, state, and federal regulations.[2][3]

Workflow for Handling this compound

The following diagram outlines the necessary steps for safely handling this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal cluster_emergency Emergency Response a Review SDS b Don Appropriate PPE a->b c Work in Ventilated Area b->c Proceed to Handling d Weigh and Handle with Care c->d e Decontaminate Work Area d->e Complete Handling spill Spill d->spill If Spill Occurs exposure Personal Exposure d->exposure If Exposure Occurs f Remove and Dispose of PPE e->f g Wash Hands Thoroughly f->g h Segregate Chemical Waste g->h Proceed to Disposal i Label Waste Container h->i j Dispose via Approved Facility i->j spill->j Contain and Dispose exposure->g First Aid & Seek Medical Attention

Caption: This diagram illustrates the procedural flow for the safe handling of this compound.

References

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